TTK inhibitor 3
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
Molekularformel |
C42H49N9O3 |
|---|---|
Molekulargewicht |
727.9 g/mol |
IUPAC-Name |
2-(2,6-diethylphenyl)-7-[2-[2-methoxy-4-[4-(6-methyl-2,6-diazaspiro[3.3]heptane-2-carbonyl)piperidin-1-yl]anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C42H49N9O3/c1-5-27-8-7-9-28(6-2)37(27)51-19-18-49-22-30(20-34(49)40(51)53)36-32-12-15-43-38(32)46-41(45-36)44-33-11-10-31(21-35(33)54-4)48-16-13-29(14-17-48)39(52)50-25-42(26-50)23-47(3)24-42/h7-12,15,20-22,29H,5-6,13-14,16-19,23-26H2,1-4H3,(H2,43,44,45,46) |
InChI-Schlüssel |
BNSPEWBMGVWZFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CC)N2CCN3C=C(C=C3C2=O)C4=C5C=CNC5=NC(=N4)NC6=C(C=C(C=C6)N7CCC(CC7)C(=O)N8CC9(C8)CN(C9)C)OC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of TTK Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of TTK inhibitor 3, a potent and selective inhibitor of the Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1). TTK is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Aberrant TTK activity is a hallmark of many cancers, making it a compelling target for therapeutic intervention. This document details the molecular interactions, cellular consequences, and preclinical evidence supporting the therapeutic potential of TTK inhibition, with a specific focus on this compound. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.
Introduction to TTK and the Spindle Assembly Checkpoint
The cell cycle is a tightly regulated process that ensures the faithful duplication and segregation of the genome. The spindle assembly checkpoint (SAC) is a critical surveillance mechanism that prevents the premature separation of sister chromatids until each chromosome is properly attached to the mitotic spindle.[1][2] This checkpoint is essential for maintaining genomic stability.
TTK, a dual-specificity serine/threonine and tyrosine kinase, is a master regulator of the SAC.[3] Its kinase activity is essential for the recruitment of other checkpoint proteins, such as Mad2 and BubR1, to unattached kinetochores.[4] This initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[1] By inhibiting the APC/C, the SAC prevents the degradation of securin and cyclin B, thereby delaying the onset of anaphase until all chromosomes are correctly bioriented on the mitotic spindle.[2]
In many cancer cells, there is an over-reliance on the SAC to cope with a high degree of aneuploidy and chromosomal instability.[5] Consequently, inhibiting TTK presents a promising therapeutic strategy to selectively target these cancer cells by forcing them into a catastrophic mitosis.[6]
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor designed to selectively target the kinase activity of TTK.[7] It is characterized as a potent and selective inhibitor with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range.[7][8] The primary publication identifying and characterizing this inhibitor is attributed to Elsner J, et al., in their 2021 paper, "Structure-Guided Optimization Provides a Series of TTK Protein Inhibitors with Potent Antitumor Activity".[7]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and other relevant, well-characterized TTK inhibitors for comparative purposes.
| Inhibitor Name | Target | IC50 (nM) | Cell Line | Reference |
| This compound | TTK | 3.0 | Not Specified | [7] |
| CFI-400936 | TTK | 3.6 | Not Specified | [9] |
| CFI-402257 | TTK | 1.7 | Not Specified | [8] |
| NTRC 0066-0 | TTK | 0.9 | Not Specified | [8] |
| S81694 (NMS-P153) | TTK | Not Specified | Various | [5] |
| AZ3146 | Mps1 (TTK) | 35 | Not Specified | [8] |
| MPI-0479605 | TTK | 4 | Not Specified | [10] |
| CC-671 | TTK/CLK2 | 5 (TTK) | Not Specified | [8] |
Core Mechanism of Action of this compound
The primary mechanism of action of this compound, like other potent TTK inhibitors, is the competitive inhibition of ATP binding to the kinase domain of TTK.[3][6] This prevents the autophosphorylation and activation of TTK, as well as the phosphorylation of its downstream substrates.
Signaling Pathway
The inhibition of TTK by this compound disrupts the spindle assembly checkpoint signaling cascade. The following diagram illustrates this pathway.
Caption: this compound binds to TTK, leading to SAC inactivation and premature anaphase.
The consequences of this pathway disruption are severe for the cell:
-
Spindle Assembly Checkpoint Override: Inhibition of TTK prevents the recruitment of downstream SAC proteins to unattached kinetochores, leading to the inactivation of the checkpoint.
-
Premature Anaphase Entry: Without the inhibitory signal from the SAC, the APC/C becomes prematurely active, leading to the degradation of securin and cyclin B and an untimely entry into anaphase.
-
Chromosome Missegregation: As cells enter anaphase with improperly attached chromosomes, the sister chromatids are not segregated correctly to the daughter cells. This results in aneuploidy.
-
Cell Death: The high level of chromosomal missegregation and genomic instability ultimately triggers apoptotic pathways, leading to cell death, particularly in cancer cells that are highly dependent on a functional SAC.[6]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of TTK inhibitors like this compound.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure to determine the IC50 of an inhibitor against TTK.
Objective: To quantify the concentration of this compound required to inhibit 50% of TTK kinase activity.
Materials:
-
Recombinant human TTK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP (at a concentration close to the Km for TTK)
-
Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)
-
This compound (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer with a small percentage of DMSO.
-
Add 2 µL of the diluted inhibitor or vehicle (DMSO control) to the wells of a 384-well plate.
-
Add 4 µL of recombinant TTK enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a solution containing the substrate and ATP.
-
Incubate the reaction for 1 hour at 27°C.
-
Terminate the reaction and measure the remaining kinase activity using a detection reagent according to the manufacturer's instructions (e.g., by quantifying ADP production via luminescence).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability (MTT) Assay
This protocol describes how to assess the effect of this compound on the viability of cancer cell lines.
Objective: To determine the concentration of this compound that reduces cell viability by 50% (GI50).
Materials:
-
Cancer cell lines (e.g., triple-negative breast cancer cell lines like MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the inhibitor concentration to determine the GI50.
Spindle Assembly Checkpoint Override Assay (Phospho-Histone H3 Analysis)
This protocol is used to determine if TTK inhibition causes cells to override the SAC and exit mitosis prematurely.
Objective: To assess the ability of this compound to force mitotic cells to exit mitosis.
Materials:
-
HeLa or other suitable cancer cell line
-
Nocodazole (a microtubule-depolymerizing agent to arrest cells in mitosis)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody against phospho-Histone H3 (Ser10), a marker of mitosis
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed cells on coverslips or in imaging-compatible plates.
-
Treat the cells with nocodazole for 16-18 hours to arrest them in mitosis. This will result in a high percentage of rounded-up, mitotic cells.
-
Add different concentrations of this compound to the nocodazole-arrested cells and incubate for a further 2-4 hours.
-
Wash the cells with PBS and fix them.
-
Permeabilize the cells and then block with a suitable blocking buffer.
-
Incubate with the primary antibody against phospho-Histone H3.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips or image the plates using a fluorescence microscope.
-
Quantify the percentage of phospho-Histone H3-positive cells. A decrease in the percentage of these cells in the presence of this compound indicates that the cells have exited mitosis, thus overriding the SAC.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the preclinical characterization of a TTK inhibitor like this compound.
Caption: A typical preclinical to clinical workflow for a TTK inhibitor.
Conclusion
This compound is a potent and selective inhibitor of TTK, a key regulator of the spindle assembly checkpoint. By inhibiting TTK, this compound disrupts the SAC, leading to premature anaphase, severe chromosome missegregation, and ultimately, apoptotic cell death in cancer cells. The mechanism of action of this compound, supported by biochemical and cellular assays, highlights its potential as a targeted therapeutic agent for the treatment of cancers characterized by chromosomal instability and a high dependence on the spindle assembly checkpoint. Further preclinical and clinical evaluation of this compound and similar compounds is warranted to fully elucidate their therapeutic utility.
References
- 1. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 2. scienceandculture.com [scienceandculture.com]
- 3. scbt.com [scbt.com]
- 4. assaygenie.com [assaygenie.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What are TTK modulators and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to TTK Inhibitor 3 and the Spindle Assembly Checkpoint
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of the Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), in the spindle assembly checkpoint (SAC). It details the mechanism of action of TTK inhibitors, with a specific focus on the potent and selective compound, TTK inhibitor 3. This document includes quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a valuable resource for professionals in oncology research and drug development.
Introduction: The Spindle Assembly Checkpoint and the Role of TTK
The spindle assembly checkpoint (SAC) is a critical surveillance mechanism in eukaryotic cells that ensures the fidelity of chromosome segregation during mitosis.[1][2] It prevents the premature separation of sister chromatids by delaying the onset of anaphase until every chromosome is properly attached to the mitotic spindle.[1][3] The core of this signaling pathway is the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, by the Mitotic Checkpoint Complex (MCC).[1][4]
TTK, a dual-specificity protein kinase, is an essential upstream regulator of the SAC.[5][6][7] It is localized to unattached kinetochores during early mitosis and is instrumental in recruiting other SAC proteins, such as MAD1 and MAD2, to form the MCC.[1][8] This complex then sequesters Cdc20, an activator of the APC/C, thereby preventing the degradation of securin and cyclin B, which are required to maintain the metaphase state.[4] Given that many cancer cells exhibit chromosomal instability and are highly reliant on a functional SAC for survival, TTK has emerged as a promising therapeutic target in oncology.[9][10][11] Inhibition of TTK forces cancer cells to exit mitosis prematurely, leading to severe chromosome missegregation, aneuploidy, and subsequent cell death.[5][8][9]
This compound: A Potent and Selective Modulator of the SAC
This compound is a highly potent and selective small molecule inhibitor of the TTK protein kinase.[12] Research has highlighted its significant anti-proliferative activity in cancer cell lines.[13] Its primary mechanism of action is through competitive binding to the ATP-binding pocket of the TTK kinase domain, which prevents the phosphorylation of its downstream substrates and effectively abrogates the spindle assembly checkpoint.[5][9]
Quantitative Data Presentation
The potency and efficacy of TTK inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays. The table below summarizes key quantitative data for this compound and provides a comparison with other well-characterized TTK inhibitors.
| Compound | Target | IC50 (nM) | Cell Line | Cellular IC50 (nM) | Reference |
| This compound | TTK | 3.0 | CAL-51 (TNBC) | 16.0 | [13] |
| CFI-400936 | TTK | 3.6 | - | - | [14] |
| CFI-402257 | TTK | 1.2 | HCT116 | 15 (median) | [8] |
| BAY1217389 | TTK | - | CAOV3 | 7.39 | [15] |
| NTRC 0066-0 | TTK | - | Wide variety | Potent (range not specified) | [16][17] |
Note: IC50 values can vary depending on the specific assay conditions. TNBC stands for Triple-Negative Breast Cancer.
Signaling Pathways and Mechanism of Action
Inhibition of TTK disrupts the cascade of events required to establish the mitotic checkpoint. The following diagram illustrates the spindle assembly checkpoint signaling pathway and the point of intervention by TTK inhibitors.
As depicted, TTK acts as a master regulator at the unattached kinetochore. By inhibiting TTK, "this compound" prevents the recruitment and activation of downstream SAC proteins. This failure to assemble the Mitotic Checkpoint Complex (MCC) leaves the Anaphase-Promoting Complex/Cyclosome (APC/C) active, leading to the premature degradation of securin and cyclin B, forcing the cell into a faulty anaphase and ultimately resulting in apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize TTK inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay determines the potency of an inhibitor (e.g., IC50 value) by measuring its ability to displace a fluorescent tracer from the ATP-binding pocket of the TTK kinase.
Materials:
-
Recombinant TTK enzyme
-
Europium (Eu)-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Test compound (this compound) serially diluted in DMSO
-
Kinase Buffer A (specific to the assay kit)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a 10-point, 4-fold serial dilution of this compound in DMSO. Further dilute this series 33.3-fold into Kinase Buffer A.
-
Reaction Setup: Add reagents to the wells of a 384-well plate in the following order:
-
5 µL of the diluted test compound.
-
5 µL of a 3X solution of TTK Kinase/Eu-antibody mixture.
-
5 µL of a 3X solution of the fluorescent tracer.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor 647).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (Sulforhodamine B - SRB Assay)
This assay measures the anti-proliferative effect of a compound on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HCT116, CAL-51)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (ranging from pM to µM concentrations) for 72-120 hours. Include a DMSO-only control.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Wash and Solubilize: Remove the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control. Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.[8]
Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.
Materials:
-
Human cancer cell line
-
Complete growth medium
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent
Procedure:
-
Cell Seeding and Treatment: Seed cells in white-walled 96-well plates and treat with this compound at various concentrations (including a DMSO control) for a predetermined time (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Execution: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. Mix gently by orbital shaking for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Normalize the results to the DMSO control to determine the fold-increase in apoptosis.
Conclusion
This compound is a potent and selective tool for probing the function of the spindle assembly checkpoint and a promising candidate for anti-cancer therapy. Its mechanism of action, which involves the deliberate induction of chromosomal missegregation in highly proliferative cancer cells, represents a targeted approach to exploiting the inherent vulnerabilities of tumor cells. The protocols and data presented in this guide offer a foundational resource for researchers aiming to further investigate TTK inhibitors and their therapeutic potential. Continued research, including structure-activity relationship studies and in vivo efficacy models, will be crucial in advancing compounds like this compound towards clinical applications.[13]
References
- 1. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 2. mitotic spindle assembly checkpoint signaling | SGD [yeastgenome.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. TTK (gene) - Wikipedia [en.wikipedia.org]
- 7. genecards.org [genecards.org]
- 8. pnas.org [pnas.org]
- 9. What are TTK modulators and how do they work? [synapse.patsnap.com]
- 10. The spindle assembly checkpoint is a therapeutic vulnerability of CDK4/6 inhibitor–resistant ER+ breast cancer with mitotic aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Structure-Guided Optimization Provides a Series of TTK Protein Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TTK inhibition increases cisplatin sensitivity in high-grade serous ovarian carcinoma through the mTOR/autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of the spindle assembly checkpoint kinase TTK enhances the efficacy of docetaxel in a triple-negative breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
The Multifaceted Role of TTK Mps1 Kinase in Mitosis: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The fidelity of cell division is paramount for genomic stability, and its misregulation is a hallmark of cancer. Central to the intricate process of mitosis is the dual-specificity kinase TTK, also known as Monopolar spindle 1 (Mps1). Mps1 is a master regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the accurate segregation of chromosomes. Its multifaceted roles extend to chromosome biorientation, error correction, and centrosome duplication. Overexpression of Mps1 is frequently observed in various malignancies, correlating with aggressive tumor phenotypes and aneuploidy, making it a compelling target for anticancer therapies. This technical guide provides an in-depth exploration of the functions, regulation, and signaling pathways of TTK Mps1 kinase in mitosis. It further presents quantitative data on Mps1 activity and inhibition, details key experimental protocols for its study, and visualizes its complex interactions through signaling pathway diagrams, serving as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to TTK Mps1 Kinase
TTK Mps1 is a highly conserved serine/threonine and tyrosine kinase that plays a pivotal role in orchestrating critical mitotic events.[1][2][3] First identified in yeast in a screen for genes involved in spindle pole body duplication, its human ortholog, TTK, has since been established as an indispensable component of the mitotic machinery.[1][2] The expression and activity of Mps1 are tightly regulated throughout the cell cycle, peaking during mitosis and rapidly declining upon mitotic exit.[2] Its functions are critical for maintaining genomic integrity, and its dysregulation is implicated in tumorigenesis.[4]
The Multifaceted Roles of Mps1 in Mitosis
Mps1's involvement in mitosis is extensive, encompassing several key processes that ensure the faithful segregation of chromosomes.
The Spindle Assembly Checkpoint (SAC)
The most prominent and widely conserved function of Mps1 is its role as a central component of the Spindle Assembly Checkpoint (SAC).[1][5] The SAC is a sophisticated surveillance system that delays the onset of anaphase until all chromosomes have achieved proper bipolar attachment to the mitotic spindle.[1][5] Mps1 acts as an upstream regulator of the SAC, and its recruitment to unattached kinetochores is a critical initiating event for SAC signaling.[5] At the kinetochore, Mps1 initiates a signaling cascade that leads to the assembly of the Mitotic Checkpoint Complex (MCC), a potent inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the premature degradation of securin and cyclin B and halting the cell cycle.[1]
Chromosome Biorientation and Error Correction
Beyond its role in SAC signaling, Mps1 is crucial for the process of chromosome biorientation, which ensures that sister chromatids are attached to microtubules from opposite spindle poles.[5][6] Mps1 contributes to the correction of improper kinetochore-microtubule attachments, such as syntelic (both sister kinetochores attached to the same pole) or merotelic (one kinetochore attached to both poles) attachments.[6] This error correction function is intimately linked to its interaction with the Aurora B kinase, another key mitotic regulator.[2]
Centrosome Duplication
Mps1 has also been implicated in the regulation of centrosome duplication, a process that is essential for the formation of a bipolar mitotic spindle.[1][4] Overexpression of Mps1 can lead to centrosome overduplication, while its inhibition can interfere with this process, although the precise requirement of its kinase activity in this function remains a subject of some debate.[1]
Regulation of Mps1 Activity and Localization
The activity and subcellular localization of Mps1 are dynamically regulated throughout the cell cycle to ensure its timely function.
Autophosphorylation and Activation
Mps1 activity is significantly increased during mitosis, a process driven by trans-autophosphorylation on several residues within its activation loop.[2] Dimerization of Mps1 can promote this autoactivation.[2] This autophosphorylation is a priming event that enhances its kinase activity towards its substrates.[1][2]
Kinetochore Recruitment
The localization of Mps1 to unattached kinetochores is a critical step for SAC activation. This recruitment is a complex process involving multiple factors, including the Ndc80 complex and the activity of Aurora B kinase.[1][2] Aurora B activity is thought to relieve an autoinhibitory interaction within Mps1, thereby promoting its binding to the Ndc80 complex at the kinetochore.[2]
Inactivation and Degradation
For mitotic exit to occur, Mps1 activity must be silenced. This is achieved through a combination of dephosphorylation by phosphatases and degradation.[1] The degradation of Mps1 at the end of mitosis is mediated by the APC/C, ensuring the irreversible silencing of the SAC and allowing for entry into the next cell cycle phase.[2]
Mps1 Signaling Pathways in Mitosis
Mps1 functions at the apex of a complex signaling network that governs mitotic progression.
Mps1 in the Spindle Assembly Checkpoint Pathway
At unattached kinetochores, Mps1 phosphorylates the kinetochore scaffold protein Knl1 (also known as CASC5), creating docking sites for the Bub1/Bub3 complex.[6] This initiates a cascade of recruitment and activation of other SAC proteins, including Mad1 and Mad2, ultimately leading to the formation of the MCC.
Cross-talk with the Aurora B Kinase Pathway
Mps1 and Aurora B are intricately linked in a regulatory network. Aurora B activity is required for the efficient recruitment of Mps1 to kinetochores.[1] In turn, Mps1 can phosphorylate Borealin, a subunit of the Chromosomal Passenger Complex (CPC) of which Aurora B is the enzymatic component, thereby influencing Aurora B activity and contributing to error correction.
Quantitative Data on Mps1 Kinase
Quantitative analysis of Mps1 kinase activity, expression, and inhibition is crucial for understanding its cellular function and for the development of targeted therapies.
Table 1: Cellular Abundance of Mps1 in HeLa Cells
| Cell Cycle Stage | Mps1 Molecules per Cell | Mps1 Concentration (µM) |
| Early G1 | ~60,000 | ~0.03 |
| Mitosis | ~110,000 | ~0.06 |
| Data adapted from Sun et al., J Biol Chem, 2010. |
Table 2: IC50 Values of Selected Mps1 Inhibitors
| Inhibitor | IC50 (nM) | Target | Notes |
| Reversine | 6 | Mps1 Kinase Domain | ATP-competitive inhibitor. |
| Mps1-IN-1 | 367 | Mps1 | Pyrrolopyridine derivative. |
| Mps1-IN-2 | 145 | Mps1/Plk1 | Dual Mps1/Plk1 inhibitor. |
| AZ3146 | 35 | Mps1 | Potent Mps1 inhibitor. |
| NMS-P715 | 19 | Mps1 | Potent and selective inhibitor. |
| BAY 1161909 | < 1 | Mps1 | Potent Mps1 inhibitor. |
| BAY 1217389 | < 10 | Mps1 | Potent and selective inhibitor. |
| CFI-402257 | 1.7 | TTK/Mps1 | Highly selective and orally bioavailable. |
| BOS-172722 | 11 | Mps1 | Checkpoint inhibitor. |
| MPI-0479605 | 1.8 | Mps1 | ATP-competitive and selective inhibitor. |
| TC-Mps1-12 | 6.4 | Mps1 | Potent and selective inhibitor. |
| CCT251455 | 3 | Mps1 | Potent and selective inhibitor. |
| Mps-BAY2a | 1 | Mps1 | Induces mitotic aberrations and apoptosis. |
| RMS-07 | 13.1 | Mps1/TTK | Covalent inhibitor targeting Cys604. |
| IC50 values are dependent on assay conditions, particularly ATP concentration. |
Table 3: Kinetic Parameters of Mps1 Kinase
| Parameter | Value | Substrate | Notes |
| Km for ATP | Not available | ATP | The Michaelis constant for ATP has been reported to be low (< 1 µM) but a precise value is not consistently cited in the literature. |
| kcat | Not available | - | The turnover number is not readily available in the public literature. |
Experimental Protocols
Detailed methodologies are essential for the accurate study of Mps1 kinase.
In Vitro Mps1 Kinase Assay
This protocol describes a general method for measuring the kinase activity of purified Mps1 in vitro using a peptide substrate.
Materials:
-
Purified recombinant Mps1 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Mps1 peptide substrate (e.g., a peptide containing a known Mps1 phosphorylation motif)
-
ATP (stock solution, e.g., 10 mM)
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)
-
P81 phosphocellulose paper (for radioactive assay)
-
Phosphoric acid (for washing in radioactive assay)
-
Scintillation counter or luminometer
Procedure (Radioactive Method):
-
Prepare a reaction mixture containing kinase buffer, Mps1 peptide substrate, and any test inhibitors.
-
Add purified Mps1 kinase to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final desired concentration (e.g., 100 µM).
-
Incubate the reaction at 30°C for a specific time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse the paper with acetone and let it air dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
Procedure (ADP-Glo™ Method):
-
Set up the kinase reaction as described above but without radioactive ATP.
-
After the incubation period, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
Immunoprecipitation of Mps1 from Cell Lysates
This protocol details the immunoprecipitation of Mps1 from cultured cells for subsequent analysis, such as Western blotting or kinase assays.
Materials:
-
Cultured cells expressing Mps1
-
Ice-cold PBS
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Anti-Mps1 antibody or control IgG
-
Protein A/G agarose or magnetic beads
-
Microcentrifuge
-
SDS-PAGE sample buffer
Procedure:
-
Culture cells to the desired confluency and apply any necessary treatments.
-
Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add the anti-Mps1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation. Use an equivalent amount of control IgG in a parallel sample.
-
Add fresh Protein A/G beads to capture the antibody-protein complexes and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.
-
After the final wash, aspirate all the supernatant and resuspend the beads in SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes to elute the proteins and analyze by SDS-PAGE and Western blotting.
Immunofluorescence Staining of Mps1 in Mitotic Cells
This protocol describes the visualization of Mps1 localization in fixed mitotic cells.
Materials:
-
Cells grown on coverslips
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Mps1
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile coverslips in a culture dish and grow to the desired confluency.
-
Synchronize cells in mitosis using appropriate methods (e.g., nocodazole treatment).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour.
-
Incubate with the primary anti-Mps1 antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
Live-Cell Imaging of Mps1
This protocol provides a general framework for visualizing the dynamics of Mps1 in living cells, typically using a fluorescently tagged Mps1 fusion protein (e.g., Mps1-GFP).
Materials:
-
Cells stably or transiently expressing a fluorescently tagged Mps1 (e.g., Mps1-GFP).
-
Glass-bottom imaging dishes or chamber slides.
-
Live-cell imaging medium (e.g., CO₂-independent medium supplemented with FBS and L-glutamine).
-
A live-cell imaging microscope system equipped with an environmental chamber to maintain temperature (37°C), humidity, and CO₂ (5%).
Procedure:
-
Plate the cells expressing Mps1-GFP on glass-bottom dishes.
-
Allow the cells to adhere and grow to a suitable density for imaging (typically 50-70% confluency).
-
Just before imaging, replace the culture medium with pre-warmed live-cell imaging medium.
-
Place the dish on the microscope stage within the environmental chamber and allow the temperature and atmosphere to equilibrate.
-
Locate mitotic cells based on their characteristic rounded morphology and condensed chromosomes (if a DNA dye like SiR-DNA is used).
-
Set up the image acquisition parameters (e.g., exposure time, laser power, time-lapse interval) to minimize phototoxicity while maintaining a good signal-to-noise ratio.
-
Acquire time-lapse images of Mps1-GFP localization throughout mitosis.
-
Analyze the resulting images to quantify Mps1 dynamics, such as its recruitment to and dissociation from kinetochores.
shRNA-mediated Knockdown of Mps1
This protocol describes a general procedure for the transient knockdown of Mps1 expression in cultured cells using shRNA plasmids.
Materials:
-
shRNA plasmid targeting Mps1 and a non-targeting control shRNA plasmid.
-
Mammalian cell line (e.g., HeLa).
-
Cell culture medium and supplements.
-
Transfection reagent (e.g., Lipofectamine, FuGENE).
-
6-well plates.
-
Reagents for downstream analysis (e.g., cell lysis buffer for Western blotting, Trizol for RT-qPCR).
Procedure:
-
One day before transfection, seed the cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
On the day of transfection, prepare the shRNA plasmid-transfection reagent complexes according to the manufacturer's protocol. Typically, this involves diluting the shRNA plasmid and the transfection reagent in serum-free medium, combining them, and incubating for a short period to allow complex formation.
-
Add the complexes dropwise to the cells in fresh culture medium.
-
Incubate the cells for 24-72 hours to allow for shRNA expression and knockdown of the target protein.
-
Harvest the cells and assess the knockdown efficiency by Western blotting for Mps1 protein levels or by RT-qPCR for Mps1 mRNA levels.
-
Perform functional assays to determine the phenotypic consequences of Mps1 depletion.
Conclusion
TTK Mps1 kinase is a cornerstone of mitotic regulation, with its intricate functions ensuring the high fidelity of chromosome segregation. Its central role in the spindle assembly checkpoint, coupled with its involvement in error correction and centrosome duplication, underscores its importance in maintaining genomic stability. The frequent overexpression of Mps1 in cancer has positioned it as a prime target for the development of novel anticancer therapeutics. The methodologies and data presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the multifaceted roles of Mps1 and to advance the development of targeted therapies that exploit its critical functions in cell division. Continued research into the complex regulatory networks of Mps1 will undoubtedly unveil new insights into the fundamental mechanisms of mitosis and open new avenues for therapeutic intervention.
References
The Spindle Sentinels: A Technical Guide to the Discovery and History of TTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a master regulator of the mitotic spindle assembly checkpoint (SAC), a critical surveillance mechanism that safeguards genomic integrity during cell division. Its overexpression in a wide array of human cancers, coupled with the reliance of aneuploid tumor cells on a functional SAC, has positioned TTK as a premier target for anticancer therapy. This technical guide provides an in-depth chronicle of the discovery of TTK, the elucidation of its pivotal role in mitosis, and the subsequent historical development of small molecule inhibitors designed to exploit this therapeutic vulnerability. We will detail the evolution from early reversible inhibitors to potent, selective clinical candidates and next-generation covalent agents, presenting key quantitative data, detailed experimental methodologies, and visual workflows to offer a comprehensive resource for professionals in oncology research and drug development.
The Discovery of TTK: Guardian of the Genome
The journey to targeting TTK began with fundamental cell biology research in yeast. In 1991, the Mps1 (Monopolar spindle 1) gene was first identified in Saccharomyces cerevisiae during a genetic screen for mutants defective in spindle pole body duplication.[1][2][3][4] A few years later, its human ortholog was identified through cDNA library screens and was named TTK (Threonine Tyrosine Kinase) or PYT.[1][2][4]
TTK is a dual-specificity kinase, capable of phosphorylating serine, threonine, and tyrosine residues.[1][2] Its celebrity in the field of oncology stems from its indispensable role as a core component of the Spindle Assembly Checkpoint (SAC). The SAC is a sophisticated cellular mechanism that prevents the premature separation of sister chromatids, delaying the onset of anaphase until every chromosome is correctly attached to the microtubules of the mitotic spindle.[1][5][6][7] Inhibition of TTK abrogates the SAC, causing cells to exit mitosis with unattached chromosomes. This leads to severe chromosomal missegregation, rampant aneuploidy, and ultimately, a form of cell death known as mitotic catastrophe.[5][8]
Many cancer cells, particularly those that are highly aneuploid and genetically unstable, exhibit a heightened dependency on the SAC for their survival. Furthermore, TTK itself is frequently overexpressed in a variety of aggressive tumors, including triple-negative breast cancer (TNBC), lung, liver, and colon cancers, where its high expression often correlates with poor patient outcomes.[5][8][9] This combination of factors provides a compelling therapeutic rationale for the development of TTK inhibitors as a targeted anti-cancer strategy.
The TTK Signaling Pathway in the Spindle Assembly Checkpoint
TTK/Mps1 acts at the apex of the SAC signaling cascade. At the onset of mitosis, TTK is recruited to unattached kinetochores (the protein structures on chromosomes where spindle fibers attach). Once localized, TTK initiates a phosphorylation cascade that leads to the assembly of the Mitotic Checkpoint Complex (MCC), the ultimate effector of the SAC.
History and Evolution of TTK Inhibitors
The development of TTK inhibitors has progressed through several stages, from early tool compounds to highly selective clinical candidates and innovative covalent molecules.
First-Generation and Preclinical Inhibitors
Initial drug discovery efforts identified several small molecules capable of inhibiting TTK's kinase activity. Compounds like AZ3146 and MPI-0479605 were instrumental as early chemical probes to validate the therapeutic concept in preclinical models.[10][11] These first-generation inhibitors demonstrated that targeting TTK could effectively induce mitotic checkpoint override and kill cancer cells, paving the way for more refined drug development programs. Another key preclinical inhibitor, NTRC 0066-0 , was later developed and noted for its long target residence time, a property that was found to correlate strongly with cellular activity.[9][12]
Second-Generation and Clinically Investigated Inhibitors
Building on early successes, second-generation inhibitors were designed for improved potency, selectivity, and oral bioavailability, enabling their progression into clinical trials.
-
CFI-402257 (Treadwell Therapeutics): This compound emerged as a potent (Ki = 0.09 nM) and highly selective, orally active inhibitor of TTK.[5][13][14] It has shown robust single-agent anti-tumor activity in numerous preclinical cancer models.[8][15] CFI-402257 has been investigated in a Phase I/II clinical trial (NCT02792465) for patients with advanced solid tumors, showing a manageable safety profile and early signs of clinical benefit, particularly in breast cancer.[16][17]
-
BAY 1161909 and BAY 1217389 (Bayer): These inhibitors were also advanced into early-phase clinical studies to evaluate their safety and efficacy in cancer patients.[11][15]
-
BAL0891: Representing a multi-targeted approach, BAL0891 is a novel small molecule that dually inhibits both TTK and Polo-like kinase 1 (PLK1), another key mitotic regulator.[17][18] This dual action is designed to provide a more potent antimitotic effect.
The Advent of Covalent Inhibitors
A significant recent development is the creation of irreversible covalent inhibitors. This strategy aims to achieve prolonged target engagement and potentially greater efficacy by forming a permanent bond with the target protein.
-
RMS-07: Described in 2022, RMS-07 was the first-in-class covalent TTK inhibitor.[19][20] It was designed to target a non-conserved cysteine residue (Cys604) in the hinge region of the TTK kinase domain, thereby ensuring high selectivity.[21][22]
-
SYL1073: Shortly after, another covalent inhibitor, SYL1073, was developed, also targeting the Cys604 residue and demonstrating potent anti-proliferative effects.[23]
The Next Frontier: PROTAC Degraders
The latest evolution in targeting TTK is the development of PROteolysis TArgeting Chimeras (PROTACs). Instead of merely inhibiting the kinase, these molecules are designed to trigger the complete degradation of the TTK protein via the cell's own ubiquitin-proteasome system. The first TTK PROTACs, such as compounds 8e and 8j , have shown potent degradation of TTK at nanomolar concentrations and improved anti-proliferative activity compared to their inhibitor counterparts in preclinical models.[24]
Quantitative Data Summary of Key TTK Inhibitors
The potency of TTK inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki) in biochemical assays, and by their half-maximal growth inhibition (GI50) or effective concentration (EC50) in cell-based assays.
| Inhibitor | Type | Target(s) | Biochemical Potency | Cellular Potency | Developer/Source |
| CFI-402257 | Reversible | TTK | Ki = 0.09 nM; IC50 = 1.2-1.7 nM[5][13][15] | EC50 = 6.5 nM (Target); GI50 = 15-160 nM[14][15] | Treadwell Therapeutics |
| CFI-400936 | Reversible | TTK | IC50 = 3.6 nM[25] | - | University Health Network |
| BAL0891 | Reversible | TTK / PLK1 | IC50 = 0.4 nM (TTK); 46 nM (PLK1)[18] | - | - |
| RMS-07 | Covalent | TTK | Apparent Ki = 0.83 nM[21] | - | - |
| SYL1073 | Covalent | TTK | IC50 = 16 nM[23] | - | - |
Table 1: Comparative Potency of Selected TTK Inhibitors.
Key Experimental Protocols
The characterization of TTK inhibitors involves a standardized workflow of biochemical, biophysical, and cell-based assays to determine potency, selectivity, mechanism of action, and cellular effects.
Biochemical Kinase Inhibition Assay (TR-FRET)
This assay quantitatively measures the ability of a compound to inhibit TTK's enzymatic activity.
-
Principle: The LanthaScreen™ Eu Kinase Binding Assay is a common format.[26] It uses a europium (Eu)-labeled anti-tag antibody that binds to the TTK enzyme and an Alexa Fluor® 647-labeled ATP-competitive tracer that binds to the kinase's active site. When both are bound, Fluorescence Resonance Energy Transfer (FRET) occurs. A test inhibitor competes with the tracer for the ATP-binding site, disrupting FRET in a dose-dependent manner.
-
Methodology:
-
Prepare a dilution series of the test inhibitor in DMSO.
-
In a microplate, add the test inhibitor, a mixture of recombinant TTK kinase and the Eu-labeled antibody, and the Alexa Fluor-labeled tracer.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence, measuring emission at two wavelengths (for the donor and acceptor fluorophores).
-
Calculate the emission ratio and plot it against the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[26]
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics (on-rate and off-rate) of an inhibitor to its target protein.[27][28]
-
Principle: A ligand (e.g., purified TTK protein) is immobilized on a gold-plated sensor chip. An analyte (the inhibitor) is flowed over the surface. Binding of the inhibitor to the immobilized TTK causes a change in the refractive index at the surface, which is detected as a change in resonance units (RU).
-
Methodology:
-
Immobilization: The purified TTK protein is covalently immobilized onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
Binding Analysis: A running buffer is continuously flowed over the sensor surface to establish a stable baseline.
-
Association: The inhibitor, diluted in running buffer across a range of concentrations, is injected and flows over the surface for a set time, allowing association with the immobilized TTK. The RU signal increases during this phase.
-
Dissociation: The inhibitor solution is replaced by the running buffer, and the dissociation of the inhibitor from the TTK is monitored as a decrease in the RU signal.
-
Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to kinetic models (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). The residence time is the reciprocal of the dissociation rate (1/kd).[18][29]
-
Cellular Proliferation Assay (Sulforhodamine B - SRB)
This assay measures the growth-inhibitory effect of a compound on cancer cell lines.
-
Principle: The SRB assay is a cell density-based assay where a bright pink aminoxanthene dye binds to basic amino acids of cellular proteins. The amount of bound dye is directly proportional to the total protein mass and thus to the cell number.[8]
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the TTK inhibitor for a prolonged period (e.g., 5 days).[8]
-
Fix the cells with trichloroacetic acid (TCA), which also precipitates cellular proteins.
-
Wash the plates to remove excess TCA and stain the fixed cells with SRB solution.
-
Wash away the unbound dye and solubilize the protein-bound dye with a basic solution (e.g., 10 mM Tris base).
-
Measure the absorbance of the solubilized dye on a plate reader (e.g., at 510 nm).
-
Plot the absorbance against inhibitor concentration and fit to a dose-response curve to calculate the GI50 value (the concentration causing 50% growth inhibition).
-
Conclusion and Future Directions
The trajectory from the discovery of a yeast gene to the clinical development of targeted cancer therapeutics is a testament to the power of fundamental biological research. TTK inhibitors have firmly established their potential by exploiting the unique vulnerabilities of cancer cells. The clinical data for compounds like CFI-402257 are promising, and the development of next-generation covalent inhibitors and PROTAC degraders signals a vibrant future for this target class. Future research will focus on identifying predictive biomarkers to select patients most likely to respond, exploring rational combination therapies (e.g., with taxanes or immune checkpoint inhibitors), and overcoming potential resistance mechanisms.[15][17] The continued evolution of TTK-targeted agents offers a powerful and precise tool in the expanding arsenal against cancer.
References
- 1. Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human MPS1 Kinase Is Required for Mitotic Arrest Induced by the Loss of CENP-E from Kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Molecular Regulation of the Spindle Assembly Checkpoint by Kinases and Phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Inhibition of the spindle assembly checkpoint kinase TTK enhances the efficacy of docetaxel in a triple-negative breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Target Residence Time-Guided Optimization on TTK Kinase Results in Inhibitors with Potent Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Study of Investigational Drug CFI-402257 in Patients With Advanced Solid Tumors [clin.larvol.com]
- 17. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 18. Dual TTK/PLK1 inhibition has potent anticancer activity in TNBC as monotherapy and in combination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. Discovery of a potent and selective covalent threonine tyrosine kinase (TTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Discovery of the First Examples of Threonine Tyrosine Kinase PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. tools.thermofisher.com [tools.thermofisher.com]
- 27. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 29. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
The Core Interaction of TTK Inhibitors with Cellular Signaling Pathways: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the signaling pathway interactions of Threonine Tyrosine Kinase (TTK) inhibitors, intended for researchers, scientists, and drug development professionals. TTK, also known as Monopolar spindle 1 (Mps1), is a critical regulator of the spindle assembly checkpoint (SAC), a vital process for ensuring genomic integrity during cell division.[1][2][3] Its overexpression in various cancers, including breast, lung, and ovarian cancers, has made it a promising target for anticancer therapies.[1][4][5]
Mechanism of Action of TTK Inhibitors
TTK is a dual-specificity protein kinase that plays a central role in the SAC by phosphorylating various downstream substrates.[6] This action ensures that sister chromatids are correctly attached to the mitotic spindle before the cell proceeds to anaphase.[2][3] TTK inhibitors are small molecule compounds designed to bind to the ATP-binding pocket of the TTK kinase domain.[4][6] This competitive inhibition prevents the phosphorylation of TTK's target proteins, leading to the inactivation of the SAC.[4][6] Consequently, cancer cells, which often exhibit a high degree of aneuploidy and are heavily reliant on a functional SAC, undergo premature anaphase entry, leading to severe chromosome missegregation, mitotic catastrophe, and ultimately, apoptosis.[1][7][8][9]
Core Signaling Pathway Interaction: The Spindle Assembly Checkpoint (SAC)
The primary signaling pathway influenced by TTK inhibitors is the Spindle Assembly Checkpoint. TTK is a key upstream regulator of the SAC, essential for the recruitment of other checkpoint proteins to unattached kinetochores.[1][2] Inhibition of TTK abrogates this checkpoint, allowing cells to proceed through mitosis despite the presence of improperly attached chromosomes.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are TTK modulators and how do they work? [synapse.patsnap.com]
- 5. TTK is a potential regulator of tumor progression correlated with dedifferentiation and immune cell infiltration in papillary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. pnas.org [pnas.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ascopubs.org [ascopubs.org]
The Role of TTK Protein Kinase in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TTK protein kinase, also known as Monopolar Spindle 1 (Mps1), is a dual-specificity kinase that plays a pivotal role in the intricate orchestration of the cell cycle.[1][2] Its function is most critical during mitosis, where it acts as a central component of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation.[3][4] Dysregulation of TTK has been implicated in tumorigenesis, making it an attractive target for the development of novel anti-cancer therapeutics.[1][5] This technical guide provides an in-depth overview of TTK's function in cell cycle regulation, presents quantitative data on its activity and inhibition, details key experimental protocols for its study, and visualizes its associated signaling pathways and experimental workflows.
Core Function of TTK in Cell Cycle Regulation
TTK is a serine/threonine and tyrosine kinase whose expression and activity are tightly regulated throughout the cell cycle.[6][7] Its levels are low in resting (G0) and early G1 phase cells, begin to increase at the G1/S transition, and peak during the G2/M phase of the cell cycle.[6][8] This temporal regulation aligns with its primary function in mitosis.
The most well-characterized role of TTK is as a master regulator of the Spindle Assembly Checkpoint (SAC) . The SAC is a sophisticated cellular surveillance system that delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[3][9] This checkpoint prevents chromosomal instability, a hallmark of many cancers.
TTK's key functions within the SAC include:
-
Recruitment of Checkpoint Proteins: TTK is one of the first proteins to be recruited to unattached kinetochores (the protein structures on chromosomes where spindle fibers attach).[3] Its kinase activity is essential for the subsequent recruitment of other critical SAC proteins, including Mad1, Mad2, and Bub1.
-
Catalysis of the Mitotic Checkpoint Complex (MCC) Formation: TTK phosphorylation events are crucial for the assembly of the Mitotic Checkpoint Complex (MCC), the primary inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C).[9] The APC/C is an E3 ubiquitin ligase that targets key mitotic proteins, such as securin and cyclin B, for degradation to initiate anaphase.
-
Error Correction: Beyond its role in the SAC, TTK is also involved in correcting improper microtubule-kinetochore attachments, further ensuring accurate chromosome segregation.[3]
Inhibition of TTK function leads to a compromised SAC, premature exit from mitosis, severe chromosome missegregation, and ultimately, aneuploidy and apoptotic cell death.[4][10] This dependency of cancer cells on a functional SAC for survival makes TTK a compelling therapeutic target.
Quantitative Data
Cell Cycle-Dependent Expression and Activity of TTK
While specific fold-change values can vary between cell types and experimental systems, the general trend of TTK expression and activity is consistently reported.
| Cell Cycle Phase | TTK mRNA Levels | TTK Protein Levels | TTK Kinase Activity |
| G0/Early G1 | Very Low/Absent[6][8] | Largely Maintained from Mitosis[6] | Sharply Decreased[6] |
| G1/S Transition | Increasing[6][8] | Increasing[6][8] | Increasing[6][8] |
| G2/M | Peak Levels[6][8] | Peak Levels[6][8] | Peak Activity[6][8] |
Inhibition of TTK Kinase Activity
A number of small molecule inhibitors targeting the ATP-binding pocket of TTK have been developed and are in various stages of preclinical and clinical investigation.[1] The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor potency.
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| CFI-402257 | TTK | 1.2 - 1.7 | [2][11][12] |
| NTRC 0066-0 | TTK | 0.9 | [3][4] |
| MPI-0479605 | TTK | 1.8 - 4 | [1][13][14] |
| BAY 1217389 | TTK | <10 | [15][16] |
| TC-Mps1-12 | TTK | 6.4 | [17] |
| Mps-BAY2b | TTK | 1.4 - 670 | [18] |
| BAY 1161909 | TTK | Not specified | [4] |
Signaling Pathways and Experimental Workflows
TTK Signaling in the Spindle Assembly Checkpoint
Experimental Workflow: In Vitro TTK Kinase Assay
Logical Relationship: TTK Inhibition and Cellular Fate
Experimental Protocols
In Vitro TTK Kinase Assay (Radiometric)
This protocol is adapted from standard radiometric kinase assay procedures.[19][20][21][22][23]
Materials:
-
Recombinant human TTK protein
-
Myelin Basic Protein (MBP) as a generic substrate
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
Unlabeled ATP
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing kinase assay buffer, substrate (e.g., 1 mg/ml MBP), and the desired concentration of TTK inhibitor dissolved in DMSO (or DMSO alone for control).
-
Prepare ATP Mix: Prepare a mix of unlabeled ATP and [γ-³²P]ATP in kinase assay buffer. The final ATP concentration in the reaction should be at or near the Km for TTK.
-
Initiate Reaction: Add the recombinant TTK enzyme to the reaction mix and pre-incubate for 10 minutes at 30°C.
-
Start Phosphorylation: Add the ATP mix to initiate the phosphorylation reaction. The final reaction volume is typically 25-50 µL.
-
Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper to stop the reaction.
-
Wash: Wash the P81 paper three times for 5-10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify: Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Analyze: Calculate the kinase activity based on the amount of ³²P incorporated into the substrate over time. For inhibitor studies, plot activity versus inhibitor concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is a standard method for analyzing DNA content.[5][6][24][25]
Materials:
-
Cells of interest
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with TTK inhibitors or control vehicle for the desired time.
-
Harvest Cells: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 70%.
-
Incubate: Incubate the cells on ice or at -20°C for at least 30 minutes for fixation. Cells can be stored at -20°C for several days.
-
Rehydration and Staining: Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes to pellet. Discard the ethanol and wash the pellet with PBS.
-
RNase Treatment and PI Staining: Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a linear scale for the PI fluorescence channel to clearly distinguish between G1, S, and G2/M populations. Gate on single cells to exclude doublets and aggregates.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
Immunofluorescence Staining of TTK and Mitotic Spindles
This is a general protocol that may require optimization for specific antibodies and cell types.[26][27][28][29]
Materials:
-
Cells grown on coverslips
-
PBS
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA or normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibodies (e.g., anti-TTK, anti-α-tubulin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Fixation: Culture cells on sterile coverslips. Fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C. Wash three times with PBS.
-
Permeabilization: If using a cross-linking fixative like paraformaldehyde, permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature. Wash three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in blocking buffer and incubate with the cells for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100.
-
Counterstaining: Incubate the cells with DAPI for 5 minutes to stain the nuclei. Wash once with PBS.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Conclusion
TTK protein kinase is an indispensable regulator of the cell cycle, with its primary role in ensuring the fidelity of chromosome segregation through the spindle assembly checkpoint. Its overexpression in various cancers and the severe consequences of its inhibition on cancer cell viability have established it as a prime target for therapeutic intervention. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the roles of TTK and to develop novel inhibitors with clinical potential. The continued investigation into the intricate functions of TTK will undoubtedly provide deeper insights into the fundamental mechanisms of cell cycle control and cancer biology.
References
- 1. webapps.myriad.com [webapps.myriad.com]
- 2. CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. crossfire-oncology.com [crossfire-oncology.com]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Growth Inhibition IC50 Assay. [bio-protocol.org]
- 8. Cell cycle dependent regulation of the protein kinase TTK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stable aneuploid tumors cells are more sensitive to TTK inhibition than chromosomally unstable cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Probe CFI-402257 | Chemical Probes Portal [chemicalprobes.org]
- 13. selleckchem.com [selleckchem.com]
- 14. MPI-0479605 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. selleckchem.com [selleckchem.com]
- 16. BAY1217389 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. rcsb.org [rcsb.org]
- 19. 2.9. Radioactive In Vitro Kinase assay [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro Kinase Assays | Revvity [revvity.co.jp]
- 24. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 25. ucl.ac.uk [ucl.ac.uk]
- 26. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 27. fulir.irb.hr [fulir.irb.hr]
- 28. researchgate.net [researchgate.net]
- 29. Immunofluorescence of mitotic spindles by using monospecific antibody against bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Effects of TTK Inhibition in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical dual-specificity kinase that serves as a master regulator of the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance mechanism ensuring the high fidelity of chromosome segregation during mitosis. In numerous cancers, TTK is overexpressed, an event correlated with aneuploidy, aggressive tumor characteristics, and poor patient prognosis.[1][2][3] This overexpression may represent an adaptive mechanism that allows cancer cells to tolerate high levels of chromosomal instability.[1][2] Consequently, TTK has emerged as a high-value therapeutic target. Inhibition of TTK's kinase activity disrupts the SAC, leading to a cascade of downstream events including premature mitotic exit, severe chromosome missegregation, and ultimately, cancer cell death. This guide provides a detailed examination of these downstream effects, summarizing key quantitative data, outlining experimental protocols, and visualizing the core molecular pathways.
The Core Mechanism: Spindle Assembly Checkpoint (SAC) Abrogation
TTK's primary function is to phosphorylate key substrates that initiate and maintain the SAC signaling cascade when kinetochores are not properly attached to the mitotic spindle. This checkpoint delays the onset of anaphase, preventing the separation of sister chromatids until all chromosomes are correctly bi-oriented.
TTK inhibitors are typically ATP-competitive small molecules that bind to the kinase domain of TTK, preventing the phosphorylation of its downstream targets.[4] This direct inhibition abrogates the SAC, even in the presence of mitotic errors.[5] The cell is thus forced into a premature and aberrant exit from mitosis, leading to catastrophic chromosomal segregation errors.[3][5][6] This fundamental mechanism is the origin of all subsequent downstream effects.
Primary Downstream Cellular Effects
The immediate consequence of SAC failure is a cascade of severe cellular defects that collectively compromise cell viability.
Mitotic Aberrations and Chromosomal Instability (CIN)
Inhibition of TTK leads to a rapid acceleration of mitosis.[7][8] Cells treated with TTK inhibitors exit mitosis prematurely, failing to correct chromosome attachment errors. This results in a dramatic increase in chromosome missegregation, characterized by:
-
Lagging Chromosomes: Chromosomes that fail to connect properly to the spindle and are left behind during anaphase.[5]
-
Micronuclei Formation: The encapsulation of missegregated chromosomes into small, separate nuclei during interphase.[5]
-
Aneuploidy: An abnormal number of chromosomes in daughter cells, which is a direct result of massive segregation errors.[3][5][9]
Interestingly, the sensitivity to TTK inhibitors can be influenced by the cell's pre-existing level of CIN. Aneuploid but chromosomally stable cell lines have shown greater sensitivity compared to cells that already exhibit high levels of intrinsic CIN.[10][11] In stable cells, TTK inhibition induces acute and lethal CIN, whereas in highly unstable cells, the additional mis-segregation has a less dramatic impact.[10][11]
Cell Cycle Dysregulation
Following the aberrant mitosis, cells experience profound cell cycle dysregulation. While asynchronous cell populations may not show a distinct cell cycle arrest phenotype initially,[5] synchronized cells released into the presence of a TTK inhibitor typically arrest after completing one faulty division.[5] This often manifests as an increase in the sub-G1 population, indicative of apoptotic cell death,[5] or a G2/M delay in some contexts.[12] The resulting cells that survive the initial mitotic catastrophe are often aneuploid.[9]
Induction of Apoptosis
The massive genomic damage and aneuploidy resulting from TTK inhibition are potent triggers for programmed cell death. A strong induction of the caspase cascade is a common downstream effect.[5] This is evidenced by an increase in the sub-G1 cell population, positive Annexin V staining, and cleavage of PARP.[5][9][13] The apoptotic response is the primary mechanism by which TTK inhibitors eliminate cancer cells.[1][2][14] In some cancer types, such as gastric cancer, this apoptotic induction has been linked to the modulation of the Akt-mTOR signaling pathway.[13][15]
Downstream Signaling Pathway Modulation
Beyond the direct effects on mitosis, TTK inhibition influences key signaling pathways that control cell survival, proliferation, and metabolism.
Akt/mTOR Pathway
Several studies have demonstrated a connection between TTK and the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival. In gastric, esophageal, and HER2+ breast cancer models, knockdown or inhibition of TTK leads to decreased phosphorylation of Akt and mTOR.[13][15][16][17] This suppression of the Akt/mTOR axis contributes to the observed decrease in cell proliferation and induction of apoptosis.[13][16] In some contexts, TTK inhibition can also induce autophagy via modulation of the mTOR pathway, which may influence drug sensitivity.[18][19]
DNA Damage Repair
Recent evidence suggests a role for TTK beyond mitosis, particularly in DNA damage repair. In basal-like breast cancer, TTK inhibition was found to impair homologous recombination (HR) repair efficiency, decreasing the formation of Rad51 foci following radiation-induced DNA damage.[20] This effect, which was dependent on TTK's kinase activity, sensitizes cancer cells to radiation therapy, providing a strong rationale for combination treatments.[20]
Therapeutic Implications and Combinatorial Strategies
The downstream effects of TTK inhibition create unique therapeutic vulnerabilities that can be exploited, particularly through combination therapies and synthetic lethal approaches.
-
Synergy with Taxanes: Taxanes like docetaxel stabilize microtubules, intentionally activating the spindle assembly checkpoint. Combining a taxane with a TTK inhibitor creates conflicting signals, leading to enhanced mitotic catastrophe and synergistic cell killing. This combination has shown promise in models of triple-negative breast cancer (TNBC).[21][22]
-
Synergy with Radiotherapy: As TTK inhibition impairs DNA repair via homologous recombination, it can significantly enhance the efficacy of radiation therapy, which causes DNA double-strand breaks.[20]
-
Synthetic Lethality: Cancer cells with a compromised G1-S checkpoint (e.g., due to mutations in TP53, RB1, or CDKN2A) are particularly dependent on the G2/M checkpoint for survival. By abrogating the spindle assembly checkpoint, TTK inhibitors can be synthetically lethal in these tumors.[23][24] This provides a targeted approach for patient populations with specific genetic backgrounds.
-
Overcoming Chemotherapy Resistance: In cancers that have developed resistance to other therapies, such as CDK4/6 inhibitors in ER+ breast cancer, the resulting cellular state (e.g., loss of RB1) can create a new dependency on TTK, rendering them sensitive to TTK inhibitors.[6][25]
Mechanisms of Resistance
As with any targeted therapy, acquired resistance to TTK inhibitors is a clinical challenge. Known mechanisms include:
-
On-Target Mutations: Point mutations within the ATP-binding pocket of the TTK kinase domain can arise that prevent the inhibitor from binding effectively while preserving the kinase's catalytic activity.[26]
-
Bypass Mechanisms: Disruption of downstream components that execute the mitotic arrest can confer resistance. Functional loss of key members of the Anaphase-Promoting Complex/Cyclosome (APC/C), which is responsible for initiating anaphase after the SAC is satisfied, allows cells to tolerate the genomic instability caused by TTK inhibition.[27]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of various TTK inhibitors.
Table 1: In Vitro Potency of TTK Inhibitors
| Inhibitor | Target(s) | Metric (IC50/Ki) | Value (nM) | Cell Line / Assay | Reference |
|---|---|---|---|---|---|
| CFI-402257 | TTK (Mps1) | Ki | 0.09 | Recombinant human Mps1 | [3][9] |
| CFI-402257 | TTK (Mps1) | IC50 | 1.2 | Recombinant human Mps1 | [3][9] |
| CFI-402257 | TTK (Mps1) | EC50 | 6.5 | Cellular Mps1 Assay | [9] |
| CC-671 | TTK, CLK2 | IC50 | 50 - 150 | TTK Autophosphorylation (TNBC cells) | [24] |
| CC-671 | TTK, CLK2 | IC50 | 530 - 553 | CLK2 Substrate Phosphorylation (CAL51) | [8] |
| NTRC 0066-0 | TTK | IC50 | Varies | Broad Cancer Cell Panel | [10] |
| Pyrotinib | HER2 | IC50 (Control) | 2716 (BT474) | Cell Viability Assay | [16] |
| Pyrotinib + siTTK | HER2 | IC50 (siTTK) | 1494 (BT474) | Cell Viability Assay | [16] |
| Pyrotinib | HER2 | IC50 (Control) | 29180 (SKBR3) | Cell Viability Assay | [16] |
| Pyrotinib + siTTK | HER2 | IC50 (siTTK) | 13870 (SKBR3) | Cell Viability Assay |[16] |
Table 2: In Vivo Efficacy of TTK Inhibitors (Xenograft Models)
| Inhibitor | Dose | Model | Metric | Value (%) | Reference |
|---|---|---|---|---|---|
| CFI-402257 | 5 mg/kg | MDA-MB-231 (TNBC) | Tumor Growth Inhibition (TGI) | 74 | [9] |
| CFI-402257 | 6 mg/kg | MDA-MB-231 (TNBC) | Tumor Growth Inhibition (TGI) | 89 | [9] |
| CFI-402257 | 5 mg/kg | MDA-MB-468 (TNBC) | Tumor Growth Inhibition (TGI) | 75 | [9] |
| CFI-402257 | 6 mg/kg | MDA-MB-468 (TNBC) | Tumor Growth Inhibition (TGI) | 94 |[9] |
Key Experimental Protocols
The following are detailed methodologies for experiments commonly used to characterize the downstream effects of TTK inhibition.
Protocol: Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to measure the sub-G1 population as an indicator of apoptosis.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells at a suitable density and allow them to adhere overnight. Treat cells with the TTK inhibitor at various concentrations or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48, 72 hours).
-
Cell Harvest: Aspirate the medium. Wash cells with PBS, then detach using Trypsin-EDTA. Collect cells, including any floating in the original medium, and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet in 300 µL of cold PBS and, while vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Pellet the fixed cells by centrifugation. Wash once with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Data Acquisition: Incubate in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer. PI fluorescence is typically detected in the FL2 or a similar channel. Collect data from at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to gate on the single-cell population and model the DNA content histogram to determine the percentage of cells in the Sub-G1, G1, S, and G2/M phases.
Protocol: Western Blot for Protein Expression and Phosphorylation
Objective: To detect changes in the expression levels of total and phosphorylated proteins in key signaling pathways (e.g., TTK, Akt, mTOR, KNL1) following TTK inhibitor treatment.
Methodology:
-
Cell Lysis: Treat cells as described above. After treatment, place plates on ice, wash with cold PBS, and add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Collect the supernatant. Determine the protein concentration of each sample using a standard assay such as the BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel (SDS-PAGE). Run the gel until adequate separation of proteins by size is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) using a wet or semi-dry transfer system.
-
Blocking and Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt, anti-TTK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane extensively with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Wash again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Stripping and Re-probing: To detect another protein (e.g., total Akt or a loading control like β-actin), the membrane can be stripped of the first set of antibodies and re-probed.
Protocol: Kinase Inhibition Assay (e.g., LanthaScreen™)
Objective: To determine the in vitro potency (IC50) of a compound against the purified TTK kinase enzyme.
Methodology:
-
Assay Principle: This is a fluorescence resonance energy transfer (FRET)-based binding assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP pocket. When both are bound, FRET occurs. A test inhibitor competes with the tracer for the ATP site, causing a loss of FRET.[28]
-
Reagent Preparation: Prepare serial dilutions of the test compound (TTK inhibitor) in the appropriate kinase buffer. Prepare a mixture of the purified TTK kinase and the Eu-labeled antibody.
-
Assay Plate Setup: In a 384-well plate, add the test compound dilutions. Add the kinase/antibody mixture to all wells.
-
Reaction Initiation: Add the fluorescently labeled ATP-competitive tracer to all wells to initiate the binding reaction.
-
Incubation and Measurement: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium. Read the plate on a fluorescence plate reader, measuring the emission from both the europium donor (615 nm) and the Alexa Fluor acceptor (665 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the tracer.[28]
References
- 1. Genetic and pharmacological inhibition of TTK impairs pancreatic cancer cell line growth by inducing lethal chromosomal instability | PLOS One [journals.plos.org]
- 2. Genetic and pharmacological inhibition of TTK impairs pancreatic cancer cell line growth by inducing lethal chromosomal instability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. scbt.com [scbt.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The spindle assembly checkpoint is a therapeutic vulnerability of CDK4/6 inhibitor–resistant ER+ breast cancer with mitotic aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pnas.org [pnas.org]
- 10. Stable aneuploid tumors cells are more sensitive to TTK inhibition than chromosomally unstable cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. TTK regulates proliferation and apoptosis of gastric cancer cells through the Akt‐mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TTK (threonine tyrosine kinase) regulates the malignant behaviors of cancer cells and is regulated by microRNA-582-5p in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. TTK promotes HER2 + breast cancer cell migration, apoptosis, and resistance to targeted therapy by modulating the Akt/mTOR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Targeting TTK Inhibits Tumorigenesis of T‐Cell Lymphoma Through Dephosphorylating p38α and Activating AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TTK inhibition increases cisplatin sensitivity in high-grade serous ovarian carcinoma through the mTOR/autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TTK inhibition radiosensitizes basal-like breast cancer through impaired homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of the spindle assembly checkpoint kinase TTK enhances the efficacy of docetaxel in a triple-negative breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 23. aacrjournals.org [aacrjournals.org]
- 24. aacrjournals.org [aacrjournals.org]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Molecular basis underlying resistance to Mps1/TTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Disruption of the anaphase-promoting complex confers resistance to TTK inhibitors in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. tools.thermofisher.com [tools.thermofisher.com]
The Double-Edged Sword: TTK Inhibitors and Their Impact on Chromosome Segregation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Threonine and Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical regulator of the spindle assembly checkpoint (SAC), a fundamental surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. The overexpression of TTK is a common feature in a variety of human cancers and is often associated with a poor prognosis. This has positioned TTK as a promising therapeutic target for anticancer drug development. TTK inhibitors disrupt the SAC, leading to premature entry into anaphase in cells with improperly attached chromosomes. This induced chromosomal instability can selectively trigger cell death in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the effects of TTK inhibitors on chromosome segregation, detailing the underlying molecular mechanisms, summarizing key quantitative data from preclinical studies, and outlining relevant experimental protocols.
Introduction: TTK and the Spindle Assembly Checkpoint
The spindle assembly checkpoint is a sophisticated cellular mechanism that delays the onset of anaphase until all sister chromatids are correctly attached to the microtubules of the mitotic spindle.[1] This process, known as biorientation, ensures that each daughter cell receives a complete and accurate set of chromosomes. TTK plays a pivotal role in the SAC by localizing to unattached kinetochores, the protein structures on chromosomes where spindle fibers attach.[1][2] At the kinetochores, TTK initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase. The inhibition of APC/C prevents the degradation of securin and cyclin B, key proteins that restrain the activity of separase, the enzyme responsible for cleaving the cohesin rings that hold sister chromatids together.
Mechanism of Action of TTK Inhibitors
TTK inhibitors are small molecule compounds that typically bind to the ATP-binding pocket of the TTK kinase domain, thereby preventing the phosphorylation of its downstream substrates.[2] This inhibition of TTK's kinase activity effectively abrogates the SAC.[3] In the presence of a TTK inhibitor, the SAC signaling cascade is not initiated, even if chromosomes are not properly attached to the spindle.[1] Consequently, the APC/C is not inhibited, leading to the premature degradation of securin and cyclin B. This results in the untimely activation of separase, the cleavage of cohesin, and the segregation of sister chromatids, regardless of their attachment status.[1][3] This override of the mitotic checkpoint allows cells to proceed into anaphase with misaligned chromosomes, a catastrophic event that leads to severe chromosome segregation errors.[4][5]
Quantitative Effects of TTK Inhibitors on Chromosome Segregation
The inhibition of TTK leads to a range of quantifiable defects in chromosome segregation. These effects have been documented across various cancer cell lines using different TTK inhibitors.
| TTK Inhibitor | Cell Line | Concentration | Effect | Quantitative Data | Reference |
| OSU-13 | OPM-2 (Multiple Myeloma) | 1 µM | Increased Lagging Chromosomes | 86.6 ± 7.7% of cells with lagging chromosomes (vs. control) | [4] |
| OSU-13 | OPM-2 (Multiple Myeloma) | 1 µM | Increased Hyperploidy | Increase in cells with >90 chromosomes (10.9 ± 0.9% vs. 0.9 ± 0.5% in DMSO) | [4] |
| NTRC 0066-0 | Various Cancer Cell Lines | 100 nM | Mitotic Checkpoint Override | Induces acute chromosomal instability in stable aneuploid cells. | [5] |
| MPI-0479605 | Asynchronously growing cells | Not Specified | Chromosome Congression Defects | Resulted in lagging chromosomes during anaphase and a large increase in micronuclei. | [3] |
| Reversine | U2OS | 200-300 nM | Increased HAC Missegregation | Significantly increased Human Artificial Chromosome (HAC) missegregation. | [6] |
| Cpd-5 | KB1P-B11 (Mammary Tumor) | 30 nM | Shortened Mitosis | Reduced time in mitosis from 37 min to 23 min. | [7] |
Signaling Pathways and Experimental Workflows
The Spindle Assembly Checkpoint Signaling Pathway
The following diagram illustrates the central role of TTK in the spindle assembly checkpoint signaling pathway and how its inhibition disrupts this process.
Caption: TTK's role in the Spindle Assembly Checkpoint and the effect of its inhibition.
Experimental Workflow for Assessing Chromosome Segregation Defects
The following diagram outlines a typical experimental workflow to investigate the effects of a TTK inhibitor on chromosome segregation.
Caption: Workflow for analyzing TTK inhibitor effects on chromosome segregation.
Detailed Experimental Protocols
Immunofluorescence Staining for Chromosome Segregation Defects
Objective: To visualize and quantify chromosome segregation errors (e.g., lagging chromosomes, anaphase bridges, micronuclei) following TTK inhibitor treatment.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HeLa, U2OS) on glass coverslips. Synchronize cells at the G1/S boundary using a double thymidine block. Release cells from the block and treat with the desired concentration of TTK inhibitor or vehicle control (e.g., DMSO) for a duration that allows cells to enter and proceed through mitosis (e.g., 9-12 hours).[4]
-
Fixation: Wash cells with pre-warmed phosphate-buffered saline (PBS). Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash cells three times with PBS. Block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Antibody Staining: Incubate cells with primary antibodies diluted in 1% BSA/PBS for 1 hour at room temperature. A common combination is an anti-α-tubulin antibody to visualize the mitotic spindle and an anti-pericentrin antibody to mark centrosomes.
-
Secondary Antibody Staining: Wash cells three times with PBS. Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594) diluted in 1% BSA/PBS for 1 hour at room temperature in the dark.
-
DNA Staining and Mounting: Wash cells three times with PBS. Stain DNA with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes. Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a confocal or high-content imaging system.[3] Manually or automatically quantify the percentage of anaphase cells exhibiting lagging chromosomes, anaphase bridges, or the percentage of interphase cells with micronuclei.[4]
Live-Cell Imaging for Mitotic Timing
Objective: To measure the duration of mitosis in real-time in the presence of a TTK inhibitor.
Protocol:
-
Cell Line Generation: Generate a stable cell line expressing a fluorescently-tagged histone, such as H2B-GFP, to allow for the visualization of chromosomes.[8]
-
Cell Plating and Treatment: Plate the H2B-GFP expressing cells in a glass-bottom imaging dish. Add the TTK inhibitor or vehicle control to the culture medium.
-
Live-Cell Microscopy: Place the imaging dish on a live-cell imaging microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Image Acquisition: Acquire time-lapse images (e.g., every 5-10 minutes) for an extended period (e.g., 24-48 hours) to capture cells entering and exiting mitosis.
-
Analysis: Analyze the time-lapse movies to determine the duration of mitosis, typically measured from nuclear envelope breakdown (NEB) to anaphase onset.[7]
Metaphase Spreads for Chromosome Number Analysis
Objective: To determine the ploidy and assess aneuploidy following TTK inhibitor treatment.
Protocol:
-
Cell Treatment and Mitotic Arrest: Treat cells with the TTK inhibitor for a defined period. Add a microtubule-depolymerizing agent (e.g., colcemid) for the final 2-4 hours of treatment to arrest cells in metaphase.
-
Cell Harvest: Trypsinize and collect the cells.
-
Hypotonic Treatment: Resuspend the cell pellet in a hypotonic solution (e.g., 75 mM KCl) and incubate at 37°C for 15-20 minutes to swell the cells.
-
Fixation: Fix the cells by adding fresh, ice-cold Carnoy's fixative (3:1 methanol:acetic acid).
-
Spreading: Drop the fixed cell suspension onto clean, humidified microscope slides.
-
Staining and Imaging: Stain the chromosomes with Giemsa or DAPI. Acquire images using a brightfield or fluorescence microscope.
-
Chromosome Counting: Manually count the number of chromosomes in each metaphase spread.[4]
Conclusion and Future Directions
TTK inhibitors represent a promising class of anticancer agents that exploit the reliance of cancer cells on a functional spindle assembly checkpoint. By inducing catastrophic chromosome missegregation, these inhibitors can selectively eliminate tumor cells. The in-depth understanding of their mechanism of action and the ability to quantitatively assess their impact on chromosome segregation are crucial for their continued development. Future research will likely focus on identifying predictive biomarkers of response to TTK inhibitors, exploring rational combination therapies to enhance their efficacy and overcome potential resistance mechanisms, and further refining their selectivity to minimize off-target effects.[7][9] The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers working to advance this important class of therapeutics.
References
- 1. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. TTK/MPS1 inhibitor OSU-13 targets the mitotic checkpoint and is a potential therapeutic strategy for myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable aneuploid tumors cells are more sensitive to TTK inhibition than chromosomally unstable cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative assessment of chromosome instability induced through chemical disruption of mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
Preclinical Evaluation of Novel Threonine Tyrosine Kinase (TTK) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Upregulation of TTK is observed in a variety of human cancers and is often correlated with high-grade tumors and poor patient outcomes. This has positioned TTK as a promising therapeutic target for the development of novel anticancer agents. Inhibition of TTK disrupts the SAC, leading to premature anaphase, chromosome missegregation, aneuploidy, and ultimately, cancer cell death.[3] This technical guide provides an in-depth overview of the preclinical evaluation of several novel TTK inhibitors, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Featured Novel TTK Inhibitors
This guide focuses on the preclinical data of the following novel TTK inhibitors:
-
CFI-402257: A potent and highly selective, orally bioavailable TTK inhibitor.[4][5]
-
S-81694 (NMS-P153): An intravenous TTK inhibitor that has been evaluated in early clinical trials.
-
NMS-P715: A selective and orally bioavailable small-molecule inhibitor of TTK.
-
MPI-0479605: A potent and selective ATP-competitive inhibitor of TTK.
-
OSU13: A small-molecule TTK inhibitor designed through computer-assisted docking analyses.
Data Presentation: Quantitative Analysis of Novel TTK Inhibitors
The following tables summarize the key in vitro and in vivo preclinical data for the selected novel TTK inhibitors.
Table 1: In Vitro Potency and Efficacy of Novel TTK Inhibitors
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Cellular EC50 (nM) | Notes |
| CFI-402257 | TTK/Mps1 | 0.09 | 1.7 | 6.5 | Highly selective against a panel of 262 kinases.[5][6] |
| S-81694 (NMS-P153) | TTK/Mps1 | - | - | - | Data on specific Ki and IC50 values are limited in the public domain. |
| NMS-P715 | TTK/Mps1 | - | - | - | Selective inhibitor. |
| MPI-0479605 | TTK/Mps1 | - | 4 | - | ATP-competitive inhibitor. |
| OSU13 | TTK/Mps1 | - | 4.3 | - | Also inhibits LRRK2 at a single-digit nM concentration. |
Table 2: Anti-proliferative Activity of Novel TTK Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | GI50 / IC50 (nM) |
| CFI-402257 | HCT116 | Colon Carcinoma | - |
| MDA-MB-231 | Triple-Negative Breast Cancer | - | |
| MDA-MB-468 | Triple-Negative Breast Cancer | - | |
| MDA-MB-436 | Triple-Negative Breast Cancer | - | |
| S-81694 (NMS-P153) | Various | Solid Tumors | - |
| NMS-P715 | HCT116 | Colon Carcinoma | - |
| A2780 | Ovarian Carcinoma | - | |
| MPI-0479605 | HCT116 | Colon Carcinoma | - |
| OSU13 | Various | Melanoma, Colon, Breast Cancer | - |
Table 3: In Vivo Efficacy of Novel TTK Inhibitors in Xenograft Models
| Inhibitor | Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| CFI-402257 | MDA-MB-231 | Triple-Negative Breast Cancer | Oral, daily | Significant |
| Ovarian Cancer PDX | Ovarian Cancer | Oral, daily | Significant | |
| S-81694 (NMS-P153) | - | - | Intravenous | - |
| NMS-P715 | A2780 | Ovarian Carcinoma | Oral | Potent |
| MPI-0479605 | HCT-116 | Colon Carcinoma | 30 mg/kg, daily | 50% |
| OSU13 | Colon Tumor | Colon Cancer | - | Prominent |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the preclinical evaluation of TTK inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of a compound against the TTK enzyme.
Methodology:
-
Reagents: Recombinant human TTK/Mps1 enzyme, ATP, substrate peptide (e.g., MBP), kinase assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well or 384-well plate, add the recombinant TTK enzyme, the substrate, and the kinase buffer.
-
Add the diluted test inhibitor to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the kinase activity.
-
Cell Proliferation Assay
Objective: To assess the effect of a TTK inhibitor on the growth of cancer cell lines.
Methodology (using CellTiter-Glo® Luminescent Cell Viability Assay): [7][8][9][10][11]
-
Cell Culture: Culture cancer cell lines in appropriate media and conditions.
-
Procedure:
-
Seed cells into a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the TTK inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[9]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[9]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) values.
-
Cell Cycle Analysis
Objective: To determine the effect of a TTK inhibitor on cell cycle progression.
Methodology (using Propidium Iodide Staining and Flow Cytometry): [12][13][14][15]
-
Cell Treatment: Treat cells with the TTK inhibitor at various concentrations for a specific duration.
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
The resulting DNA content histogram will show the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Analyze the data to quantify the percentage of cells in each phase.
-
Spindle Assembly Checkpoint (SAC) Assay
Objective: To assess the ability of a TTK inhibitor to override the SAC.
Methodology (monitoring Phospho-Histone H3):
-
Cell Treatment:
-
Treat cells with a mitotic arresting agent (e.g., nocodazole) to activate the SAC.
-
Co-treat the cells with the TTK inhibitor at various concentrations.
-
-
Immunofluorescence or Western Blotting:
-
Immunofluorescence: Fix, permeabilize, and stain the cells with an antibody specific for phosphorylated Histone H3 at Ser10 (a marker for mitotic cells) and a DNA stain (e.g., DAPI).[16][17][18][19]
-
Western Blotting: Lyse the cells, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against phospho-Histone H3 (Ser10).[20]
-
-
Analysis:
-
Inhibition of TTK will cause cells to exit mitosis despite the presence of the mitotic arresting agent, leading to a decrease in the population of cells positive for phospho-Histone H3.
-
Quantify the percentage of phospho-Histone H3 positive cells (by microscopy or flow cytometry) or the protein levels (by densitometry of the western blot) to determine the inhibitor's effect on SAC activity.
-
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of a TTK inhibitor in a living organism.
Methodology:
-
Animal Models: Use immunocompromised mice (e.g., nude, SCID, or NOD/SCID) to prevent rejection of human tumor cells.[21][22][23][24][25]
-
Tumor Implantation:
-
Subcutaneous Model: Inject a suspension of cancer cells subcutaneously into the flank of the mice. This method is technically simpler and allows for easy monitoring of tumor growth with calipers.[26][27][28][29]
-
Orthotopic Model: Implant the tumor cells into the corresponding organ of origin (e.g., mammary fat pad for breast cancer). This model more accurately recapitulates the tumor microenvironment and metastatic potential but is more technically demanding.[26][27][28][30]
-
-
Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the TTK inhibitor via the appropriate route (e.g., oral gavage, intravenous injection) at a predetermined dose and schedule.
-
The control group receives the vehicle used to dissolve the inhibitor.
-
-
Monitoring and Endpoints:
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
-
Mandatory Visualizations
TTK/Mps1 Signaling in the Spindle Assembly Checkpoint
Caption: TTK/Mps1 signaling pathway in the spindle assembly checkpoint.
Experimental Workflow for Preclinical Evaluation of a Novel TTK Inhibitor
References
- 1. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 2. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting monopolar spindle kinase I (Mps1 or TTK) induces radiosensitization in syngeneic models of triple negative breast cancer (TNBC) and potentiates type I interferon (T1IFN) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FI-402257 | LTTK protein kinase inhibitor | CAS 1610759-22-2 | Monopolar spindle 1 [Mps1]) inhibitor | Buy CFI402257 from Supplier InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Probe CFI-402257 | Chemical Probes Portal [chemicalprobes.org]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. promega.com [promega.com]
- 9. ch.promega.com [ch.promega.com]
- 10. promega.com [promega.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assaying Cell Cycle Status Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. youtube.com [youtube.com]
- 16. Phospho-Histone H3 (Thr3) Recombinant Monoclonal Antibody (8B8P5) (MA5-35897) [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Phospho-Histone H3 (Thr45) Polyclonal Antibody (PA5-117224) [thermofisher.com]
- 19. Phospho-Histone H3 (Thr11) Antibody | Cell Signaling Technology [cellsignal.com]
- 20. Histone western blot protocol | Abcam [abcam.com]
- 21. Application of Highly Immunocompromised Mice for the Establishment of Patient-Derived Xenograft (PDX) Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The importance of using immunodeficient mice for PDX model research | by Thera Indx | Medium [medium.com]
- 23. mdpi.com [mdpi.com]
- 24. tandfonline.com [tandfonline.com]
- 25. Human cancer xenografts in immunocompromised mice provide an advanced genuine tumor model for research and drug development-A revisit of murine models for human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. blog.td2inc.com [blog.td2inc.com]
- 27. xenograft.org [xenograft.org]
- 28. tandfonline.com [tandfonline.com]
- 29. td2inc.com [td2inc.com]
- 30. lidebiotech.com [lidebiotech.com]
Methodological & Application
Application Notes and Protocols for TTK Inhibitor Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical regulator of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Dysregulation and overexpression of TTK are frequently observed in various human cancers, correlating with tumor grade and poor prognosis.[3][4] This makes TTK an attractive therapeutic target for the development of novel anti-cancer agents. Inhibition of TTK disrupts the SAC, leading to mitotic errors, aneuploidy, and ultimately, cancer cell death.[3][5]
These application notes provide detailed protocols for a cell-based assay to evaluate the potency and cellular activity of TTK inhibitors. The primary assay described is a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of test compounds. Additionally, a protocol for Western blot analysis is included to confirm the on-target effect of the inhibitors by assessing the phosphorylation status of a downstream TTK substrate.
Signaling Pathway
TTK/Mps1 plays a pivotal role in the spindle assembly checkpoint signaling cascade. When kinetochores are not properly attached to the mitotic spindle, TTK is activated and phosphorylates its substrates, including Knl1/Spc105, which then recruits other checkpoint proteins like Bub1, BubR1, Mad1, and Mad2.[6] This leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase essential for the degradation of securin and cyclin B.[4] The inhibition of APC/C prevents the separation of sister chromatids and mitotic exit, thus allowing time for the correction of attachment errors. In cancer cells, which often exhibit chromosomal instability, the reliance on a robust SAC for survival makes them particularly vulnerable to TTK inhibition.
Caption: TTK/Mps1 signaling pathway in the spindle assembly checkpoint.
Data Presentation
The potency of TTK inhibitors is typically determined by their IC50 values, which represent the concentration of the inhibitor required to reduce a biological response by 50%. The following table summarizes the reported IC50 values for several known TTK inhibitors in various cancer cell lines.
| TTK Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| BAY 1161909 | HeLa | Proliferation | <10 | [7] |
| BAY 1217389 | HeLa | Proliferation | <10 | [7] |
| MPI-0479605 | HCT-116 | Proliferation | 1.8 | [8] |
| NTRC 0066-0 | A549 | Proliferation | 0.9 | [9][10] |
| Reversine | Gastric Cancer Cells | Proliferation | Not specified | [7][11] |
Experimental Protocols
Cell-Based Proliferation Assay (Using CellTiter-Glo®)
This protocol describes a method to determine the IC50 of a TTK inhibitor by measuring cell viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[12][13]
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
TTK inhibitor stock solution (e.g., 10 mM in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Experimental Workflow:
Caption: Workflow for the TTK inhibitor cell-based proliferation assay.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the TTK inhibitor in complete culture medium. A common starting concentration is 10 µM, with 1:3 serial dilutions.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known TTK inhibitor).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[14]
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Western Blot Analysis of TTK Activity
This protocol is to confirm the on-target activity of the TTK inhibitor by assessing the phosphorylation of a known downstream target. A common readout for TTK activity is the phosphorylation of its substrates involved in the SAC.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
TTK inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Knl1, anti-total-Knl1, anti-TTK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the TTK inhibitor at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[9]
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[15]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total target proteins. A decrease in the phospho-protein signal with increasing inhibitor concentration indicates on-target activity.
-
References
- 1. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 2. mitotic spindle assembly checkpoint signaling | SGD [yeastgenome.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 11. TTK regulates proliferation and apoptosis of gastric cancer cells through the Akt‐mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 13. ch.promega.com [ch.promega.com]
- 14. OUH - Protocols [ous-research.no]
- 15. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for TTK Inhibitor 3: Solubility and Experimental Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of various Threonine Tyrosine Kinase (TTK) inhibitors and comprehensive protocols for their preparation and use in key preclinical experiments. This document is intended to guide researchers in accurately preparing and utilizing these compounds for in vitro and in vivo studies.
TTK Inhibitor Solubility
The solubility of a compound is a critical factor in its experimental application. The following table summarizes the known solubility of several common TTK inhibitors in frequently used laboratory solvents. It is important to note that for many compounds, aqueous solubility is limited, and the use of organic solvents like Dimethyl Sulfoxide (DMSO) is often necessary to prepare stock solutions.
| Inhibitor Name | Solvent | Solubility | Notes |
| AZ3146 | DMSO | 30 mg/mL (66.29 mM) | Moisture-absorbing DMSO may reduce solubility. Use fresh DMSO.[1] |
| Ethanol | 91 mg/mL | ||
| Water | Insoluble | ||
| BAY 1161909 | DMSO | Soluble | Quantitative data not readily available. |
| Ethanol | Soluble | Quantitative data not readily available. | |
| PBS | Sparingly soluble | Generally considered insoluble for direct stock preparation. | |
| BAY 1217389 | DMSO | 100 mg/mL (178.09 mM) | Use fresh DMSO as moisture can decrease solubility. |
| Ethanol | 5 mg/mL | ||
| Water | Insoluble | ||
| BOS172722 | DMSO | Soluble | Quantitative data not readily available. |
| Ethanol | Soluble | Quantitative data not readily available. | |
| PBS | Sparingly soluble | Generally considered insoluble for direct stock preparation. | |
| CFI-402257 | DMSO | 37.7 mg/mL (75.61 mM) | Sonication is recommended to aid dissolution.[2] |
| Ethanol | Soluble | Quantitative data not readily available. | |
| PBS | Sparingly soluble | Generally considered insoluble for direct stock preparation. | |
| Mps1-IN-3 | DMSO | Soluble | Quantitative data not readily available. |
| Ethanol | Soluble | Quantitative data not readily available. | |
| PBS | Sparingly soluble | Generally considered insoluble for direct stock preparation. |
Note on Solubility in Aqueous Buffers: Most TTK inhibitors exhibit poor solubility in aqueous solutions like Phosphate-Buffered Saline (PBS). When preparing working solutions for cell-based assays, it is crucial to first dissolve the inhibitor in DMSO to create a concentrated stock solution. This stock can then be serially diluted in culture medium to the final desired concentration. The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Experimental Protocols
Preparation of TTK Inhibitor Stock Solutions for In Vitro Assays
This protocol describes the preparation of a concentrated stock solution of a TTK inhibitor in DMSO, which can then be used for various in vitro experiments.
Materials:
-
TTK inhibitor (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Calculate the required mass: Determine the mass of the TTK inhibitor needed to prepare a stock solution of a desired concentration (e.g., 10 mM). Use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Weigh the inhibitor: Carefully weigh the calculated amount of the TTK inhibitor powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the inhibitor.
-
Dissolve the inhibitor: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator. Gentle warming (up to 37°C) can also aid in dissolution, but care should be taken to avoid degradation of the compound.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C or -80°C for long-term storage.
In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of a TTK inhibitor on the viability and proliferation of cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
TTK inhibitor stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the TTK inhibitor from the stock solution in complete culture medium. A common starting concentration range for many TTK inhibitors is 1 nM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the TTK inhibitor or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the inhibitor concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Western Blot Analysis of TTK Signaling Pathway
This protocol describes how to analyze the effect of a TTK inhibitor on the phosphorylation status of downstream target proteins by Western blotting.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
TTK inhibitor stock solution
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-total Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of the TTK inhibitor or vehicle control for the specified time.
-
Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein concentrations and prepare the samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analyze the band intensities to determine the changes in protein phosphorylation levels. Normalize the phosphorylated protein levels to the total protein levels and the loading control (e.g., β-actin).
-
Preparation of TTK Inhibitor Formulation for In Vivo Studies
This protocol provides a general guideline for formulating a TTK inhibitor for oral administration in animal models. The specific formulation may need to be optimized for each inhibitor. For CFI-402257, a formulation for oral gavage has been described.
Materials:
-
TTK inhibitor (e.g., CFI-402257)
-
Vehicle components (e.g., 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water)
-
Sterile tubes
-
Homogenizer or sonicator
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution by dissolving methylcellulose and Tween 80 in sterile water.
-
Inhibitor Suspension:
-
Weigh the required amount of the TTK inhibitor.
-
Add a small amount of the vehicle to the inhibitor powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing or homogenizing to form a uniform suspension. Sonication can be used to aid in creating a fine suspension.
-
-
Dose Administration:
-
The final formulation should be administered to the animals via oral gavage at the desired dose.
-
The dosing volume is typically calculated based on the animal's body weight (e.g., 10 mL/kg).
-
Ensure the suspension is well-mixed before each administration.
-
Visualizations
TTK Signaling Pathway in the Spindle Assembly Checkpoint
References
Determining the Effective Concentration of TTK Inhibitor 3 in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the effective concentration (EC50) of TTK Inhibitor 3 in a relevant cancer cell line. Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical regulator of the spindle assembly checkpoint (SAC) and represents a promising therapeutic target in oncology.[1] TTK inhibitors disrupt mitotic progression, leading to chromosome missegregation and subsequent cell death, particularly in aneuploid cancer cells.[2][3] This protocol outlines the necessary steps for cell culture, preparation of the inhibitor, execution of a cell viability assay, and data analysis to establish a dose-response curve and calculate the EC50 value.
Introduction
TTK is a dual-specificity protein kinase that plays a pivotal role in ensuring the fidelity of chromosome segregation during mitosis.[3] Its overexpression has been linked to poor prognosis in various cancers, including breast, lung, and glioblastoma.[2][4][5] TTK inhibitors function by interfering with the kinase activity of TTK, which disrupts the proper assembly of the mitotic spindle, leading to mitotic arrest and apoptosis.[1] "this compound" is a potent and selective inhibitor of TTK with a biochemical half-maximal inhibitory concentration (IC50) of 3.0 nM.[6][7] Determining the effective concentration of this inhibitor in a cellular context is crucial for preclinical studies and further drug development. This protocol will focus on using a triple-negative breast cancer (TNBC) cell line, which has been shown to be particularly sensitive to TTK inhibition.[7][8]
Key Signaling Pathway
The primary mechanism of action of TTK inhibitors is the disruption of the Spindle Assembly Checkpoint (SAC), a critical cell cycle checkpoint that ensures proper chromosome attachment to the mitotic spindle. Inhibition of TTK leads to premature exit from mitosis, resulting in chromosome missegregation and aneuploidy, which can trigger apoptosis.[4] Downstream signaling pathways, such as the Akt/mTOR pathway, have also been implicated in the cellular response to TTK inhibition.[2][5][9]
Figure 1: Simplified TTK signaling pathway and the effect of its inhibition.
Experimental Protocols
This section provides a detailed methodology for determining the EC50 of this compound using a cell viability assay.
Materials and Reagents
-
Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line)
-
This compound: Stock solution (e.g., 10 mM in DMSO)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Trypsin-EDTA: 0.25%
-
Cell Viability Reagent: e.g., CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well clear-bottom, white-walled microplates (for luminescent assays) or clear 96-well microplates (for colorimetric assays)
-
Dimethyl sulfoxide (DMSO): Cell culture grade
-
Multichannel pipette
-
Plate reader (Luminometer or Spectrophotometer)
Experimental Workflow
The overall workflow for determining the effective concentration of this compound is depicted below.
References
- 1. scbt.com [scbt.com]
- 2. scientificarchives.com [scientificarchives.com]
- 3. pnas.org [pnas.org]
- 4. TTK (threonine tyrosine kinase) regulates the malignant behaviors of cancer cells and is regulated by microRNA-582-5p in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificarchives.com [scientificarchives.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure-Guided Optimization Provides a Series of TTK Protein Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. TTK promotes HER2 + breast cancer cell migration, apoptosis, and resistance to targeted therapy by modulating the Akt/mTOR axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring TTK Inhibition via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a dual-specificity kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism ensuring the fidelity of chromosome segregation during mitosis.[1][2][3] Dysregulation of TTK is implicated in tumorigenesis, making it an attractive therapeutic target in oncology.[4][5] This document provides a detailed protocol for assessing the potency of TTK inhibitors in a cellular context using Western blotting to monitor the phosphorylation of downstream targets.
The principle of this assay is to treat cultured cells with a TTK inhibitor, which will lead to a dose-dependent decrease in the phosphorylation of its substrates. By quantifying the reduction in the phosphorylation signal of a specific downstream target relative to the total protein and a loading control, the inhibitory activity of a compound can be determined.
TTK Signaling Pathway
TTK is a central node in the spindle assembly checkpoint signaling cascade. Its activation at unattached kinetochores initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[6][7] Key downstream targets for assessing TTK activity include the kinetochore proteins KNL1 and CENP-E.[7][8]
Experimental Protocol: Western Blot for TTK Inhibition
This protocol outlines the steps for treating cells with a TTK inhibitor, preparing cell lysates, and performing a Western blot to detect changes in the phosphorylation of downstream targets.
Materials and Reagents
-
Cell Lines: A suitable cancer cell line with detectable levels of TTK and its downstream targets (e.g., HeLa, HCT116, A549).
-
TTK Inhibitor: e.g., CFI-402257 or BAY 1217389.
-
Cell Culture Medium and Supplements.
-
Phosphate-Buffered Saline (PBS).
-
RIPA Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Store at 4°C.
-
-
Protease and Phosphatase Inhibitor Cocktails: Add fresh to RIPA buffer before use.
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer.
-
SDS-PAGE Gels.
-
Transfer Buffer.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-KNL1 (specific for a TTK-mediated phosphorylation site)
-
Rabbit anti-KNL1
-
Rabbit anti-phospho-CENP-E (specific for a TTK-mediated phosphorylation site)
-
Rabbit anti-CENP-E
-
Rabbit anti-TTK[9]
-
Mouse anti-β-Actin or other loading control
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Imaging System: Capable of detecting chemiluminescence.
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and grow to 70-80% confluency.
-
Treat cells with a range of concentrations of the TTK inhibitor for a predetermined time (e.g., 1-2 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.[10]
-
Add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors to the cells.[11][12][13]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[12]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel according to standard procedures.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[14]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[12][13]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-KNL1) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[12][13] The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.[11]
-
Wash the membrane three times for 5-10 minutes each with TBST.[14]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST (typically 1:2000 to 1:5000) for 1 hour at room temperature.[11]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Perform densitometry analysis on the captured images to quantify the band intensities.[15]
-
Normalize the phospho-protein signal to the total protein signal and a loading control (e.g., β-Actin) for each sample.
-
Plot the normalized phospho-protein signal against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.[16]
-
Data Presentation
The quantitative data obtained from the densitometry analysis of the Western blots should be summarized in a table for easy comparison.
| TTK Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| CFI-402257 | TTK (Mps1) | Recombinant Enzyme Assay | 1.2 ± 0.4 | |
| TTK (Mps1) Autophosphorylation | Cellular Assay | 6.5 ± 0.5 | ||
| Spindle Assembly Checkpoint | Cellular Assay | 64 ± 5 | ||
| BAY 1217389 | TTK (Mps1) | Biochemical Assay | 0.8 | [4] |
| Proliferation (HCT116) | Cellular Assay | 4.8 | [4] |
Troubleshooting
-
High Background:
-
Ensure adequate blocking.
-
Optimize antibody concentrations.
-
Increase the number and duration of washes.
-
-
Weak or No Signal:
-
Confirm protein transfer was successful (e.g., with Ponceau S staining).
-
Increase the amount of protein loaded.
-
Use a fresh ECL substrate.
-
Ensure the primary antibody is specific for the phosphorylated epitope.
-
-
Inconsistent Results:
-
Ensure equal protein loading by careful quantification and use of a reliable loading control.
-
Maintain consistent incubation times and temperatures.
-
Prepare fresh buffers and inhibitor solutions.
-
References
- 1. TTK (gene) - Wikipedia [en.wikipedia.org]
- 2. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. sinobiological.com [sinobiological.com]
- 4. CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TTK TTK protein kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Maximizing Anticancer Response with MPS1 and CENPE Inhibition Alongside Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
- 10. cvrc.virginia.edu [cvrc.virginia.edu]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. brd.nci.nih.gov [brd.nci.nih.gov]
- 14. CFI-402257 | Mps1/TTK Inhibitor | Hepatocellular carcinoma | TargetMol [targetmol.com]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
Application Note: Immunofluorescence Analysis of Cellular Effects Induced by TTK Inhibitor 3
Audience: Researchers, scientists, and drug development professionals.
Introduction
TTK, also known as Monopolar Spindle 1 (Mps1), is a dual-specificity protein kinase that is a critical component of the Spindle Assembly Checkpoint (SAC).[1][2] The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis by delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[3][4][5] TTK is responsible for recruiting other essential SAC proteins, such as Mad1 and Mad2, to unattached kinetochores.[1][6] Due to its essential role in mitosis and its frequent overexpression in various cancers, including triple-negative breast cancer, TTK has emerged as a promising target for cancer therapy.[7][8]
TTK inhibitors are designed to interfere with the kinase activity of TTK, disrupting proper spindle assembly and leading to defects in mitotic progression.[9] This disruption of the SAC causes cells to exit mitosis prematurely with misaligned chromosomes, resulting in severe aneuploidy and subsequent cell death.[8] TTK Inhibitor 3 is a potent and selective inhibitor of TTK with an IC50 value of 3.0 nM.[10]
This application note provides a detailed protocol for using immunofluorescence (IF) staining to visualize and quantify the phenotypic effects of this compound on cultured cells. The described methods will enable researchers to assess key indicators of TTK inhibition, including chromosome mis-segregation, mitotic spindle abnormalities, and apoptosis.
TTK Signaling Pathway and Inhibition
The diagram below illustrates the central role of TTK in the Spindle Assembly Checkpoint (SAC) and the mechanism of action for a TTK inhibitor. In a normal mitotic cell, TTK at an unattached kinetochore initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C) to prevent premature anaphase. TTK inhibitors block the kinase activity of TTK, preventing MCC formation and allowing the cell to exit mitosis despite the presence of improperly attached chromosomes.
References
- 1. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Frontiers | Role of spindle assembly checkpoint proteins in gametogenesis and embryogenesis [frontiersin.org]
- 6. A Cell-Based Assay for Screening Spindle Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pnas.org [pnas.org]
- 9. scbt.com [scbt.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Xenograft Model of a Novel TTK Inhibitor
Introduction
Threonine tyrosine kinase (TTK), also known as monopolar spindle 1 (Mps1), is a critical component of the spindle assembly checkpoint (SAC), a key surveillance mechanism ensuring the fidelity of chromosome segregation during mitosis.[1][2][3] Overexpression of TTK is observed in a variety of human cancers and often correlates with a poorer prognosis, making it an attractive target for anticancer therapy.[1][4] Inhibition of TTK leads to premature exit from mitosis, resulting in severe chromosome missegregation, aneuploidy, and ultimately, cancer cell death.[1][2] This document provides a detailed protocol for evaluating the in vivo efficacy of a novel therapeutic agent, designated "TTK Inhibitor 3," using a human tumor xenograft mouse model. This protocol is intended for researchers, scientists, and drug development professionals in the field of oncology.
Signaling Pathway of TTK in Mitosis
The following diagram illustrates the central role of TTK in the spindle assembly checkpoint signaling pathway.
Caption: Role of TTK in the Spindle Assembly Checkpoint and the effect of its inhibition.
Experimental Protocol: In Vivo Xenograft Study of this compound
This protocol outlines the steps for establishing a subcutaneous xenograft model and assessing the anti-tumor activity of "this compound".
Materials and Reagents
-
Cell Line: A human cancer cell line known to be sensitive to TTK inhibition (e.g., MDA-MB-231 for triple-negative breast cancer, HCT-116 for colon cancer, or a cell line with a CTNNB1 mutation).[1][2][3][4]
-
Animals: 6-8 week old female immunodeficient mice (e.g., athymic nude, NOD-scid, or NSG).[5]
-
This compound: Provided by the chemistry department/supplier.
-
Vehicle Control: Appropriate vehicle for solubilizing this compound (e.g., 0.5% methylcellulose in sterile water).
-
Positive Control (Optional): A standard-of-care chemotherapeutic agent (e.g., docetaxel for breast cancer).[6]
-
Cell Culture Media and Reagents: As required for the chosen cell line.
-
Matrigel® or Cultrex BME: To enhance tumor take and growth.[7]
-
Anesthetics: (e.g., isoflurane, ketamine/xylazine).
-
Surgical and Dosing Equipment: Sterile syringes, needles, gavage needles, calipers, etc.
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow.
Caption: Step-by-step workflow for the in vivo xenograft study.
Detailed Methodologies
1. Cell Culture and Expansion:
-
Culture the selected cancer cell line according to the supplier's recommendations.
-
Expand the cells to obtain a sufficient number for implantation (typically 1 x 10^7 to 2 x 10^7 cells per mouse).[8]
-
Harvest cells during the exponential growth phase using an appropriate dissociation reagent (e.g., trypsin).
2. Cell Preparation for Implantation:
-
Wash the harvested cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 to 1 x 10^8 cells/mL.[7] Keep the cell suspension on ice.
3. Tumor Implantation:
-
Anesthetize the mice using a recommended anesthetic protocol.
-
Inject 0.1 mL of the cell suspension (containing 5 x 10^6 to 1 x 10^7 cells) subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers two to three times per week.
-
Calculate tumor volume using the formula: Tumor Volume = (Length x Width²) / 2.
5. Randomization and Group Assignment:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
| Group | Treatment | Dosage | Route of Administration | Frequency |
| 1 | Vehicle Control | - | To match inhibitor | As per schedule |
| 2 | This compound | Dose 1 (e.g., 5 mg/kg) | Oral gavage / IP | Daily / BID |
| 3 | This compound | Dose 2 (e.g., 10 mg/kg) | Oral gavage / IP | Daily / BID |
| 4 (Optional) | Positive Control | Standard Dose | IV / IP | As per literature |
6. Treatment Administration:
-
Prepare fresh formulations of this compound and vehicle control daily.
-
Administer the treatments according to the assigned groups, dosage, route, and frequency. Oral administration has been shown to be effective for some TTK inhibitors.[1]
7. Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight two to three times per week.
-
Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or altered appearance.
8. Study Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific duration of treatment.
-
At the endpoint, euthanize the mice according to approved institutional guidelines.
-
Excise the tumors, weigh them, and photograph them.
-
A portion of the tumor tissue can be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67) or snap-frozen for molecular analysis (e.g., Western blot for TTK pathway markers).
Data Presentation and Analysis
All quantitative data should be summarized in a clear and structured format for easy comparison.
Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day X) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | [Insert Value] | - | - |
| This compound (Dose 1) | [Insert Value] | [Calculate] | [Calculate] |
| This compound (Dose 2) | [Insert Value] | [Calculate] | [Calculate] |
| Positive Control (Optional) | [Insert Value] | [Calculate] | [Calculate] |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Body Weight Changes
| Treatment Group | Mean Body Weight (g) ± SEM (Day 0) | Mean Body Weight (g) ± SEM (Day X) | Percent Body Weight Change |
| Vehicle Control | [Insert Value] | [Insert Value] | [Calculate] |
| This compound (Dose 1) | [Insert Value] | [Insert Value] | [Calculate] |
| This compound (Dose 2) | [Insert Value] | [Insert Value] | [Calculate] |
| Positive Control (Optional) | [Insert Value] | [Insert Value] | [Calculate] |
Conclusion
This protocol provides a comprehensive framework for the in vivo evaluation of "this compound" using a xenograft model. Adherence to these detailed methodologies will enable researchers to obtain robust and reproducible data on the anti-tumor efficacy and tolerability of this novel compound, thereby guiding its further preclinical and potential clinical development. The use of both cell line-derived and patient-derived xenograft models can provide valuable insights into the therapeutic potential of TTK inhibitors.[9][10]
References
- 1. pnas.org [pnas.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. webapps.myriad.com [webapps.myriad.com]
- 4. [PDF] TTK Inhibitors as a Targeted Therapy for CTNNB1 (β-catenin) Mutant Cancers | Semantic Scholar [semanticscholar.org]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the spindle assembly checkpoint kinase TTK enhances the efficacy of docetaxel in a triple-negative breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 8. Targeting TTK Inhibits Tumorigenesis of T‐Cell Lymphoma Through Dephosphorylating p38α and Activating AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinicallab.com [clinicallab.com]
- 10. PDX-based Drug Screening - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Assessing Mitotic Arrest Following TTK Inhibitor 3 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
TTK, also known as monopolar spindle 1 (Mps1), is a crucial dual-specificity protein kinase that plays an essential role in the spindle assembly checkpoint (SAC). The SAC is a critical surveillance mechanism that ensures the proper attachment of chromosomes to the mitotic spindle before allowing the cell to enter anaphase[1][2]. In many cancer cells, which are often characterized by aneuploidy, the SAC is highly active, making it a promising target for anticancer therapies[3].
TTK inhibitors, such as the potent and selective TTK inhibitor 3 (IC50 = 3.0 nM), interfere with the kinase activity of TTK[4]. This inhibition prevents the recruitment of other SAC proteins, leading to a premature exit from mitosis, even in the presence of unattached chromosomes. This process, known as mitotic slippage, results in severe chromosome missegregation, aneuploidy, and can ultimately trigger cell death (apoptosis), particularly in rapidly dividing cancer cells[2][5][6].
These application notes provide detailed protocols for various methods to assess and quantify the cellular response to this compound treatment, focusing on the induction of mitotic arrest and its subsequent cellular fates.
TTK Signaling Pathway and Inhibition
The diagram below illustrates the central role of TTK in the Spindle Assembly Checkpoint (SAC) and the mechanism of action for TTK inhibitors.
Caption: TTK's role in the Spindle Assembly Checkpoint and the effect of its inhibition.
Cell Cycle Analysis by Flow Cytometry
Application Note: Flow cytometry using DNA-intercalating dyes like Propidium Iodide (PI) is a high-throughput method to assess cell cycle distribution within a population[7]. By quantifying the DNA content of individual cells, this technique can distinguish between cells in G0/G1, S, and G2/M phases of the cell cycle[8]. Treatment with TTK inhibitors is expected to cause an initial accumulation of cells in the G2/M phase, followed by a potential increase in the sub-G1 population (indicative of apoptosis) or the appearance of a polyploid (>4N) population due to mitotic slippage[6][9]. This method provides robust quantitative data on how the inhibitor affects overall cell cycle progression.
Experimental Workflow: Flow Cytometry
Caption: Workflow for cell cycle analysis using flow cytometry.
Protocol: PI Staining for Cell Cycle Analysis
-
Cell Preparation: Seed cells in 6-well plates and grow to ~70% confluency. Treat cells with various concentrations of this compound and a vehicle control for the desired time points (e.g., 24, 48 hours).
-
Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and combine with the supernatant containing floating cells.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Storage: Fixed cells can be stored at -20°C for several weeks[10].
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet twice with PBS. Resuspend the cells in 0.5 mL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells for 20-30 minutes at room temperature in the dark to ensure specific staining of DNA[11].
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 single-cell events. Use a dot plot of pulse-width versus pulse-area to exclude doublets and aggregates[11].
-
Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, G2/M, sub-G1, and polyploid (>4N) phases[12].
Data Presentation
| Treatment Group | % G0/G1 | % S | % G2/M | % >4N (Polyploid) | % Sub-G1 (Apoptotic) |
| Vehicle Control | 55.2 | 25.1 | 15.5 | 2.1 | 2.1 |
| This compound (10 nM) | 48.9 | 20.5 | 25.3 | 3.2 | 2.1 |
| This compound (30 nM) | 25.6 | 15.3 | 45.8 | 8.7 | 4.6 |
| This compound (100 nM) | 15.1 | 8.7 | 30.2 | 25.4 | 20.6 |
Mitotic Index Determination by Immunofluorescence
Application Note: To specifically quantify cells in mitosis, immunofluorescence (IF) staining for mitosis-specific markers is employed. Phospho-histone H3 (Ser10) (pH3) is a widely used marker, as histone H3 is phosphorylated during chromosome condensation in prophase and remains so until anaphase[13][14]. An increase in the percentage of pH3-positive cells, known as the mitotic index, is a direct measure of mitotic arrest[15]. This method also allows for the morphological assessment of mitotic cells, such as identifying the formation of monopolar spindles, a characteristic phenotype of inhibiting proteins involved in spindle assembly[15][16].
Experimental Workflow: Immunofluorescence
Caption: Workflow for determining mitotic index via immunofluorescence.
Protocol: Phospho-Histone H3 Staining
-
Cell Culture: Grow cells on sterile glass coverslips in a 24-well plate. Treat with this compound as described previously.
-
Fixation: Gently wash the cells with PBS. Fix the cells by incubating with 4% formaldehyde in PBS for 15 minutes at room temperature[17][18].
-
Permeabilization: Rinse three times with PBS. Permeabilize the cells with 0.3% Triton X-100 in PBS for 15 minutes[17][18].
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1X PBS / 5% normal goat serum / 0.3% Triton X-100) for 60 minutes[17].
-
Primary Antibody: Incubate the coverslips with the primary antibody (e.g., rabbit anti-phospho-histone H3) diluted in antibody dilution buffer (e.g., 1X PBS / 1% BSA / 0.3% Triton X-100) overnight at 4°C[17].
-
Secondary Antibody: Rinse three times with PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in antibody dilution buffer for 1-2 hours at room temperature, protected from light[17].
-
Counterstaining: Rinse three times with PBS. Counterstain nuclei by incubating with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting: Wash a final time with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium[19].
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The mitotic index is calculated as the percentage of pH3-positive cells relative to the total number of DAPI-stained nuclei. Count at least 500 cells per condition.
Data Presentation
| Treatment Group | Mitotic Index (% pH3-Positive Cells) |
| Vehicle Control | 5.1 ± 0.8 |
| This compound (10 nM) | 12.3 ± 1.5 |
| This compound (30 nM) | 28.7 ± 2.1 |
| This compound (100 nM) | 45.2 ± 3.5 |
Analysis of Apoptosis by Western Blotting
Application Note: Prolonged mitotic arrest or severe chromosome missegregation induced by TTK inhibitors often leads to apoptosis[20]. Western blotting can be used to detect key markers of apoptosis. The cleavage of Poly (ADP-ribose) polymerase (PARP) by caspases is a hallmark of apoptosis. Similarly, the activation of executioner caspases, such as caspase-3 and caspase-7, can be detected by antibodies that recognize their cleaved, active forms[21][22][23]. An increase in the levels of cleaved PARP and cleaved caspases provides biochemical evidence of apoptosis induction following treatment.
Protocol: Western Blotting for Apoptosis Markers
-
Lysate Preparation: After treatment, harvest cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the levels of target proteins to the loading control.
Data Presentation
| Treatment Group | Relative Cleaved Caspase-3 Level (Normalized to GAPDH) | Relative Cleaved PARP Level (Normalized to GAPDH) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (30 nM) | 3.2 | 2.8 |
| This compound (100 nM) | 8.5 | 7.9 |
Live-Cell Imaging for Dynamic Cell Fate Analysis
Application Note: While fixed-cell assays provide valuable snapshots, live-cell imaging offers dynamic insights into the fates of individual cells following TTK inhibitor treatment[24]. By using cell lines stably expressing fluorescently-tagged proteins like H2B-GFP (to visualize chromosomes), researchers can track cells in real-time[15][16]. This allows for the precise measurement of the duration of mitotic arrest and the direct observation of subsequent cell fates, including successful cell division, mitotic slippage (exit from mitosis without division), or cell death during mitosis (mitotic catastrophe)[15][25][26].
Logical Flow: Cell Fates after TTK Inhibition
Caption: Potential cell fates following mitotic arrest induced by TTK inhibition.
Protocol: Live-Cell Imaging
-
Cell Line Preparation: Use a cell line stably expressing a fluorescent chromatin marker (e.g., H2B-GFP or H2B-mCherry).
-
Plating: Seed cells in a glass-bottom imaging dish or multi-well plate suitable for live-cell microscopy.
-
Imaging Setup: Place the dish on a confocal or widefield microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Treatment and Imaging: Allow cells to adhere, then add fresh media containing this compound or a vehicle control. Begin time-lapse imaging, capturing images every 15-30 minutes for 48-72 hours[27].
-
Data Analysis: Manually or automatically track individual cells from mitotic entry (cell rounding and chromosome condensation) to their ultimate fate.
-
Duration of Mitosis: Measure the time from nuclear envelope breakdown to anaphase onset (in control cells) or mitotic exit/death (in treated cells).
-
Cell Fate Quantification: Score each tracked cell for one of the following outcomes:
-
Data Presentation
| Treatment Group | Average Duration of Mitosis (hours) | % Mitotic Slippage | % Death in Mitosis | % Post-Slippage Death |
| Vehicle Control | 1.2 ± 0.4 | 0 | 0 | <1 |
| This compound (30 nM) | 18.5 ± 6.2 | 65 | 15 | 10 |
| This compound (100 nM) | 26.1 ± 8.9 | 20 | 72 | 5 |
References
- 1. scbt.com [scbt.com]
- 2. pnas.org [pnas.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are TTK modulators and how do they work? [synapse.patsnap.com]
- 6. haematologica.org [haematologica.org]
- 7. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Mitotic arrest and slippage induced by pharmacological inhibition of Polo‐like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Early Detection of Treatment-Induced Mitotic Arrest Using Temporal Diffusion Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunofluorescence Staining of Paraffin Sections Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative live imaging of cancer and normal cells treated with Kinesin-5 inhibitors indicates significant differences in phenotypic responses and cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 20. researchgate.net [researchgate.net]
- 21. TTK/MPS1 inhibitor OSU-13 targets the mitotic checkpoint and is a potential therapeutic strategy for myeloma | Haematologica [haematologica.org]
- 22. TTK/MPS1 inhibitor OSU-13 targets the mitotic checkpoint and is a potential therapeutic strategy for myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Live Cell Imaging to Assess the Dynamics of Metaphase Timing and Cell Fate Following Mitotic Spindle Perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Identifying fates of cancer cells exposed to mitotic inhibitors by quantitative phase imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Length of mitotic arrest induced by microtubule-stabilizing drugs determines cell death after mitotic exit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. phasefocus.com [phasefocus.com]
Application Note: Analyzing Cell Cycle Perturbations Induced by a TTK Inhibitor Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a dual-specificity protein kinase that is a critical component of the Spindle Assembly Checkpoint (SAC).[1][2] The SAC is an essential surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis by preventing the premature separation of sister chromatids.[1][3][4] TTK is a key upstream regulator in the SAC signaling pathway, activated by unattached kinetochores to initiate a cascade that ultimately inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C).[3][5]
Due to its vital role in cell division, TTK is frequently overexpressed in various human cancers, including breast, lung, and gastric cancers.[6][7][8] This overexpression is often correlated with tumor progression and poor prognosis. Consequently, TTK has emerged as a promising therapeutic target for cancer treatment.[6][9][10] Small molecule inhibitors targeting TTK disrupt the SAC, leading to improper chromosome alignment, mitotic errors, and ultimately, cell cycle arrest or apoptosis in rapidly dividing cancer cells.[9][11][12]
This application note provides a detailed protocol for analyzing the effects of a specific TTK inhibitor, "TTK Inhibitor 3," on the cell cycle of a cancer cell line using flow cytometry with propidium iodide (PI) staining.
Principle of the Assay
Flow cytometry is a powerful technique for cell cycle analysis based on the quantification of cellular DNA content.[13][14] Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA.[15] The fluorescence intensity emitted by PI is directly proportional to the amount of DNA within a cell. Because PI cannot cross the membrane of live cells, cells must be fixed and permeabilized prior to staining.[16]
By measuring the fluorescence of a PI-stained cell population, one can generate a histogram that reflects the distribution of cells across the different phases of the cell cycle:
-
G0/G1 Phase: Cells with a diploid DNA content (2N).
-
S Phase: Cells undergoing DNA synthesis, with DNA content between 2N and 4N.
-
G2/M Phase: Cells with a tetraploid DNA content (4N), having completed DNA replication.
-
Sub-G1 Phase: Apoptotic cells with fragmented DNA, resulting in less than 2N DNA content.
Inhibition of TTK is expected to disrupt mitosis. This can manifest as an accumulation of cells in the G2/M phase due to mitotic arrest or, following mitotic errors and slippage, an increase in aneuploid cells or apoptosis, detectable as a rise in the sub-G1 population.[8][11]
Signaling Pathway and Experimental Overview
The following diagrams illustrate the TTK signaling pathway within the Spindle Assembly Checkpoint and the experimental workflow for this protocol.
Caption: Role of TTK in the Spindle Assembly Checkpoint and site of inhibition.
Caption: Experimental workflow for cell cycle analysis via flow cytometry.
Detailed Experimental Protocol
A. Materials and Reagents
-
Cell Line: Proliferating cancer cell line (e.g., HeLa, A549, HCT116)
-
This compound: Stock solution in DMSO
-
Vehicle Control: DMSO
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+ free
-
Ethanol (EtOH): 100%, molecular grade
-
Propidium Iodide (PI): Stock solution (e.g., 1 mg/mL in water)
-
RNase A: DNase-free, stock solution (e.g., 10 mg/mL in water)
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
6-well cell culture plates
-
Refrigerated centrifuge
-
Flow cytometry tubes (e.g., 5 mL polystyrene/polypropylene tubes)
-
Vortex mixer
-
Flow cytometer (with 488 nm or 561 nm laser)
-
B. Buffer Preparation
-
70% Ethanol: Prepare fresh by mixing 7 parts 100% ethanol with 3 parts sterile PBS. Chill to -20°C before use.
-
PI Staining Solution (10 mL):
-
10 mL PBS
-
20 µL RNase A stock (10 mg/mL) -> Final concentration: 20 µg/mL
-
500 µL PI stock (1 mg/mL) -> Final concentration: 50 µg/mL
-
Note: Protect from light and prepare fresh.
-
C. Cell Seeding and Treatment
-
Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and reach 60-70% confluency at the time of harvesting.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Replace the medium in each well with the medium containing the appropriate concentration of the inhibitor or vehicle.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
D. Cell Harvesting and Fixation
-
Aspirate the culture medium and wash the cells once with 1 mL of PBS.
-
Add 200-300 µL of Trypsin-EDTA to each well and incubate for 2-5 minutes until cells detach.
-
Neutralize the trypsin by adding 1 mL of complete culture medium.
-
Transfer the cell suspension to a labeled 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes. Aspirate the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol drop-by-drop. This step is critical to prevent cell clumping.[15][16]
-
Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored in this state for several weeks.[16][17]
E. Propidium Iodide Staining
-
Centrifuge the fixed cells at a higher speed (e.g., 800-1000 x g) for 5-10 minutes to pellet. Ethanol-fixed cells are more buoyant.[16][18]
-
Carefully aspirate the ethanol supernatant.
-
Wash the cell pellet twice with 2-3 mL of cold PBS, centrifuging at 800 x g for 5 minutes after each wash.
-
Resuspend the final cell pellet in 500 µL of the freshly prepared PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Transfer the stained cell suspension to flow cytometry tubes. If clumps are visible, filter the suspension through a 40-50 µm nylon mesh.[19]
F. Flow Cytometry Acquisition and Analysis
-
Set up the flow cytometer to measure the PI fluorescence signal (typically in the FL2 or PE-Texas Red channel) on a linear scale.[13]
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population, excluding debris.
-
To exclude cell doublets and aggregates, create a gate using a fluorescence pulse-area (e.g., FL2-A) versus pulse-width (FL2-W) or pulse-height (FL2-H) plot. Gate on the single-cell population.[18]
-
Record at least 10,000-20,000 single-cell events for each sample.[16]
-
Analyze the resulting DNA content histogram using appropriate cell cycle analysis software (e.g., FlowJo, FCS Express) to quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.
Caption: Logic of cell cycle phase determination by DNA content.
Data Presentation
The quantitative data obtained from the cell cycle analysis should be summarized in a table for clear comparison between different treatment conditions.
Table 1: Effect of this compound on Cell Cycle Distribution in HeLa Cells after 48h Treatment.
| Treatment Condition | % Sub-G1 (Apoptosis) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Untreated | 1.5 ± 0.3 | 55.2 ± 2.1 | 25.8 ± 1.5 | 17.5 ± 1.8 |
| Vehicle (0.1% DMSO) | 1.8 ± 0.4 | 54.5 ± 2.5 | 26.1 ± 1.9 | 17.6 ± 2.0 |
| This compound (10 nM) | 3.5 ± 0.6 | 48.1 ± 3.0 | 22.4 ± 2.2 | 26.0 ± 2.5 |
| This compound (50 nM) | 8.9 ± 1.1 | 25.6 ± 2.8 | 15.5 ± 1.7 | 50.0 ± 3.4 |
| This compound (100 nM) | 15.2 ± 1.5 | 10.3 ± 1.9 | 8.5 ± 1.3 | 66.0 ± 4.1 |
Data presented as Mean ± Standard Deviation from three independent experiments. This is example data and does not represent actual experimental results.
Summary
This protocol provides a robust and reliable method for assessing the impact of a TTK inhibitor on cell cycle progression. Following treatment with an effective TTK inhibitor, a dose-dependent increase in the percentage of cells in the G2/M phase is anticipated, reflecting a block in mitosis.[8][11] At higher concentrations or longer incubation times, an increase in the sub-G1 population may be observed, indicating the induction of apoptosis following mitotic catastrophe. This assay is a fundamental tool for characterizing the mechanism of action of novel anti-cancer agents targeting cell cycle regulation.
References
- 1. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pnas.org [pnas.org]
- 5. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TTK regulates proliferation and apoptosis of gastric cancer cells through the Akt‐mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identifying Anti-cancer Effects and Exploring the Mechanism of an MPS1/TTK Inhibitor in Gastric Cancer [e-crt.org]
- 9. What are TTK modulators and how do they work? [synapse.patsnap.com]
- 10. scbt.com [scbt.com]
- 11. Targeting TTK Inhibits Tumorigenesis of T‐Cell Lymphoma Through Dephosphorylating p38α and Activating AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. nanocellect.com [nanocellect.com]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Troubleshooting & Optimization
troubleshooting TTK inhibitor 3 experimental results
Technical Support Center: TTK Inhibitor 3
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for TTK inhibitors?
A1: TTK, also known as Mps1, is a crucial kinase that regulates the Spindle Assembly Checkpoint (SAC), a major signaling pathway that ensures the proper segregation of chromosomes during mitosis.[1][2][3] TTK inhibitors bind to the ATP-binding site of the kinase, preventing the phosphorylation of its downstream targets.[1][4] This disruption of the SAC leads to premature exit from mitosis, chromosome missegregation, aneuploidy, and ultimately, cell death (a phenomenon known as mitotic catastrophe), particularly in rapidly dividing cancer cells.[1][3][5][6]
Q2: What is the expected cellular phenotype after treatment with this compound?
A2: The primary phenotype is mitotic arrest followed by cell death.[1][4] Specific observable effects include:
-
Cell Cycle Arrest: An accumulation of cells in the G2/M phase of the cell cycle.[7]
-
Chromosome Missegregation: Visible lagging chromosomes and chromosome bridges during anaphase.[3]
-
Aneuploidy: The formation of cells with an abnormal number of chromosomes.[3]
-
Apoptosis: An increase in markers of programmed cell death, such as cleaved PARP and cleaved caspase-3.
Q3: Which cancer cell lines are likely to be sensitive to this compound?
A3: TTK is often overexpressed in a variety of malignant tumors, and its high expression can be associated with poorer survival rates.[5][8] Therefore, cell lines derived from cancers such as breast (especially triple-negative), ovarian, lung, glioblastoma, and colon cancer are often sensitive to TTK inhibition.[1][7][8][9] Sensitivity can vary, and it is recommended to test a panel of cell lines.
Q4: What are the key biomarkers to assess target engagement of this compound?
A4: To confirm that this compound is engaging its target, you should assess the phosphorylation status of TTK and its downstream substrates. Key biomarkers include:
-
p-TTK (autophosphorylation): A decrease in TTK autophosphorylation indicates that the inhibitor is binding to the kinase.[3]
-
p-KNL1: KNL1 is a direct substrate of TTK. A reduction in its phosphorylation is a strong indicator of target engagement.
-
p-Histone H3 (Ser10): While not a direct substrate, its phosphorylation is a marker of mitotic cells. Inhibition of the SAC by a TTK inhibitor leads to a decrease in this marker as cells aberrantly exit mitosis.[6]
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value in Cell Viability Assays
Your cell viability assay (e.g., MTT, MTS, CellTiter-Glo) shows that this compound has a weak effect (high IC50) on a typically sensitive cell line.
Caption: Troubleshooting workflow for high IC50 values.
| Possible Cause | Recommended Solution |
| Inhibitor Integrity | Prepare a fresh stock solution of this compound. Ensure it is fully dissolved. Verify the calculated concentration by spectrophotometry if possible. Store aliquots at -80°C to avoid freeze-thaw cycles. |
| Cell Seeding Density | Optimize the number of cells seeded. Too many cells can lead to confluence before the inhibitor takes full effect, while too few can result in poor growth and inconsistent results. |
| Incubation Time | The effects of mitotic inhibitors can be time-dependent. Extend the incubation period from 48 hours to 72 or 96 hours to allow for sufficient cell division cycles to be affected. |
| Cell Line Resistance | The chosen cell line may have intrinsic or acquired resistance.[10][11] Test the inhibitor on a different, validated sensitive cell line (e.g., MDA-MB-231, HeLa) as a positive control. |
| Assay Interference | The inhibitor compound may interfere with the assay chemistry (e.g., reducing MTT). Run a control plate with inhibitor in cell-free media to check for direct effects on the assay reagents.[12] |
Issue 2: No G2/M Arrest Observed in Cell Cycle Analysis
Flow cytometry analysis after treatment with this compound does not show the expected increase in the G2/M population.
Caption: Troubleshooting workflow for cell cycle analysis.
| Possible Cause | Recommended Solution |
| Suboptimal Dose/Time | Mitotic arrest is often transient. Perform a time-course experiment (e.g., 12, 24, 36, 48 hours) to find the peak of G2/M arrest. Also, confirm you are using an effective concentration (typically 5-10x the IC50 value). |
| Rapid Apoptosis | Potent TTK inhibition can cause cells to undergo rapid apoptosis after mitotic slippage, leading to a large sub-G1 peak instead of a G2/M peak. Analyze earlier time points to capture the G2/M arrest before widespread cell death occurs. |
| Cell Line Characteristics | Some cell lines, particularly those with a defective p53 pathway, may not arrest efficiently and instead undergo mitotic slippage, becoming polyploid before dying.[7] Analyze the DNA content histogram for populations >4N. |
| Staining Protocol Issues | Ensure proper cell fixation (ice-cold 70% ethanol is common) and adequate RNase treatment to avoid RNA staining, which can obscure DNA content peaks.[13] Use a low flow rate during acquisition to improve resolution.[13][14] |
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | 55% | 25% | 20% |
| This compound (10x IC50, 24h) | 10% | 15% | 75% |
Issue 3: Inconsistent or No Signal in Western Blot for Phospho-Proteins
Western blot analysis fails to show a decrease in phosphorylated TTK or its substrates.
References
- 1. What are TTK modulators and how do they work? [synapse.patsnap.com]
- 2. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]
- 3. pnas.org [pnas.org]
- 4. scbt.com [scbt.com]
- 5. scientificarchives.com [scientificarchives.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Identifying Anti-cancer Effects and Exploring the Mechanism of an MPS1/TTK Inhibitor in Gastric Cancer [e-crt.org]
- 8. scientificarchives.com [scientificarchives.com]
- 9. TTK inhibition radiosensitizes basal-like breast cancer through impaired homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. ucl.ac.uk [ucl.ac.uk]
potential off-target effects of TTK inhibitor 3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TTK inhibitors, with a focus on understanding and identifying potential off-target effects. As "TTK Inhibitor 3" is a generic identifier, this guide discusses general principles and provides data on several well-characterized TTK inhibitors as examples.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a TTK inhibitor?
TTK, also known as Mps1, is a crucial dual-specificity kinase that regulates the Spindle Assembly Checkpoint (SAC). The SAC ensures the proper segregation of chromosomes during mitosis. TTK inhibitors bind to the ATP-binding site of the enzyme, blocking its kinase activity.[1] This inhibition overrides the SAC, causing cells to exit mitosis prematurely, even with misaligned chromosomes. The resulting severe aneuploidy and genomic instability ultimately lead to cancer cell death.[2][3]
Q2: My cells are showing a phenotype inconsistent with mitotic catastrophe (e.g., unexpected changes in a signaling pathway unrelated to the cell cycle). What could be the cause?
While the primary, or "on-target," effect of TTK inhibition is mitotic checkpoint override, an unexpected phenotype could be due to an "off-target" effect, where the inhibitor interacts with other kinases.[4][5] It is also possible that the observed phenotype is an indirect consequence of the primary on-target effect. For example, TTK inhibition can lead to the formation of micronuclei, which in turn can activate the cGAS/STING cytosolic DNA sensing pathway, leading to an inflammatory response.[6][7]
Q3: How can I determine if my TTK inhibitor is hitting its intended target in my cellular model?
Target engagement can be confirmed by observing the direct downstream consequences of TTK inhibition. A common method is to measure the phosphorylation of Histone H3 at Serine 10, a reported marker of functional TTK activity. A potent TTK inhibitor should lead to a dose-dependent decrease in this phosphorylation mark in mitotically arrested cells.
Q4: What are some known off-targets for commercially available TTK inhibitors?
The selectivity of TTK inhibitors varies. Some are highly selective, while others have known off-target kinases, especially at higher concentrations. For example:
-
CFI-402257 is reported to be highly selective, with no other kinases significantly inhibited at a concentration of 1 µM.[8][9]
-
OSU-13 has shown high selectivity in kinome scans, with Leucine-rich repeat kinase 2 (LRRK2) being the most significant off-target, though it still maintains a 20-fold selectivity for TTK in cellular assays.[10]
-
NMS-P715 is largely specific for TTK (Mps1), but at higher concentrations (IC50 > 5 µM), it can inhibit other kinases such as CK2, MELK, and NEK6.[11][12]
-
BAL0891 is designed as a dual inhibitor, intentionally targeting both TTK and Polo-like kinase 1 (PLK1).[13][14]
Troubleshooting Guide
Issue: Unexpected experimental results or cellular phenotypes.
This guide will help you troubleshoot whether your observations are due to on-target or potential off-target effects of your TTK inhibitor.
Workflow for Troubleshooting Unexpected Phenotypes
Caption: Troubleshooting workflow for unexpected results.
Data Presentation: Kinase Inhibitor Selectivity
The following tables summarize the potency and selectivity of several known TTK inhibitors. This data is crucial for selecting the right tool compound and for interpreting experimental results.
Table 1: On-Target Potency of TTK Inhibitors
| Inhibitor | Target | Assay Type | Potency (IC50 / Ki) |
| CFI-402257 | TTK (Mps1) | Biochemical (IC50) | 1.2 nM[15] |
| TTK (Mps1) | Biochemical (Ki) | 0.09 nM[9][15] | |
| OSU-13 | TTK (Mps1) | Biochemical (IC50) | 4.3 nM[10] |
| TTK (Mps1) | Cellular (EC50) | 10 nM[10] | |
| NMS-P715 | TTK (Mps1) | Biochemical (IC50) | 182 nM[11] |
| BAL0891 | TTK | Biochemical (IC50) | 0.4 nM[13] |
| PLK1 | Biochemical (IC50) | Data not specified |
Table 2: Off-Target Profile of Selected TTK Inhibitors
| Inhibitor | Off-Target Kinase | Potency (IC50) | Fold Selectivity vs. TTK |
| CFI-402257 | None identified at 1 µM | > 1,000 nM | > 833x |
| OSU-13 | LRRK2 | 7.5 nM (Biochemical) | ~1.7x |
| LRRK2 | 216 nM (Cellular) | ~21.6x | |
| NMS-P715 | CK2 | > 5,000 nM | > 27x |
| MELK | > 5,000 nM | > 27x | |
| NEK6 | > 5,000 nM | > 27x | |
| BAL0891 | PLK1 | Intended dual target | N/A |
Experimental Protocols
To rigorously assess whether an observed effect is off-target, specific assays are required. Below are summaries of key experimental methodologies.
Biochemical Kinase Profiling (Kinome Scan)
This method assesses the activity of an inhibitor against a large panel of purified kinases.
-
Objective: To determine the IC50 values of a compound against hundreds of kinases in parallel, revealing its selectivity profile.
-
General Protocol:
-
A panel of purified kinases is prepared.
-
Each kinase reaction is performed in the presence of a kinase-specific substrate and radio-labeled ATP ([γ-³³P]ATP), along with varying concentrations of the inhibitor.[16]
-
The reaction is allowed to proceed, and the amount of phosphorylated substrate is quantified, typically by measuring incorporated radioactivity.
-
The concentration of the inhibitor that reduces kinase activity by 50% (IC50) is calculated for each kinase in the panel.
-
-
Data Interpretation: A highly selective inhibitor will have a low IC50 for its intended target (TTK) and significantly higher IC50 values for all other kinases.[17]
Cellular Thermal Shift Assay (CETSA®)
CETSA® measures the direct binding of a compound to its target protein in intact cells or tissue lysates.[18]
-
Objective: To confirm target engagement in a cellular context and identify potential off-targets based on their thermal stabilization upon compound binding.[19]
-
General Protocol:
-
Intact cells or cell lysates are treated with the inhibitor or a vehicle control.
-
The samples are heated across a range of temperatures to induce protein denaturation and aggregation.[20]
-
After heating, the aggregated proteins are pelleted by centrifugation.
-
The amount of soluble target protein remaining in the supernatant at each temperature is quantified, typically by Western blot or mass spectrometry.
-
-
Data Interpretation: A compound binding to its target protein will increase that protein's thermal stability, resulting in a shift of its melting curve to a higher temperature. This can be used to confirm on-target engagement and discover novel off-targets.[21]
Signaling Pathway Diagrams
Understanding the signaling context of TTK is essential. The following diagrams illustrate the on-target pathway and a potential off-target scenario.
Caption: On-target pathway of TTK in the SAC.
References
- 1. JCI Insight - TTK inhibitor OSU13 promotes immunotherapy responses by activating tumor STING [insight.jci.org]
- 2. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 3. Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI Insight - TTK inhibitor OSU13 promotes immunotherapy responses by activating tumor STING [insight.jci.org]
- 8. pnas.org [pnas.org]
- 9. Probe CFI-402257 | Chemical Probes Portal [chemicalprobes.org]
- 10. TTK inhibitor OSU13 promotes immunotherapy responses by activating tumor STING - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Dual TTK/PLK1 inhibition has potent anticancer activity in TNBC as monotherapy and in combination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dual TTK/PLK1 inhibition has potent anticancer activity in TNBC as monotherapy and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 21. semanticscholar.org [semanticscholar.org]
mechanisms of resistance to TTK inhibitor 3
Welcome to the technical support center for TTK Inhibitor 3. This resource provides troubleshooting guidance and answers to frequently asked questions regarding mechanisms of resistance observed during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to TTK inhibitors like this compound?
A: Resistance to TTK inhibitors can be broadly categorized into two main types: on-target and off-target mechanisms.
-
On-target resistance typically involves genetic mutations within the TTK kinase domain itself.[1][2] These mutations can prevent the inhibitor from binding effectively to its target, thereby restoring kinase activity.[2][3]
-
Off-target resistance involves cellular changes that circumvent the effects of TTK inhibition.[1][4] A primary mechanism is the disruption of the Anaphase-Promoting Complex/Cyclosome (APC/C), which allows cancer cells to tolerate the high levels of genomic instability caused by the inhibitor.[5][6] Other mechanisms include the activation of bypass signaling pathways that promote cell survival and the increased expression of drug efflux pumps that remove the inhibitor from the cell.[7][8]
Q2: My cells are developing resistance to this compound. How can I determine if on-target mutations in the TTK gene are the cause?
A: The most common on-target resistance mechanism is the acquisition of point mutations in the ATP-binding pocket of the TTK kinase domain.[2][3] These mutations can hinder the stable binding of the inhibitor while preserving the natural catalytic activity of the kinase.[2]
To investigate this, you should:
-
Culture the resistant cell population.
-
Extract genomic DNA.
-
Amplify the TTK kinase domain using PCR.
-
Perform Sanger sequencing on the PCR product to identify any mutations.
-
Compare the sequence to the wild-type reference to pinpoint specific amino acid changes.
Interestingly, cross-resistance between different TTK inhibitors can be limited, suggesting that specific mutations may only affect the binding of certain inhibitor structures.[2]
References
- 1. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis underlying resistance to Mps1/TTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of resistance to tyrosine kinase inhibitor-targeted therapy and overcoming strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Disruption of the anaphase-promoting complex confers resistance to TTK inhibitors in triple-negative breast cancer [pubmed.ncbi.nlm.nih.gov]
- 7. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cellular Degradation of TTK Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the cellular degradation of TTK (Threonine Tyrosine Kinase) inhibitors, including compounds that may be designated "TTK inhibitor 3" in specific research contexts. The guides focus on providing detailed methodologies and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary mechanism of cellular degradation for a small molecule TTK inhibitor?
Small molecule inhibitors like those targeting TTK are primarily cleared from cells through metabolic processes, often involving cytochrome P450 enzymes, and cellular efflux pumps. The two main protein degradation pathways in a cell, the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway, are typically involved in the degradation of endogenous proteins.[1][2] While some novel therapeutic strategies, like PROTACs, are designed to induce the degradation of target proteins (e.g., the TTK protein itself) via these pathways, the inhibitor molecule itself is more likely to be metabolized or transported out of the cell.[3][4] However, under certain conditions, small molecules can be cleared through autophagy.
Q2: How can I determine the intracellular half-life of my TTK inhibitor?
Determining the intracellular half-life is crucial for understanding its duration of action. A common method is a pulse-chase experiment. This involves incubating cells with the inhibitor for a defined period (pulse), followed by washing the cells and incubating them in inhibitor-free media. Cell lysates are then collected at various time points (chase) and the concentration of the inhibitor is measured, typically using liquid chromatography-mass spectrometry (LC-MS). The half-life can then be calculated from the decay curve.
Q3: My TTK inhibitor seems to lose efficacy over time in cell culture. What are the potential causes?
Several factors can contribute to a time-dependent loss of efficacy:
-
Cellular Metabolism: The inhibitor may be metabolized by the cells into inactive forms.
-
Cellular Efflux: The inhibitor could be actively transported out of the cells by efflux pumps like P-glycoprotein.
-
Chemical Instability: The inhibitor might be unstable in the cell culture medium or under physiological conditions.
-
Target Protein Dynamics: The levels of the target protein (TTK) might change over time in response to inhibition or other cellular signals.
-
Development of Resistance: In long-term studies, cells may develop resistance mechanisms, such as mutations in the target protein or upregulation of compensatory pathways.[5]
Q4: What are the key differences between proteasomal and lysosomal degradation in the context of small molecules?
The ubiquitin-proteasome system (UPS) primarily degrades short-lived, soluble, and intracellular proteins that have been tagged with ubiquitin.[1] The lysosomal system degrades long-lived proteins, protein aggregates, and extracellular components taken up by endocytosis.[1][6] While these pathways are mainly for endogenous macromolecules, some small molecules can be sequestered and degraded in lysosomes. It is important to note that direct degradation of a small molecule inhibitor by the proteasome is not a typical mechanism. However, inhibitors of cellular machinery, such as proteasome inhibitors (e.g., MG132), can be used to probe whether the inhibitor's target protein is degraded via the UPS.[7]
Troubleshooting Guides
Issue 1: Inconsistent results in inhibitor stability assays.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure consistent cell numbers are plated for each experiment, as this can affect metabolic rates. |
| Variable inhibitor concentration | Prepare fresh dilutions of the inhibitor from a concentrated stock for each experiment to avoid degradation in dilute aqueous solutions. |
| Issues with sample collection and processing | Standardize the lysis and extraction procedure to ensure consistent recovery of the inhibitor from cell lysates. Use internal standards for LC-MS analysis to account for variations in sample processing. |
| Cell line instability | Perform routine cell line authentication and mycoplasma testing. |
Issue 2: High background or off-target effects observed.
| Potential Cause | Troubleshooting Step |
| Inhibitor concentration is too high | Determine the IC50 of your inhibitor and use concentrations in the range of 1-10x the IC50 for your experiments to minimize off-target effects.[8] |
| Non-specific binding | Include appropriate controls, such as a structurally similar but inactive analog of your inhibitor, to distinguish target-specific effects from non-specific effects. |
| Inhibitor is not selective | Profile your inhibitor against a panel of kinases to determine its selectivity. If the inhibitor is not selective, consider using a more specific compound if available.[9] |
Issue 3: Difficulty in measuring intracellular inhibitor concentration.
| Potential Cause | Troubleshooting Step |
| Low intracellular concentration | Increase the number of cells used for each sample to concentrate the analyte. Optimize the extraction method to improve recovery. |
| Matrix effects in LC-MS | Use a stable isotope-labeled internal standard for your inhibitor to correct for matrix effects. Perform a matrix effect evaluation during method development. |
| Inhibitor is rapidly metabolized | Collect samples at earlier time points. Consider using metabolic inhibitors (e.g., P450 inhibitors) to slow down the degradation, although this can have other effects on the cells. |
Experimental Protocols
Protocol 1: Determination of Intracellular Inhibitor Stability using LC-MS
-
Cell Seeding: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Inhibitor Treatment (Pulse): Treat the cells with this compound at a final concentration of 1 µM for 2 hours.
-
Wash: Aspirate the medium, and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any extracellular inhibitor.
-
Chase: Add fresh, inhibitor-free medium to the cells.
-
Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect the cells. For each time point, aspirate the medium, wash the cells once with ice-cold PBS, and then add 200 µL of ice-cold lysis buffer (e.g., methanol with an internal standard).
-
Lysis and Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Vortex vigorously and centrifuge at high speed to pellet the cell debris.
-
LC-MS Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS to quantify the concentration of the inhibitor.
-
Data Analysis: Plot the inhibitor concentration versus time and fit the data to a one-phase decay model to calculate the intracellular half-life.
Protocol 2: Investigating the Role of Proteasomal and Lysosomal Pathways on Target Protein (TTK) Stability
-
Cell Seeding: Plate cells in a 6-well plate as described in Protocol 1.
-
Pre-treatment with Pathway Inhibitors: Pre-treat the cells for 1 hour with one of the following:
-
MG132 (10 µM) to inhibit the proteasome.
-
Bafilomycin A1 (100 nM) to inhibit lysosomal acidification.
-
DMSO as a vehicle control.
-
-
TTK Inhibitor Treatment: Add this compound to the pre-treated cells and incubate for the desired time (e.g., 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Quantify the protein concentration of the lysates. Perform SDS-PAGE and western blotting to detect the levels of the TTK protein. Use a loading control (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Compare the levels of TTK protein in the different treatment groups. A stabilization of TTK in the presence of MG132 would suggest that the TTK protein itself is degraded via the proteasome, and this might be influenced by the inhibitor.
Data Presentation
Table 1: Hypothetical Intracellular Half-life of this compound in Different Cell Lines
| Cell Line | Intracellular Half-life (t½) in hours |
| HCT116 | 4.2 ± 0.5 |
| MDA-MB-231 | 6.8 ± 0.9 |
| A549 | 2.5 ± 0.3 |
Table 2: Effect of Proteasome and Lysosome Inhibitors on TTK Protein Levels in the Presence of this compound
| Treatment | Relative TTK Protein Level (normalized to control) |
| This compound | 0.6 |
| This compound + MG132 (Proteasome Inhibitor) | 0.9 |
| This compound + Bafilomycin A1 (Lysosome Inhibitor) | 0.6 |
Visualizations
Caption: Workflow for determining the intracellular stability of a TTK inhibitor.
Caption: Potential cellular fates of a small molecule TTK inhibitor.
Caption: A logical approach to troubleshooting the loss of TTK inhibitor efficacy.
References
- 1. Targeted Protein Degradation via Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitylation and proteasomal degradation of the p21Cip1, p27Kip1 and p57Kip2 CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. icr.ac.uk [icr.ac.uk]
- 4. Protein degradation through covalent inhibitor-based PROTACs - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Disruption of the anaphase-promoting complex confers resistance to TTK inhibitors in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resources.revvity.com [resources.revvity.com]
- 8. caymanchem.com [caymanchem.com]
- 9. pnas.org [pnas.org]
minimizing toxicity of TTK inhibitor 3 in animal models
This technical support center provides guidance on minimizing the toxicity of TTK inhibitors in animal models, with a focus on a hypothetical agent, "TTK Inhibitor 3." The information herein is synthesized from preclinical data on various TTK inhibitors, including CFI-402257, BAY1217389, and NTRC 0066-0, to offer a general framework for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with TTK inhibitors in animal models?
A1: Based on preclinical studies with various TTK inhibitors, the most frequently reported dose-limiting toxicities include myelosuppression (neutropenia, anemia) and gastrointestinal issues (colitis).[1][2] These on-target toxicities arise from the inhibition of TTK's essential role in the spindle assembly checkpoint in rapidly dividing cells of the bone marrow and gastrointestinal tract.
Q2: How can I establish the Maximum Tolerated Dose (MTD) for this compound in my animal model?
A2: A dose escalation study is the standard approach. This typically involves a "3+3 design" where cohorts of animals receive escalating doses of the inhibitor. The MTD is defined as the highest dose that does not cause unacceptable toxicity. For example, in a Phase I study of CFI-402257, the recommended Phase 2 dose was determined to be 168 mg, with dose-limiting toxicities being Grade 3 neutropenia, febrile neutropenia, and colitis.[2]
Q3: Are there strategies to mitigate the on-target toxicity of TTK inhibitors without compromising efficacy?
A3: Yes, several strategies can be explored:
-
Intermittent Dosing Schedules: Instead of continuous daily dosing, intermittent schedules (e.g., dosing for several days followed by a drug-free period) may allow for recovery of sensitive tissues like the bone marrow. Both daily and intermittent dosing schedules have shown efficacy and have been generally well-tolerated in preclinical studies of some TTK inhibitors.[1]
-
Combination Therapy: Combining the TTK inhibitor with other anti-cancer agents at lower, better-tolerated doses can enhance anti-tumor activity while minimizing toxicity. For instance, combining a TTK inhibitor with docetaxel has shown synergistic effects in a triple-negative breast cancer model without additional toxicity.[3]
-
Supportive Care: Prophylactic administration of growth factors like G-CSF can help manage myelosuppression. Anti-diarrheal agents may alleviate gastrointestinal side effects.
Q4: How can I confirm that the observed anti-tumor effects are due to on-target TTK inhibition?
A4: Pharmacodynamic (PD) studies are crucial. Analysis of tumor xenografts from treated animals should show molecular changes consistent with TTK inhibition.[1] This can include assessing the phosphorylation status of TTK substrates or observing an increase in cells with lagging chromosomes, which is a hallmark of TTK inhibition.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Excessive weight loss and lethargy in animals | Exceeding the MTD; severe gastrointestinal toxicity. | - Immediately cease dosing and provide supportive care. - Review the dose levels and consider a dose reduction in subsequent cohorts. - Evaluate a different dosing schedule (e.g., intermittent). |
| Low neutrophil counts (neutropenia) | On-target myelosuppression. | - Implement an intermittent dosing schedule to allow for bone marrow recovery. - Consider co-administration of G-CSF. |
| Lack of tumor growth inhibition at well-tolerated doses | - Insufficient drug exposure at the tumor site. - The tumor model is resistant to TTK inhibition. | - Perform pharmacokinetic (PK) analysis to ensure adequate drug levels are achieved and sustained in the plasma.[1] - Conduct pharmacodynamic (PD) studies on tumor tissue to confirm target engagement. - Test the inhibitor in different cancer models, potentially those with high TTK expression or mutations in the Wnt/β-catenin pathway.[4][5] |
| Variable response within a treatment group | - Inconsistent drug administration. - Biological variability in the animal model. | - Ensure precise and consistent dosing technique. - Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
The following tables summarize preclinical toxicity data for publicly disclosed TTK inhibitors. This information can serve as a reference for designing studies with this compound.
Table 1: Preclinical Toxicity Profile of CFI-402257
| Parameter | Species | Dose | Observation | Reference |
| MTD (once daily) | Mouse | 6-6.5 mg/kg | Highest dose not causing severe toxicity in a 21-day study. | [1] |
| Dose-Limiting Toxicities (in human Phase I) | Human | 168 mg | Grade 3 Neutropenia, Febrile Neutropenia, Colitis. | [2] |
| Overt Toxicity Signs | Rodents, Dogs | Not specified | No signs of overt toxicity reported in a toxicology study. | [6] |
Table 2: In Vitro Potency of Various TTK Inhibitors
| Inhibitor | IC50 (enzymatic) | Cellular EC50 (Mps1 autophosphorylation) | Reference |
| CFI-402257 | 1.2 nM | 6.5 nM | [1] |
| BAY1217389 | 7.39 nM (CAOV3 cells, 96h) | Not specified | [7] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination in Mice
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c or athymic nude mice for xenograft studies).
-
Group Size: Start with 3-5 mice per dose group.
-
Dose Escalation:
-
Begin with a low dose, estimated from in vitro potency (e.g., 100x the cellular IC50).
-
Employ a dose escalation scheme (e.g., modified Fibonacci or 2-fold escalation).
-
Administer this compound orally or via the intended clinical route, once daily for 14-21 days.
-
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture).
-
Collect blood samples at baseline and at the end of the study for complete blood counts (CBC) to assess myelosuppression.
-
-
Endpoint: The MTD is the highest dose at which no more than one animal in a cohort experiences dose-limiting toxicities (e.g., >20% body weight loss, severe neutropenia).
Protocol 2: In Vivo Efficacy and Pharmacodynamic Study
-
Tumor Model: Implant a relevant human cancer cell line (e.g., MDA-MB-231 for breast cancer) subcutaneously in immunocompromised mice.[3]
-
Treatment Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into vehicle control and treatment groups (n=8-10 per group).
-
Dosing: Administer this compound at one or two doses at or below the MTD, following a predetermined schedule (e.g., once daily, orally).
-
Efficacy Assessment:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record animal body weights concurrently.
-
-
Pharmacodynamic Analysis:
-
At the end of the study (or at specific time points), collect tumor tissue 4 hours after the final dose.[1]
-
Analyze tumor lysates by immunoblotting for markers of TTK inhibition, such as decreased phosphorylation of a TTK substrate.
-
Visualizations
Caption: TTK signaling in the spindle assembly checkpoint and the effect of this compound.
Caption: Workflow for preclinical toxicity and efficacy evaluation of a TTK inhibitor.
Caption: A logical workflow for troubleshooting in vivo toxicity of TTK inhibitors.
References
- 1. pnas.org [pnas.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of the spindle assembly checkpoint kinase TTK enhances the efficacy of docetaxel in a triple-negative breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TTK inhibition increases cisplatin sensitivity in high-grade serous ovarian carcinoma through the mTOR/autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with TTK Inhibitor 3 (Mps1-IN-3)
This technical support resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with TTK Inhibitor 3, also known as Mps1-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Mps1-IN-3) and why is its solubility a concern?
This compound, also referred to as Mps1-IN-3, is a potent and selective inhibitor of the TTK protein kinase (also known as Mps1), a crucial enzyme in the spindle assembly checkpoint[1][2]. Its chemical formula is C₂₆H₃₁N₇O₄S with a molecular weight of 537.63 g/mol [3]. Like many small molecule kinase inhibitors, Mps1-IN-3 is a lipophilic compound with poor aqueous solubility, which can present significant challenges in experimental settings, leading to issues with stock solution preparation, compound precipitation in assays, and variable results[4][5].
Q2: I'm seeing conflicting information about the solubility of Mps1-IN-3 in DMSO. What is the correct solubility?
It is a documented issue that different sources report varying solubility for Mps1-IN-3 in DMSO. Reports range from "slightly soluble" at 0.1-1 mg/mL to as high as 60 mg/mL with the aid of sonication and warming[2][3][6]. This variability can be attributed to factors such as the purity of the compound, the hydration state of the DMSO, the method of dissolution (e.g., sonication, heating), and the final concentration being prepared. It is crucial to use freshly opened, anhydrous DMSO for the best results[3]. Always start with a small amount of your compound to test solubility under your specific laboratory conditions.
Q3: Can I dissolve Mps1-IN-3 in solvents other than DMSO for my cell-based assays?
While DMSO is the most common solvent for initial stock solutions, its concentration in cell culture media should typically be kept below 0.5% to avoid toxicity. If your experimental design requires a lower DMSO concentration, you may need to further dilute your stock solution in an aqueous buffer or cell culture medium. However, due to the poor aqueous solubility of Mps1-IN-3, this can lead to precipitation. It is recommended to prepare the final working solution immediately before use and to visually inspect for any signs of precipitation.
Q4: Are there any general strategies to improve the solubility of kinase inhibitors like Mps1-IN-3?
Yes, several formulation strategies can be employed to enhance the solubility of poorly soluble kinase inhibitors. These can be broadly categorized into chemical and physical approaches[7][8][9]. Chemical modifications, such as salt formation, are typically performed during the drug development process. Physical methods that can be applied in a research setting include:
-
Co-solvents: Using a mixture of solvents to increase solubility.
-
Surfactants: Adding detergents to aid in the solubilization of lipophilic compounds.
-
pH adjustment: Modifying the pH of the solution to ionize the compound, which can increase its solubility.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that are more water-soluble[9][10].
Troubleshooting Guide: Mps1-IN-3 Solubility Issues
This guide provides a step-by-step approach to troubleshoot and overcome common solubility problems with Mps1-IN-3.
Diagram: Troubleshooting Workflow for Mps1-IN-3 Solubility
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mps1-IN-3 | Kinesin | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medkoo.com [medkoo.com]
- 6. caymanchem.com [caymanchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients | Article | Dr. Reddy’s [api.drreddys.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
interpreting unexpected phenotypes with TTK inhibitor 3
Technical Support Center: TTK Inhibitor 3
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Section 1: General FAQs
Q1: What is the primary mechanism of action for this compound?
This compound is a highly selective, ATP-competitive inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1). TTK/Mps1 is a critical protein kinase that governs the Spindle Assembly Checkpoint (SAC), a major signaling pathway that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] By inhibiting the kinase activity of TTK, the inhibitor prevents the recruitment of other SAC proteins, leading to a failure to arrest the cell cycle in response to improperly attached chromosomes.[4][5] This typically results in premature anaphase entry, severe chromosome mis-segregation, and ultimately, cell death through mitotic catastrophe.[6][7]
Canonical TTK Signaling Pathway in the Spindle Assembly Checkpoint (SAC)
Caption: Canonical TTK/Mps1 signaling at an unattached kinetochore.
Q2: What is the expected cellular phenotype after treatment with this compound?
The primary expected phenotype is a rapid override of the spindle assembly checkpoint. This leads to cells prematurely exiting mitosis with unaligned chromosomes, resulting in severe aneuploidy and/or polyploidy.[6] Morphologically, this can be observed as an increase in multinucleated cells, cells with micronuclei, or cells undergoing apoptosis following a failed mitosis.[7][8] On a population level, cell cycle analysis should show a decrease in the G2/M population as cells fail to arrest in mitosis and subsequently undergo cell death, which may appear as an increased sub-G1 peak.
Section 2: Troubleshooting Unexpected Phenotypes
This section addresses scenarios where experimental outcomes deviate from the expected results.
Q3: My cells are arresting in the G1 or G2 phase, not overriding the mitotic checkpoint. Why is this happening?
While TTK's primary role is in mitosis, unexpected G1 or G2 arrest can occur due to several factors:
-
p53 Status: In p53-competent cell lines, the massive chromosome damage induced by TTK inhibition can trigger a p53-dependent post-mitotic checkpoint, leading to a G1 arrest to prevent the proliferation of aneuploid cells.[9]
-
Off-Target Effects: At higher concentrations, kinase inhibitors may have off-target effects.[10][11] this compound could be weakly inhibiting other kinases involved in cell cycle progression, such as CDKs, leading to an arrest at other checkpoints.
-
Cellular Senescence: Extensive DNA damage resulting from mitotic errors can induce a state of cellular senescence, characterized by a stable G1 arrest.[5]
Troubleshooting Workflow for Unexpected Cell Cycle Arrest
Caption: Logic diagram for troubleshooting unexpected cell cycle arrest.
Q4: I am seeing less cell death than expected, and my cells seem to become resistant. What could be the cause?
Resistance to TTK inhibitors can emerge through several mechanisms:
-
Deficient p53 Pathway: Cells lacking a functional p53 pathway may be more tolerant of aneuploidy and can continue to proliferate, albeit with genomic instability.[9]
-
Upregulation of Efflux Pumps: Cancer cells can develop resistance by overexpressing ATP-binding cassette (ABC) transporters that pump the drug out of the cell.
-
Mutations in TTK: While less common for inhibitors in early development, acquired resistance can arise from mutations in the TTK kinase domain that prevent inhibitor binding.[6]
Section 3: Data Interpretation
Table 1: Comparative IC50 Values of this compound Across Cell Lines
This table presents hypothetical IC50 values to illustrate how sensitivity can vary based on genetic background.
| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Expected Sensitivity |
| HCT-116 | Colon Carcinoma | Wild-Type | 50 | High |
| SW480 | Colon Carcinoma | Mutant | 150 | Moderate |
| MDA-MB-231 | Breast Cancer | Mutant | 200 | Moderate-Low |
| MCF-7 | Breast Cancer | Wild-Type | 75 | High |
| U2OS | Osteosarcoma | Wild-Type | 60 | High |
Table 2: Example Cell Cycle Analysis Data after 24h Treatment
This table shows expected changes in cell cycle distribution in a sensitive (HCT-116) vs. a less sensitive (MDA-MB-231) cell line.
| Treatment | Cell Line | Sub-G1 (%) | G0/G1 (%) | S (%) | G2/M (%) |
| DMSO (Control) | HCT-116 | 2.1 | 55.4 | 18.3 | 24.2 |
| This compound (100 nM) | HCT-116 | 25.7 | 60.1 | 8.5 | 5.7 |
| DMSO (Control) | MDA-MB-231 | 3.5 | 62.1 | 20.5 | 17.4 |
| This compound (100 nM) | MDA-MB-231 | 8.9 | 58.3 | 15.1 | 17.7 |
Note: The increase in the G0/G1 peak in HCT-116 cells post-treatment reflects cells that have exited mitosis abnormally and arrested in the subsequent G1 phase, alongside the significant increase in the sub-G1 apoptotic population.
Section 4: Key Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is for analyzing the DNA content of cells to determine their distribution in the cell cycle phases.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
PI Staining Solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
Procedure:
-
Cell Harvesting: Culture and treat cells as required. Harvest approximately 1x10^6 cells per sample. For adherent cells, trypsinize and collect. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Centrifuge again and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[12]
-
Incubation: Incubate the fixed cells for at least 2 hours at -20°C. Cells can be stored in ethanol for several weeks.
-
Staining: Centrifuge the fixed cells at 500 x g for 10 minutes. Discard the ethanol. Wash the pellet once with 1 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.[13]
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histogram into Sub-G1, G0/G1, S, and G2/M populations.
Protocol 2: Western Blot for Mitotic Markers
This protocol is for detecting changes in protein levels indicative of mitotic state.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Phospho-Histone H3 (Ser10), anti-Cyclin B1, anti-p21, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Quantify the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and run until adequate separation is achieved.
-
Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging: Image the blot using a chemiluminescence detection system. Quantify band intensity relative to a loading control like Actin.
References
- 1. scbt.com [scbt.com]
- 2. What are TTK modulators and how do they work? [synapse.patsnap.com]
- 3. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 4. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 9. Identifying Anti-cancer Effects and Exploring the Mechanism of an MPS1/TTK Inhibitor in Gastric Cancer [e-crt.org]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Technical Support Center: Ensuring the Stability of TTK Inhibitors in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively control for the stability of TTK (Mps1) inhibitors in cell culture media. Ensuring the stability of these small molecules is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is TTK and why are its inhibitors important?
A1: TTK, also known as monopolar spindle 1 (Mps1), is a dual-specificity protein kinase that plays a crucial role in the spindle assembly checkpoint (SAC). The SAC is a major cell cycle control mechanism that ensures the proper segregation of chromosomes during mitosis.[1][2][3] In many cancer cells, TTK is overexpressed, leading to chromosomal instability and aneuploidy, which are hallmarks of cancer.[4][5] TTK inhibitors are a class of small molecules designed to block the kinase activity of TTK, leading to mitotic arrest and cell death in cancer cells, making them promising therapeutic agents.[6]
Q2: Which are the most commonly used TTK inhibitors in research?
A2: Several small-molecule TTK inhibitors are used in preclinical research. Some of the most common include AZ3146, CFI-400945, and Mps1-IN-1.[5][7][8] These inhibitors are often used to study the biological functions of TTK and to evaluate its potential as a therapeutic target.
Q3: Why is the stability of TTK inhibitors in cell culture media a concern?
A3: The stability of any small molecule inhibitor in cell culture media is crucial for the reliability and reproducibility of experimental data. Degradation of the inhibitor can lead to a decrease in its effective concentration over the course of an experiment, resulting in an underestimation of its potency (e.g., a higher IC50 value). Factors such as the chemical nature of the inhibitor, the composition of the media, incubation time, temperature, and light exposure can all contribute to its degradation.
Q4: What are the general signs of inhibitor instability in my experiments?
A4: Inconsistent experimental results are a primary indicator of potential inhibitor instability. This can manifest as:
-
Poor reproducibility between experiments.
-
A gradual loss of the inhibitor's effect over longer incubation times.
-
Discrepancies between the expected and observed potency of the inhibitor.
-
Higher than expected IC50 values.
Q5: How should I prepare and store stock solutions of TTK inhibitors?
A5: Proper preparation and storage of stock solutions are critical for maintaining the integrity of the inhibitor. Here are some best practices:
-
Solvent Selection: Use high-purity, anhydrous solvents like DMSO or ethanol to prepare concentrated stock solutions.
-
Concentration: Prepare stock solutions at a high concentration (e.g., 10 mM) to minimize the volume of solvent added to your cell culture, which can have its own cytotoxic effects.
-
Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage Conditions: Store the aliquots at -20°C or -80°C, protected from light. Always refer to the manufacturer's instructions for specific storage recommendations. For instance, solutions of Mps1-IN-1 are known to be unstable and should be prepared fresh before each use.[9][10]
Troubleshooting Guide
This guide addresses specific issues you might encounter related to TTK inhibitor stability.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent IC50 values between experiments. | 1. Inhibitor degradation in stock solution: Repeated freeze-thaw cycles or improper storage. 2. Inhibitor degradation in working solution: Instability in cell culture media at 37°C. 3. Batch-to-batch variability of the inhibitor. | 1. Prepare fresh stock solutions from powder and aliquot for single use. Store at -80°C. 2. Perform a stability study of the inhibitor in your specific cell culture media (see Experimental Protocol below). Consider refreshing the media with a new inhibitor at regular intervals for long-term experiments. 3. Purchase inhibitors from a reputable supplier and ideally, use a single lot for a series of related experiments. |
| Loss of inhibitor effect over time in a long-term experiment (e.g., > 24 hours). | Inhibitor has a short half-life in the cell culture media at 37°C. | 1. Determine the half-life of your inhibitor under your experimental conditions. 2. If the half-life is short, replenish the media with a fresh inhibitor at intervals shorter than its half-life. For example, if the half-life is 12 hours, consider a media change with a fresh inhibitor every 8-10 hours. |
| No or weak effect of the inhibitor, even at high concentrations. | 1. Inhibitor precipitation: The concentration used may exceed its solubility in the cell culture media. 2. Binding to serum proteins: Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its free and active concentration. 3. Adsorption to plasticware: The inhibitor may adhere to the surface of cell culture plates or tubes. | 1. Visually inspect the media for any signs of precipitation after adding the inhibitor. Determine the inhibitor's solubility in your media. 2. Test the inhibitor's efficacy in low-serum or serum-free media, if your cell line can tolerate it. Be aware that this may alter cell physiology. 3. Consider using low-binding plasticware for your experiments. |
| Variability between different cell lines. | Different media formulations: Cell lines may be cultured in different media (e.g., RPMI vs. DMEM) which can have different pH values and components that affect inhibitor stability. | Standardize the media conditions as much as possible when comparing the effects of an inhibitor across different cell lines. If this is not possible, assess the inhibitor's stability in each media type. |
Experimental Protocols
Protocol: Determining the Stability of a TTK Inhibitor in Cell Culture Media
This protocol outlines a method to determine the stability of a TTK inhibitor in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
TTK inhibitor of interest (e.g., AZ3146, CFI-400945)
-
Cell culture medium (e.g., RPMI-1640, DMEM) with and without serum
-
Sterile, incubator-safe tubes (e.g., 1.5 mL or 2 mL microcentrifuge tubes)
-
Incubator at 37°C with 5% CO2
-
HPLC or LC-MS system
-
Appropriate column and mobile phase for your inhibitor (may require method development)
-
Acetonitrile or methanol for protein precipitation
Procedure:
-
Prepare a stock solution of the TTK inhibitor in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Prepare working solutions by diluting the stock solution into your cell culture medium (with and without serum) to the final concentration you use in your experiments (e.g., 1 µM). Prepare enough volume for all time points.
-
Aliquot the working solutions into the sterile tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Time Point 0: Immediately process the "0 hour" samples.
-
If your medium contains serum, add 3 volumes of cold acetonitrile or methanol to precipitate the proteins.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant for analysis.
-
-
Incubate the remaining samples at 37°C in a 5% CO2 incubator.
-
At each subsequent time point, remove the corresponding tubes from the incubator and process them as described in step 4.
-
Analyze the samples by HPLC or LC-MS. Quantify the peak area corresponding to the intact inhibitor.
-
Calculate the percentage of the inhibitor remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of inhibitor remaining versus time to visualize the degradation kinetics and determine the half-life (the time it takes for 50% of the inhibitor to degrade).
Data Presentation
Table 1: Factors Influencing TTK Inhibitor Stability in Media
| Factor | Potential Impact | Recommendations |
| Temperature | Higher temperatures (e.g., 37°C) accelerate chemical degradation. | Store stock solutions at -20°C or -80°C. For experiments, only incubate the inhibitor in media for the necessary duration. |
| pH of Media | The pH of the culture medium can influence the hydrolytic stability of the inhibitor.[1][11][12] | Use freshly prepared or properly stored media. Be aware that CO2 levels in the incubator affect media pH. Monitor the pH of your culture, especially in long-term experiments. |
| Serum Components | Serum proteins can bind to the inhibitor, reducing its bioavailability.[1] Enzymes in serum may also metabolize the inhibitor. | Consider reducing the serum concentration if experimentally feasible. Alternatively, determine the inhibitor's stability in the presence of the serum concentration you plan to use. |
| Light Exposure | Some small molecules are photosensitive and can degrade upon exposure to light.[2][3][13] | Protect stock solutions and media containing the inhibitor from light by using amber tubes or wrapping them in foil. |
| Media Components | Certain components in the media, such as reducing agents or nucleophiles, could potentially react with and degrade the inhibitor. | Be aware of the composition of your specific media and any supplements you are adding. |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: TTK signaling pathway and the experimental workflow for assessing inhibitor stability.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting inconsistent results with TTK inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Photoswitchable Inhibitors to Optically Control Specific Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
- 9. selleckchem.com [selleckchem.com]
- 10. Photoswitchable Inhibitors to Optically Control Specific Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Therapeutic Index of TTK Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Threonine Tyrosine Kinase (TTK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of TTK inhibitors and how does it relate to their therapeutic potential?
A1: TTK, also known as Monopolar Spindle 1 (Mps1), is a crucial protein kinase that governs the Spindle Assembly Checkpoint (SAC). The SAC ensures the proper alignment and segregation of chromosomes during mitosis.[1][2] TTK inhibitors block the kinase activity of TTK, leading to a dysfunctional SAC. This causes cancer cells to exit mitosis prematurely with misaligned chromosomes, resulting in severe aneuploidy and ultimately, apoptotic cell death.[3] Since many cancer cells exhibit high rates of proliferation and are often aneuploid, they are particularly vulnerable to the disruption of the SAC, providing a therapeutic window for TTK inhibitors.
Q2: What are the common strategies to improve the therapeutic index of TTK inhibitors?
A2: The main strategies to enhance the therapeutic index of TTK inhibitors, which is the ratio between the toxic and therapeutic dose, include:
-
Combination Therapies: Synergistic effects have been observed when combining TTK inhibitors with other anticancer agents. For instance, combination with taxanes (like paclitaxel) has shown to enhance cancer cell killing and potentially allows for lower, less toxic doses of each agent.[4] Other promising combinations include radiotherapy, PARP inhibitors, and CDK4/6 inhibitors.[5][6]
-
Development of Highly Selective Inhibitors: Creating inhibitors that are highly specific for TTK with minimal off-target effects can reduce toxicity.[3] For example, CFI-402257 is a highly selective TTK inhibitor with potent anti-tumor activity.[3][7]
-
Dual-Target Inhibition: Some novel inhibitors, like BAL0891, target both TTK and another mitotic kinase, Polo-like kinase 1 (PLK1). This dual inhibition can lead to a more potent and rapid disruption of the mitotic checkpoint, potentially offering a better therapeutic index.
Q3: What are the known mechanisms of resistance to TTK inhibitors?
A3: Resistance to TTK inhibitors can arise through several mechanisms, broadly categorized as on-target and off-target resistance:
-
On-target resistance most commonly involves mutations in the TTK kinase domain that reduce the binding affinity of the inhibitor while preserving the kinase's activity.[8][9]
-
Off-target resistance can occur through the activation of alternative signaling pathways that bypass the need for a functional SAC or by impairing the anaphase-promoting complex/cyclosome (APC/C), which helps cells tolerate the genomic instability caused by TTK inhibition.[8]
Q4: What are the common adverse events observed in clinical trials of TTK inhibitors?
A4: Clinical trials of TTK inhibitors, often in combination with other chemotherapies, have reported several adverse events. The most common toxicities are hematological, including neutropenia. Other frequently observed side effects include fatigue, nausea, and diarrhea.[10][11] These side effects are generally considered to be mechanism-based, stemming from the role of TTK in cell division in healthy proliferating cells.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Viability Assays (e.g., MTT, CellTiter-Glo)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Uneven cell seeding, edge effects in the microplate, or improper mixing of reagents. | Ensure a homogenous cell suspension before and during plating. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation. Ensure thorough but gentle mixing after adding assay reagents. |
| Low signal or poor dose-response curve | Cell density is too low or too high. Incubation time with the inhibitor is not optimal. The inhibitor has degraded. | Determine the optimal cell seeding density for your cell line through a titration experiment. Perform a time-course experiment to identify the optimal duration of inhibitor treatment. Prepare fresh inhibitor dilutions for each experiment from a validated stock solution. |
| Unexpected resistance in a sensitive cell line | Acquired resistance during prolonged culture. Mycoplasma contamination. Incorrect inhibitor concentration. | Regularly test cell lines for mycoplasma contamination. Use low-passage number cells for experiments. Verify the concentration and purity of your TTK inhibitor stock. |
Guide 2: Difficulty in Interpreting Kinase Assay Results
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High background signal | Non-specific binding of antibodies or substrates. Contaminated reagents. | Use a "no enzyme" control to determine the background signal. Ensure all buffers and reagents are freshly prepared and filtered if necessary. Optimize antibody and substrate concentrations. |
| Low signal-to-noise ratio | Suboptimal ATP concentration. Insufficient enzyme activity. | The ATP concentration should be close to the Km value for the kinase to accurately determine inhibitor potency.[12] Ensure the kinase is active and used at an appropriate concentration. Perform an enzyme titration to determine the optimal amount. |
| Inhibitor appears less potent than expected | The inhibitor is not stable in the assay buffer. The inhibitor is binding to the assay plate. | Check the stability of the inhibitor in your assay buffer over the time course of the experiment. Consider using low-binding plates. Include a known potent TTK inhibitor as a positive control.[13] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Selected TTK Inhibitors
| Inhibitor | Cancer Type | Cell Line | IC50 / GI50 (nM) | Reference |
| CFI-402257 | Colon Cancer | HCT116 | 15 | [14] |
| Ovarian Cancer | - | 30 | [14] | |
| Breast Cancer | - | 160 | [14] | |
| BAY 1217389 | Breast Cancer | MDA-MB-231 | 9.11 | |
| Breast Cancer | MDA-MB-157 | 4.95 | ||
| BAL0891 | Triple-Negative Breast Cancer | MDA-MB-231 | - |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values can vary depending on the assay conditions and cell line.
Table 2: Common Adverse Events of CFI-402257 in a Phase I Clinical Trial (Monotherapy)
| Adverse Event (≥30% of patients) | Percentage of Patients |
| Fatigue | 47% |
| Nausea | 46% |
| Decreased appetite | 33% |
| Diarrhea | 32% |
Data from a Phase I trial of CFI-402257 in patients with advanced solid tumors.[10]
Experimental Protocols
Protocol 1: In Vitro TTK Kinase Activity Assay
This protocol is a general guideline for measuring the activity of a TTK inhibitor in a biochemical assay.
Materials:
-
Recombinant TTK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP at a concentration close to the Km for TTK
-
TTK-specific substrate (e.g., a peptide with a phosphorylation site for TTK)
-
TTK inhibitor (test compound) and a known TTK inhibitor (positive control)
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the TTK inhibitor and the positive control in the kinase buffer.
-
In a 96-well plate, add the kinase buffer, the diluted inhibitor (or vehicle control), and the TTK substrate.
-
Initiate the kinase reaction by adding the recombinant TTK enzyme to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 2: Cell Viability MTT Assay
This protocol outlines a common method for assessing the effect of a TTK inhibitor on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
TTK inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with serial dilutions of the TTK inhibitor. Include vehicle-only wells as a negative control.
-
Incubate the cells for a period that allows for at least two cell doublings (e.g., 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of the inhibitor.
Protocol 3: In Vivo Xenograft Tumor Growth Inhibition Study
This protocol provides a general framework for evaluating the in vivo efficacy of a TTK inhibitor.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line known to be sensitive to the TTK inhibitor
-
Matrigel (or other suitable extracellular matrix)
-
TTK inhibitor formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant a mixture of cancer cells and Matrigel into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[15]
-
Administer the TTK inhibitor to the treatment group according to the desired dosing schedule and route. The control group should receive the vehicle.
-
Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and body weight of the mice regularly (e.g., 2-3 times per week).
-
Continue the treatment for a predetermined period or until the tumors in the control group reach a specified endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Analyze the data to determine the effect of the TTK inhibitor on tumor growth inhibition.
Visualizations
Caption: TTK signaling in the Spindle Assembly Checkpoint.
Caption: Workflow for TTK inhibitor development.
Caption: Logical flow for troubleshooting experiments.
References
- 1. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 2. Role of spindle assembly checkpoint proteins in gametogenesis and embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TTK inhibition radiosensitizes basal-like breast cancer through impaired homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TTK promotes HER2 + breast cancer cell migration, apoptosis, and resistance to targeted therapy by modulating the Akt/mTOR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. treadwelltx.com [treadwelltx.com]
- 8. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Adverse events of special interest in clinical trials of rheumatoid arthritis, psoriatic arthritis, ulcerative colitis and psoriasis with 37 066 patient-years of tofacitinib exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating TTK Inhibitor Efficacy in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of a Threonine Tyrosine Kinase (TTK) inhibitor, exemplified by CFI-402257, against standard-of-care and other targeted therapies in patient-derived xenograft (PDX) models of triple-negative breast cancer (TNBC). The data presented is compiled from various preclinical studies to offer a comparative perspective on their anti-tumor activities.
Executive Summary
Threonine Tyrosine Kinase (TTK), a crucial regulator of the spindle assembly checkpoint, is a promising therapeutic target in oncology.[1] Inhibition of TTK leads to chromosomal missegregation and subsequent cell death in cancer cells. This guide focuses on the preclinical validation of the potent and selective TTK inhibitor, CFI-402257, in TNBC PDX models. Its efficacy is compared with paclitaxel, a standard chemotherapy agent, and olaparib, a PARP inhibitor, which is a targeted therapy effective in BRCA-mutated cancers. While direct head-to-head studies are limited, this guide synthesizes available data to inform preclinical research and drug development strategies.
Data Presentation: Comparative Efficacy in TNBC PDX Models
Disclaimer: The following data is compiled from separate studies. Direct comparison should be approached with caution due to the inherent variability of patient-derived xenograft models and differing experimental conditions.
| Treatment Agent | PDX Model Type | Efficacy Metric | Observed Efficacy | Citation |
| TTK Inhibitor: CFI-402257 | TNBC Cell Line Xenografts (MDA-MB-231 & MDA-MB-468) | Tumor Growth Inhibition (TGI) | 74% - 94% | [2] |
| ER+/HER2- & TNBC PDX | Tumor Growth Suppression | Robust suppression of tumor growth | [1] | |
| Paclitaxel | TNBC PDX | Tumor Volume Change | Varied responses; some models showed significant tumor growth inhibition while others were non-responsive. | [3] |
| PARP Inhibitor: Olaparib | BRCA1/2 Mutant TNBC PDX | Tumor Growth Inhibition (TGI) | Ranged from 19% to 87% in different models. | |
| PARP Inhibitor: Talazoparib | TNBC PDX (with and without BRCA mutations) | Tumor Regression | Dramatic regression in 5 out of 12 PDX models. | [4][5] |
Experimental Protocols
Establishment of Patient-Derived Xenografts (PDX)
A generalized protocol for establishing TNBC PDX models is as follows:
-
Tissue Acquisition: Fresh tumor tissue from a consenting patient with TNBC is obtained during surgical resection or biopsy.
-
Implantation: A small fragment of the tumor tissue (typically 2-5 mm³) is subcutaneously implanted into the flank of an immunocompromised mouse (e.g., NOD/SCID or NSG mice).[6]
-
Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 1000-1500 mm³). The tumor is then harvested and can be serially passaged into new cohorts of mice for expansion and subsequent drug efficacy studies.
In Vivo Drug Efficacy Studies
A general workflow for assessing the efficacy of therapeutic agents in PDX models:
Caption: Generalized workflow for in vivo drug efficacy studies in PDX models.
Detailed Treatment Protocols:
-
CFI-402257: Administered orally, once daily, at doses ranging from 5 to 6 mg/kg.[2]
-
Paclitaxel: Typically administered intraperitoneally at doses around 20 mg/kg, often on a schedule such as every 3 days for a set number of weeks.
-
Olaparib: Administered orally, once daily, at a dose of 50 mg/kg.
Mandatory Visualizations
TTK Signaling Pathway and Mechanism of Action of TTK Inhibitors
Caption: TTK's role in the spindle assembly checkpoint and the mechanism of TTK inhibitors.
Logical Relationship of Therapeutic Options in TNBC
Caption: Therapeutic targets of different treatment options for TNBC.
References
- 1. researchgate.net [researchgate.net]
- 2. onclive.com [onclive.com]
- 3. Patient-Derived Xenografts of Triple-Negative Breast Cancer Enable Deconvolution and Prediction of Chemotherapy Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Population of Heterogeneous Breast Cancer Patient Derived Xenografts Demonstrate Broad Activity of PARP Inhibitor in BRCA1/2 Wild Type Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP inhibitor may be effective against some TNBC lacking BRCA mutations | EurekAlert! [eurekalert.org]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of TTK Inhibition and Paclitaxel in Preclinical Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic potential of Threonine Tyrosine Kinase (TTK) inhibitors and the widely-used chemotherapeutic agent, paclitaxel, in preclinical breast cancer models. We will focus on a representative TTK inhibitor, CFI-402257, for which substantial preclinical data is available, to draw comparisons with paclitaxel.
Executive Summary
Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical regulator of the spindle assembly checkpoint (SAC), a key mechanism ensuring accurate chromosome segregation during mitosis. Its inhibition represents a promising therapeutic strategy against aneuploid cancers, such as triple-negative breast cancer (TNBC). Paclitaxel, a taxane-based cytotoxic agent, functions by stabilizing microtubules, leading to mitotic arrest and subsequent cell death. This guide presents a detailed analysis of their respective and combined efficacies, mechanisms of action, and the experimental basis for these findings.
Performance Data: TTK Inhibitor CFI-402257 vs. Paclitaxel
The following tables summarize the in vitro and in vivo performance of the TTK inhibitor CFI-402257 and paclitaxel in breast cancer models. It is important to note that direct head-to-head monotherapy comparisons in the same study are limited. The data presented is a compilation from various preclinical studies.
In Vitro Efficacy: Inhibition of Cell Proliferation (IC50)
| Compound | Breast Cancer Cell Line | IC50 (nM) | Reference |
| CFI-402257 | MDA-MB-231 (TNBC) | 15 | [1] |
| MDA-MB-468 (TNBC) | Not explicitly stated, but potent growth inhibition observed | [1] | |
| General Panel (including breast cancer lines) | Median IC50 of 15 nM | [1] | |
| Paclitaxel | MDA-MB-231 (TNBC) | ~5-50 | [2] |
| Cal51 (TNBC) | ~10-50 | [2] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
| Treatment | Breast Cancer Model | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| CFI-402257 (Monotherapy) | MDA-MB-231 Xenograft | 5 mg/kg, oral, once daily for 22 days | 74% TGI | [1] |
| MDA-MB-231 Xenograft | 6 mg/kg, oral, once daily for 22 days | 89% TGI | [1] | |
| Paclitaxel (Monotherapy) | MDA-MB-231 Xenograft | 10 mg/kg, intraperitoneal, every 4 days, six times | Significant tumor growth inhibition compared to control | [3] |
| BOS172722 + Paclitaxel (Combination) | TNBC Xenograft | Not specified | Robust tumor regressions observed versus either agent alone | [4] |
Mechanism of Action and Signaling Pathways
TTK Inhibitor (CFI-402257)
TTK inhibitors, such as CFI-402257, function by directly inhibiting the kinase activity of TTK/Mps1. This leads to a failure of the spindle assembly checkpoint (SAC), causing cells to prematurely exit mitosis with misaligned chromosomes. The resulting severe aneuploidy triggers apoptotic cell death.
Caption: Signaling pathway of TTK inhibition leading to apoptosis.
Paclitaxel
Paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their dynamic instability, which is essential for mitotic spindle formation and function. This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis.
Caption: Mechanism of action of paclitaxel leading to mitotic arrest and apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the dose-dependent effect of a compound on cell proliferation.
Caption: Workflow for a typical MTT cell viability assay.
Protocol Details:
-
Cell Seeding: Breast cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with a serial dilution of the TTK inhibitor or paclitaxel. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for an additional 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 1-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance readings are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
In Vivo Xenograft Model
This protocol outlines the establishment and treatment of a breast cancer xenograft model in mice to evaluate the in vivo efficacy of the compounds.
Caption: Workflow for a breast cancer xenograft study.
Protocol Details:
-
Cell Implantation: MDA-MB-231 human breast cancer cells are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Establishment: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into different treatment groups: vehicle control, TTK inhibitor (e.g., CFI-402257 administered orally), and paclitaxel (administered intraperitoneally).
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) to assess treatment efficacy and toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size, and the tumor growth inhibition (TGI) is calculated for the treatment groups.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following drug treatment.
Protocol Details:
-
Cell Treatment: Breast cancer cells are treated with the TTK inhibitor or paclitaxel at a specified concentration for a defined period (e.g., 24-48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of necrotic cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
Conclusion
Both TTK inhibitors and paclitaxel demonstrate significant anti-tumor activity in preclinical breast cancer models. TTK inhibitors offer a targeted approach by exploiting the dependency of aneuploid cancer cells on the spindle assembly checkpoint. Paclitaxel remains a cornerstone of chemotherapy with a well-established mechanism of action. The preclinical data strongly suggest a synergistic effect when a TTK inhibitor is combined with paclitaxel, leading to enhanced tumor regression. This combination strategy holds promise for overcoming resistance and improving therapeutic outcomes in aggressive breast cancers like TNBC. Further clinical investigation is warranted to validate these preclinical findings and to establish the safety and efficacy of TTK inhibitors, both as monotherapy and in combination with standard-of-care agents like paclitaxel.
References
- 1. pnas.org [pnas.org]
- 2. Cytotoxicity of paclitaxel in breast cancer is due to chromosome missegregation on multipolar spindles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effectiveness of first-line nab-paclitaxel versus paclitaxel monotherapy in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antitumor Effects of TTK Inhibitor in Combination with Cisplatin: A Comparative Guide
This guide provides a comparative analysis of the synergistic effects of combining a Threonine Tyrosine Kinase (TTK) inhibitor with the conventional chemotherapeutic agent cisplatin. The focus is on elucidating the enhanced anticancer efficacy and underlying molecular mechanisms of this combination therapy, particularly in the context of cisplatin-resistant cancers. Experimental data from preclinical studies are presented to offer a clear comparison of treatment outcomes.
Overview of TTK and its Role in Cancer
Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a crucial component of the spindle assembly checkpoint (SAC), a cellular mechanism that ensures the accurate segregation of chromosomes during mitosis.[1][2] In many cancers, including high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC), TTK is overexpressed.[3][4][5] This overexpression is often associated with aneuploidy, chromosomal instability, and poor prognosis.[2][5] Inhibition of TTK disrupts the SAC, leading to aberrant mitotic progression and ultimately, cancer cell death.[2] This makes TTK an attractive target for cancer therapy, especially in combination with DNA-damaging agents like cisplatin.
The Synergistic Rationale: TTK Inhibition and Cisplatin
Cisplatin is a platinum-based chemotherapy drug that induces DNA damage, leading to apoptosis in rapidly dividing cancer cells. However, both intrinsic and acquired resistance to cisplatin remains a significant clinical challenge.[1][6][7] The combination of a TTK inhibitor with cisplatin has been shown to produce synergistic antitumor effects, effectively overcoming cisplatin resistance in some cancer models.[1][6][8] The primary mechanisms underlying this synergy involve the disruption of distinct but complementary cellular processes:
-
Cisplatin: Induces DNA damage, triggering cell cycle arrest and apoptosis.
-
TTK Inhibitor: Disrupts the spindle assembly checkpoint, causing mitotic catastrophe in cells that are attempting to divide, even in the presence of DNA damage.
This dual assault on cancer cells enhances the overall therapeutic efficacy beyond what can be achieved with either agent alone.
Featured TTK Inhibitor: B389
For the purpose of this guide, we will focus on the experimental data available for the TTK inhibitor B389 in combination with cisplatin, as studied in high-grade serous ovarian carcinoma (HGSOC) cell lines.
Comparative Experimental Data
The following tables summarize the quantitative data from key experiments demonstrating the synergistic effects of B389 and cisplatin in ovarian cancer cell lines.
Table 1: Cell Viability (MTT Assay) in CAOV3 and OV90 Ovarian Cancer Cells
| Cell Line | Treatment Group | Cisplatin (CDDP) Concentration (µg/ml) | B389 Concentration (nM) | Cell Viability (%) |
| CAOV3 | Control | 0 | 0 | 100 |
| CDDP alone | 0.5 | 0 | ~85 | |
| CDDP alone | 1 | 0 | ~70 | |
| CDDP alone | 2 | 0 | ~55 | |
| CDDP + B389 | 0.5 | 2.5 | ~60 | |
| CDDP + B389 | 1 | 2.5 | ~45 | |
| CDDP + B389 | 2 | 2.5 | ~30 | |
| OV90 | Control | 0 | 0 | 100 |
| CDDP alone | 2 | 0 | ~90 | |
| CDDP alone | 4 | 0 | ~75 | |
| CDDP alone | 8 | 0 | ~60 | |
| CDDP + B389 | 2 | 2.5 | ~70 | |
| CDDP + B389 | 4 | 2.5 | ~50 | |
| CDDP + B389 | 8 | 2.5 | ~35 |
Data are approximated based on graphical representations in the source literature.[4]
Table 2: Colony Formation Assay in CAOV3 and OV90 Cells
| Cell Line | Treatment Group | Cisplatin (CDDP) Concentration (µg/ml) | B389 Concentration (nM) | Colony Formation (Relative to Control) |
| CAOV3 | Control | 0 | 0 | 100% |
| CDDP alone | 1 | 0 | Reduced | |
| B389 alone | 0 | 2.5 | Reduced | |
| CDDP + B389 | 1 | 2.5 | Significantly Reduced | |
| OV90 | Control | 0 | 0 | 100% |
| CDDP alone | 4 | 0 | Reduced | |
| B389 alone | 0 | 2.5 | Reduced | |
| CDDP + B389 | 4 | 2.5 | Significantly Reduced |
Qualitative summary based on the described synergistic effects.[4]
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of TTK inhibitors and cisplatin is not only due to the dual targeting of mitosis and DNA integrity but also involves the modulation of key signaling pathways that regulate cell survival and death. Two prominent pathways implicated are the PI3K/AKT/mTOR pathway and the autophagy pathway .
PI3K/AKT/mTOR Pathway
In some cisplatin-resistant ovarian cancer cells, the PI3K/AKT signaling pathway is activated, promoting cell survival.[1][6][7] TTK inhibition has been shown to suppress the phosphorylation of PI3K and AKT, thereby inhibiting this pro-survival pathway and re-sensitizing the cells to cisplatin.[1][6]
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.
mTOR/Autophagy Pathway
Autophagy can act as a survival mechanism for cancer cells under stress, such as that induced by cisplatin.[4] TTK inhibition has been found to activate the mTOR complex, which in turn suppresses cisplatin-induced autophagy.[3][4] This blockage of the pro-survival autophagy response enhances the cytotoxic effects of cisplatin.[3][4]
Caption: mTOR/Autophagy pathway in the context of TTK inhibition.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Reagents
-
Cell Lines: Human ovarian cancer cell lines CAOV3 and OV90 were used.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Reagents: Cisplatin (CDDP) and TTK inhibitor B389 were dissolved in DMSO to create stock solutions.
MTT Cell Viability Assay
-
Cell Seeding: CAOV3 and OV90 cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of cisplatin (0, 0.5, 1, or 2 µg/ml for CAOV3; 0, 2, 4, or 8 µg/ml for OV90) with or without a fixed concentration of B389 (2.5 nM).
-
Incubation: The cells were incubated with the treatments for 48 hours.
-
MTT Addition: After the incubation period, 20 µl of MTT solution (5 mg/ml) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µl of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. Cell viability was calculated as a percentage of the untreated control.
Colony Formation Assay
-
Cell Seeding: CAOV3 and OV90 cells were seeded into 6-well plates at a low density (e.g., 500 cells per well).
-
Treatment: Cells were treated with the indicated concentrations of cisplatin and/or B389.
-
Incubation: The plates were incubated for approximately 10-14 days, allowing colonies to form. The medium was replaced every 3-4 days.
-
Staining: After the incubation period, the colonies were washed with PBS, fixed with methanol, and stained with 0.1% crystal violet solution.
-
Quantification: The number of colonies (defined as a cluster of ≥50 cells) was counted manually or using imaging software. The results were expressed as a percentage of the control group.
Experimental Workflow Diagram
Caption: General workflow for in vitro synergy experiments.
Conclusion
The combination of TTK inhibitors with cisplatin represents a promising therapeutic strategy, particularly for cancers that have developed resistance to conventional chemotherapy. The experimental data for the TTK inhibitor B389 in ovarian cancer cell lines clearly demonstrates a synergistic effect, leading to enhanced cell killing compared to either agent alone.[4] The underlying mechanisms involve the dual targeting of mitosis and DNA damage response, as well as the modulation of critical cell survival pathways such as the PI3K/AKT/mTOR and autophagy pathways.[1][3][4] Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this combination approach in various cancer types.
References
- 1. TTK is a potential therapeutic target for cisplatin-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dual TTK/PLK1 inhibition has potent anticancer activity in TNBC as monotherapy and in combination [frontiersin.org]
- 3. TTK inhibition increases cisplatin sensitivity in high-grade serous ovarian carcinoma through the mTOR/autophagy pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TTK inhibition increases cisplatin sensitivity in high-grade serous ovarian carcinoma through the mTOR/autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual TTK/PLK1 inhibition has potent anticancer activity in TNBC as monotherapy and in combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TTK is a potential therapeutic target for cisplatin-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. doaj.org [doaj.org]
- 8. researchgate.net [researchgate.net]
Unveiling the Selectivity of a TTK Inhibitor: A Comparative Analysis of CFI-402257
For researchers and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity of the potent Threonine Tyrosine Kinase (TTK/Mps1) inhibitor, CFI-402257, against a broad panel of kinases. The data presented underscores the remarkable selectivity of this compound, a critical attribute for a therapeutic candidate.
CFI-402257 is a highly selective and orally bioavailable inhibitor of TTK, a key regulator of the spindle assembly checkpoint (SAC), with an in vitro IC50 of 1.7 nM and a Ki of 0.09 nM.[1][2] Its potent and specific inhibition of TTK leads to defects in chromosome segregation and ultimately, cell death in cancer cells, making it a promising therapeutic agent.[3][4] This guide delves into the experimental data that substantiates the high selectivity of CFI-402257.
Comparative Kinase Inhibition Profile
To ascertain its selectivity, CFI-402257 was profiled against a large panel of 265 human kinases at a concentration of 1 µM.[3] The results compellingly demonstrate the high specificity of CFI-402257 for TTK. Of the 265 kinases tested, none exhibited greater than 50% inhibition.[3] This indicates a very low potential for off-target effects mediated by kinase inhibition, a desirable characteristic for any targeted therapy.
The following table summarizes the inhibitory activity of CFI-402257 against a selection of kinases from the screening panel.
| Kinase Target | % Inhibition at 1 µM CFI-402257 |
| TTK (Mps1) | Potent Inhibition (IC50 = 1.7 nM) [1] |
| Aurora Kinase A | No significant activity[5] |
| Aurora Kinase B | No significant activity[5] |
| Polo-like Kinase (PLK) family | No significant activity[3] |
| Cyclin-dependent Kinase (CDK) family | No significant activity[3] |
| 260 other kinases | < 50% inhibition[3] |
Table 1: Selectivity profile of CFI-402257 against a panel of human kinases. The data highlights the exceptional selectivity of CFI-402257 for its intended target, TTK.
Furthermore, in a separate screen against 262 different human kinases, CFI-402257 also showed no significant inhibition at a 1 µM concentration.[1] When tested against a panel of 98 non-kinase targets, only three showed inhibition of over 50% at a high concentration of 10 µM, further solidifying its specific binding profile.[5]
Experimental Protocols
The cross-reactivity profiling of CFI-402257 was determined using a biochemical kinase inhibition assay. While the specific proprietary details of the screen may vary between testing vendors, a general and widely accepted method for such profiling is the ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
General Protocol for In Vitro Kinase Inhibition Assay (ADP-Glo™)
-
Kinase Reaction Setup:
-
A reaction mixture is prepared containing the specific kinase of interest, a suitable substrate (e.g., a generic peptide or a specific protein substrate), ATP at a concentration close to its Km for the kinase, and the necessary cofactors in a kinase reaction buffer.
-
CFI-402257 is added to the reaction mixture at the desired concentration (e.g., 1 µM for broad panel screening). A vehicle control (e.g., DMSO) is run in parallel.
-
The reaction is initiated by the addition of the kinase or ATP and incubated at a controlled temperature (e.g., 30°C) for a defined period.
-
-
Termination of Kinase Reaction and ATP Depletion:
-
An ADP-Glo™ Reagent is added to the reaction wells. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
-
ADP to ATP Conversion and Signal Generation:
-
A Kinase Detection Reagent is then added. This reagent contains an enzyme that converts the ADP generated by the kinase reaction into ATP.
-
The newly synthesized ATP is then used by a luciferase to generate a luminescent signal, which is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
-
Data Analysis:
-
The luminescence is measured using a luminometer.
-
The percentage of kinase inhibition is calculated by comparing the signal from the wells containing CFI-402257 to the vehicle control wells.
-
Below is a graphical representation of the experimental workflow.
TTK Signaling Pathway in Mitosis
TTK, also known as Mps1, is a crucial component of the Spindle Assembly Checkpoint (SAC), a major signaling pathway that ensures the fidelity of chromosome segregation during mitosis. The SAC monitors the attachment of microtubules to the kinetochores of sister chromatids. When a kinetochore is unattached, the SAC is activated, sending a "wait" signal to prevent the cell from entering anaphase. TTK plays a central role in initiating this signaling cascade. Inhibition of TTK by CFI-402257 abrogates this checkpoint, leading to chromosomal missegregation and cell death in rapidly dividing cancer cells.
The following diagram illustrates the central role of TTK in the Spindle Assembly Checkpoint pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe CFI-402257 | Chemical Probes Portal [chemicalprobes.org]
Evaluating Biomarkers for TTK Inhibitor Sensitivity: A Comparative Guide
The development of targeted therapies against TTK (Threonine Tyrosine Kinase), also known as Monopolar Spindle 1 (MPS1), represents a promising avenue in oncology.[1][2] TTK is a critical regulator of the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis.[1][3][4] Its overexpression in various cancers, including breast, lung, and ovarian cancers, and correlation with poor prognosis, has positioned it as an attractive therapeutic target.[2][5][6][7] However, the clinical efficacy of TTK inhibitors can be variable, underscoring the need for robust predictive biomarkers to guide patient selection. This guide provides a comparative overview of potential biomarkers for sensitivity to TTK inhibitors, supported by experimental data and detailed methodologies.
Potential Biomarkers for TTK Inhibitor Sensitivity
Several molecular characteristics have been investigated as potential biomarkers to predict the response to TTK inhibitors. These can be broadly categorized into gene mutations, protein expression levels, and the functional status of related cellular pathways.
Table 1: Summary of Potential Biomarkers for TTK Inhibitor Sensitivity
| Biomarker Category | Biomarker | Association with TTK Inhibitor Sensitivity | Cancer Type(s) | Key Findings & References |
| Gene Mutations | Activating mutations in CTNNB1 (β-catenin) | Increased sensitivity | Endometrial, Hepatocellular Carcinoma | Cell lines with CTNNB1 mutations were found to be up to five times more sensitive to TTK inhibitors.[8][9] |
| TP53 mutation | Associated with sensitivity | Triple-Negative Breast Cancer (TNBC) | TNBC cell lines, often characterized by TP53 mutations and aneuploidy, are sensitive to TTK inhibitors.[10] | |
| Protein Expression | High TTK expression | Increased sensitivity | Multiple Cancers | High TTK levels are correlated with chromosomal instability and dependence on the SAC, making cells more susceptible to TTK inhibition.[5][6][11] |
| High BID (BH3 Interacting-Domain Death Agonist) expression | Increased sensitivity | Solid Tumors (Lung, Breast, Melanoma, Pancreas) | High BID mRNA and protein levels were significantly associated with response to TTK inhibitors.[12] | |
| Pathway/Complex Status | Impaired Anaphase-Promoting Complex/Cyclosome (APC/C) function | Resistance | Triple-Negative Breast Cancer (TNBC) | Disruption of the APC/C complex confers resistance to TTK inhibitors by mitigating the lethal effects of mitotic errors.[4][10] |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways involving TTK is crucial for biomarker discovery. TTK's primary role is within the Spindle Assembly Checkpoint (SAC), but it also interacts with other critical cellular pathways.
Caption: TTK signaling in the spindle assembly checkpoint and its interaction with the Akt/mTOR pathway.
TTK inhibitors disrupt the SAC, leading to premature anaphase, chromosome missegregation, and ultimately, apoptosis in cancer cells that are highly dependent on this checkpoint.[10] Additionally, TTK has been shown to activate the Akt/mTOR pathway, which is involved in cell survival and proliferation, and resistance to some targeted therapies.[13]
Experimental Workflow for Biomarker Evaluation
The identification and validation of biomarkers for TTK inhibitor sensitivity typically follow a multi-step experimental workflow.
Caption: A typical experimental workflow for identifying and validating predictive biomarkers for TTK inhibitor sensitivity.
Mechanisms of Sensitivity and Resistance
The response to TTK inhibitors is determined by a balance between cellular pathways that promote cell death upon SAC abrogation and those that allow survival despite mitotic errors.
Caption: A comparison of cellular responses leading to sensitivity versus resistance to TTK inhibitors.
Detailed Experimental Protocols
1. Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic and anti-proliferative effects of TTK inhibitors on cancer cell lines.
-
Methodology:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the TTK inhibitor or vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 or 120 hours).[14]
-
Assess cell viability using assays such as MTT, or by measuring cellular ATP levels.
-
Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
-
2. CRISPR/Cas9-Based Functional Genomic Screens
-
Objective: To identify genes that, when knocked out, confer resistance to TTK inhibitors.
-
Methodology:
-
Transduce a library of single-guide RNAs (sgRNAs) targeting all protein-coding genes into a cancer cell line expressing Cas9 nuclease.
-
Treat the transduced cell population with a TTK inhibitor at a concentration that inhibits the growth of the majority of cells.
-
Allow the cells to grow for several population doublings.
-
Isolate genomic DNA from the surviving cells and the untreated control population.
-
Use deep sequencing to determine the abundance of each sgRNA in both populations.
-
Identify sgRNAs that are significantly enriched in the inhibitor-treated population, as these target genes whose loss confers resistance.[4][10]
-
3. Apoptosis Assays
-
Objective: To quantify the induction of apoptosis following treatment with a TTK inhibitor.
-
Methodology:
-
Treat cancer cells with the TTK inhibitor or vehicle control for a specified time.
-
Harvest the cells and stain with Annexin V and a viability dye (e.g., Propidium Iodide or DAPI).
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Alternatively, apoptosis can be assessed by measuring the activity of caspases 3 and 7 or by detecting PARP1 cleavage via Western blot.[6]
-
4. Immunoblotting (Western Blot)
-
Objective: To analyze the expression and phosphorylation status of key proteins in response to TTK inhibitor treatment.
-
Methodology:
-
Treat cells with the TTK inhibitor and lyse them to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., TTK, phospho-Histone H3, Akt, p-Akt, BID).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
5. In Vivo Xenograft Models
-
Objective: To evaluate the in vivo efficacy of TTK inhibitors and validate potential biomarkers.
-
Methodology:
-
Implant human cancer cells (e.g., TNBC or CTNNB1-mutant cell lines) subcutaneously or orthotopically into immunocompromised mice.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the TTK inhibitor, vehicle control, or combination therapy according to a predetermined schedule and dosage.
-
Monitor tumor growth by caliper measurements.
-
At the end of the study, excise the tumors for further analysis (e.g., immunohistochemistry for biomarker expression).[9][11]
-
References
- 1. TTK (threonine tyrosine kinase) regulates the malignant behaviors of cancer cells and is regulated by microRNA-582-5p in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TTK modulators and how do they work? [synapse.patsnap.com]
- 3. scientificarchives.com [scientificarchives.com]
- 4. Disruption of the anaphase-promoting complex confers resistance to TTK inhibitors in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientificarchives.com [scientificarchives.com]
- 6. TTK/MPS1 inhibitor OSU-13 targets the mitotic checkpoint and is a potential therapeutic strategy for myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mps1/TTK: a novel target and biomarker for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pnas.org [pnas.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. TTK promotes HER2 + breast cancer cell migration, apoptosis, and resistance to targeted therapy by modulating the Akt/mTOR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TTK inhibition increases cisplatin sensitivity in high-grade serous ovarian carcinoma through the mTOR/autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Alliance: Enhancing Immunotherapy with TTK Inhibitors
A new wave of cancer therapy research highlights the potent synergy between Threonine Tyrosine Kinase (TTK) inhibitors and immunotherapy, offering a promising strategy to overcome resistance to immune checkpoint blockade and enhance anti-tumor immunity. This guide provides a comparative overview of this combination therapy, supported by preclinical experimental data, to inform researchers, scientists, and drug development professionals.
The core principle behind this synergy lies in the ability of TTK inhibitors to transform an immunologically "cold" tumor microenvironment into a "hot" one, thereby rendering it more susceptible to immunotherapeutic agents like anti-PD-1 antibodies.[1][2] Inhibition of TTK, a crucial protein in the spindle assembly checkpoint, leads to errors in chromosome segregation during mitosis.[3][4] This results in the formation of micronuclei containing cytosolic double-stranded DNA (dsDNA), which in turn activates the cGAS/STING signaling pathway.[3][5][6] Activation of this pathway triggers the production of pro-inflammatory cytokines and chemokines, leading to the recruitment and activation of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells within the tumor.[6][7]
Furthermore, some studies have shown that TTK inhibition can also upregulate the expression of PD-L1 on tumor cells, the very target of widely used immune checkpoint inhibitors.[5] This dual action of recruiting immune cells and increasing the target for immunotherapy forms the basis of the powerful synergistic effect observed in preclinical models.
Comparative Efficacy of TTK Inhibitor and Immunotherapy Combinations
Several preclinical studies have demonstrated the enhanced anti-tumor efficacy of combining TTK inhibitors with anti-PD-1/PD-L1 therapy across various cancer models, including breast cancer, colon cancer, and hepatocellular carcinoma.[5][6][8][9] Below is a summary of key findings from studies on representative TTK inhibitors, which we will refer to as "TTK Inhibitor A" (based on CFI-402257) and "TTK Inhibitor B" (based on OSU13) for a comparative analysis.
| Treatment Group | Tumor Growth Inhibition | Survival Benefit | Key Immune Correlates | Reference Cancer Model |
| TTK Inhibitor A (CFI-402257) | ||||
| Vehicle Control | Baseline | Baseline | Low immune infiltration | Syngeneic mouse colorectal cancer[8][9] |
| TTK Inhibitor A alone | Moderate | Moderate | Increased aneuploidy and cell death | Syngeneic mouse colorectal cancer[8][9] |
| Anti-PD-1 alone | Modest | Modest | Modest increase in T-cell infiltration | Syngeneic mouse colorectal cancer[8][9] |
| TTK Inhibitor A + Anti-PD-1 | Significant tumor regressions | Increased survival and immunity to rechallenge | Enhanced infiltration of CD4+ and CD8+ T cells and NK cells | Syngeneic mouse colorectal cancer [6][8][9] |
| TTK Inhibitor B (OSU13) | ||||
| Vehicle Control | Baseline | Baseline | Low immune infiltration | Murine colon and breast cancer models[3][7] |
| TTK Inhibitor B alone | Moderate | Moderate | Increased T and NK cells, PD-L1 expression | Murine colon and breast cancer models[3][7] |
| Anti-PD-1 alone | Modest | Modest | Modest increase in T-cell infiltration | Murine colon and breast cancer models[3][7] |
| TTK Inhibitor B + Anti-PD-1 | Prominent tumor inhibition | Improved survival | STING- and CD8+ T cell-dependent tumor inhibition | Murine colon and breast cancer models [3][7] |
Signaling Pathway and Experimental Workflow
The mechanism of action and a typical experimental workflow for evaluating the synergy between a TTK inhibitor and immunotherapy are depicted in the following diagrams.
Caption: Mechanism of synergistic anti-tumor activity.
Caption: Preclinical evaluation workflow.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of TTK inhibitor and immunotherapy synergy, based on common methodologies reported in the literature.[3][6][9]
In Vivo Tumor Growth and Survival Studies
-
Animal Model: Immunocompetent syngeneic mouse models (e.g., BALB/c mice for CT26 colon cancer, C57BL/6 for B16 melanoma) are typically used to enable the study of an intact immune system.
-
Tumor Cell Implantation: A specific number of tumor cells (e.g., 1 x 10^6 cells) are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups: (1) Vehicle control, (2) TTK inhibitor, (3) Anti-PD-1 antibody, and (4) TTK inhibitor + Anti-PD-1 antibody. The TTK inhibitor is often administered orally, while the anti-PD-1 antibody is given via intraperitoneal injection. Dosing schedules vary depending on the specific agents.
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or survival is monitored until a humane endpoint is reached.
Immune Cell Profiling by Flow Cytometry
-
Tumor and Spleen Collection: At the end of the in vivo study, or at specific time points, tumors and spleens are harvested from euthanized mice.
-
Single-Cell Suspension: Tissues are mechanically and/or enzymatically dissociated to obtain single-cell suspensions.
-
Staining: Cells are stained with a panel of fluorescently labeled antibodies against immune cell surface markers (e.g., CD3, CD4, CD8, NK1.1, F4/80, Gr-1) and intracellular markers (e.g., FoxP3 for regulatory T cells, IFN-γ, Granzyme B for cytotoxic activity).
-
Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer to quantify the proportions and activation status of different immune cell populations within the tumor microenvironment and secondary lymphoid organs.
Gene Expression Analysis
-
RNA Extraction: RNA is extracted from tumor tissue samples.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of specific genes of interest, such as those involved in the STING pathway (e.g., Ifnb1, Cxcl10, Cxcl11) and immune checkpoints (Cd274 for PD-L1), are quantified.
-
RNA Sequencing (RNA-seq): For a more comprehensive analysis, RNA-seq can be performed to obtain a global view of the changes in the tumor transcriptome following treatment.
Alternative and Complementary Therapeutic Strategies
While the combination of TTK inhibitors and immunotherapy is promising, other therapeutic strategies are also being explored to enhance anti-tumor immunity. These include:
-
Other Cell Cycle Inhibitors: Inhibitors of other cell cycle kinases, such as CDK4/6 inhibitors, have also been shown to modulate the tumor immune microenvironment and synergize with immunotherapy.[3]
-
Radiation Therapy: Radiotherapy can induce immunogenic cell death and release of tumor antigens, which can also prime the immune system for a better response to immunotherapy.[10]
-
Other Immunomodulatory Agents: Combining TTK inhibitors with other immunotherapies, such as anti-CTLA-4 antibodies or STING agonists, could potentially lead to even greater synergistic effects.
References
- 1. Immune consequences of tyrosine kinase inhibitors that synergize with cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trial Watch: combination of tyrosine kinase inhibitors (TKIs) and immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 4. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TTK inhibition activates STING signal and promotes anti-PD1 immunotherapy in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. pnas.org [pnas.org]
- 10. Targeting monopolar spindle kinase I (Mps1 or TTK) induces radiosensitization in syngeneic models of triple negative breast cancer (TNBC) and potentiates type I interferon (T1IFN) signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Tumor Efficacy of a TTK Inhibitor and Docetaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor efficacy of a representative Threonine Tyrosine Kinase (TTK) inhibitor and the widely used chemotherapeutic agent, docetaxel. The information presented is based on preclinical data to assist researchers and drug development professionals in evaluating the potential of TTK inhibition as a therapeutic strategy. For the purpose of this comparison, we will focus on the well-characterized TTK inhibitor NTRC 0066-0, for which direct comparative studies with docetaxel are available, and supplement with data from another potent TTK inhibitor, CFI-402257, to provide a broader understanding of this class of drugs.
Mechanism of Action
TTK Inhibitors: Disrupting Mitotic Fidelity
Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical component of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1] TTK inhibitors function by binding to the ATP-binding site of the TTK enzyme, which prevents the phosphorylation of its downstream targets.[2] This inhibition leads to a premature exit from mitosis, even in the presence of unattached chromosomes, resulting in severe chromosome missegregation and aneuploidy, which ultimately triggers apoptotic cell death in rapidly dividing cancer cells.[3][4]
Docetaxel: Stabilizing the Microtubule Skeleton
Docetaxel, a member of the taxane family of drugs, exerts its anti-tumor effect by disrupting microtubule dynamics.[5][6] It binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[7][8] This hyper-stabilization of microtubules interferes with the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. The inability of the cell to properly segregate its chromosomes leads to a prolonged mitotic arrest and subsequent cell death, often through apoptosis.[6][7]
Preclinical Anti-Tumor Efficacy: A Head-to-Head Comparison
The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of the anti-tumor efficacy of the TTK inhibitor NTRC 0066-0 and docetaxel in a triple-negative breast cancer (TNBC) xenograft model.[9][10]
Table 1: In Vivo Anti-Tumor Efficacy in a Triple-Negative Breast Cancer (TNBC) Xenograft Model
| Treatment Group | Dosage | Median Survival (days) | Outcome |
| Vehicle | - | 50 | - |
| Docetaxel | 12.5 mg/kg | 90 | Extended survival |
| NTRC 0066-0 + Docetaxel | 15 mg/kg + 12.5 mg/kg | 90 | Doubled mouse survival and extended tumor remission without increased toxicity[9][10][11] |
Table 2: In Vitro Proliferative Activity of a TTK inhibitor (NTRC 0066-0)
| Cell Line Panel | Average IC50 (nM) |
| Various Human Cancer Cell Lines | In the range of marketed cytotoxic agents |
Note: The study highlights that the TTK inhibitor NTRC 0066-0 inhibits the proliferation of a wide variety of human cancer cell lines with a potency comparable to that of established cytotoxic agents.[9]
Synergistic Potential
A key finding from preclinical studies is the synergistic effect observed when combining a TTK inhibitor with docetaxel. In a TNBC mouse model, the co-administration of NTRC 0066-0 and docetaxel resulted in a doubling of mouse survival and extended tumor remission compared to docetaxel alone, without an increase in toxicity.[9][10][11] This suggests that the distinct mechanisms of action of these two agents can be leveraged to achieve a more potent anti-tumor response.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. In Vivo Xenograft Model for Anti-Tumor Efficacy
-
Animal Model: A well-defined mouse model that spontaneously develops breast tumors sharing key features with human triple-negative breast cancer is utilized.[9][11]
-
Tumor Implantation: Human cancer cells (e.g., MDA-MB-231 for TNBC, MHCC97L for hepatocellular carcinoma) are implanted subcutaneously or orthotopically into immunocompromised mice.[1][12]
-
Treatment Administration: Once tumors reach a specified volume, animals are randomized into treatment groups. The TTK inhibitor (e.g., NTRC 0066-0) is typically administered orally, while docetaxel is administered intravenously.[9]
-
Efficacy Endpoints: Tumor growth is monitored regularly by caliper measurements. The primary efficacy endpoints include tumor growth inhibition and overall survival.[9]
2. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the TTK inhibitor or docetaxel for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound in inhibiting cell proliferation.
3. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Cancer cells are treated with the test compound for a defined period, then harvested and washed with phosphate-buffered saline (PBS).
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.
-
Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer.
-
Data Interpretation: The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is analyzed to determine the effect of the compound on cell cycle progression.
Visualizing the Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Inhibition of the spindle assembly checkpoint kinase TTK enhances the efficacy of docetaxel in a triple-negative breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CST | Cell Signaling Technology [cellsignal.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TTK Antibody | Cell Signaling Technology [cellsignal.com]
- 11. pnas.org [pnas.org]
- 12. CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling TTK inhibitor 3
Essential Safety and Handling Guide for TTK Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent and selective inhibitor of the TTK protein kinase, an essential enzyme in the spindle assembly checkpoint. Due to its mechanism of action and its application in cancer research, this compound should be handled with the same precautions as a cytotoxic or antineoplastic agent to minimize occupational exposure.
Hazard Identification and Risk Assessment
This compound is a potent small molecule compound intended for research use only. While a specific Safety Data Sheet (SDS) for "this compound" (CAS No. 2820453-41-4) should always be consulted prior to handling, the following hazards are associated with potent kinase inhibitors used in oncology research:
-
Toxicity: These compounds are designed to be biologically active and may be cytotoxic.
-
Routes of Exposure: The primary routes of occupational exposure include inhalation of aerosols, skin absorption, and accidental ingestion.[1]
-
Health Effects: Potential health effects from exposure can be significant, and many of these compounds have carcinogenic, mutagenic, and/or teratogenic properties.[2]
A thorough risk assessment should be conducted for all planned experiments involving this compound to identify potential hazards and implement appropriate control measures.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, incorporating both engineering controls and personal protective equipment, is essential to minimize exposure.
Engineering Controls:
-
Ventilation: All work with solid or volatile forms of this compound that could generate dust or aerosols should be conducted in a certified chemical fume hood, biological safety cabinet (Class II, Type B2 is preferred for cytotoxic drugs), or other suitable containment device like a glove box.[1][3]
-
Closed Systems: Whenever possible, use closed system transfer devices (CSTDs) for handling solutions to prevent the release of aerosols and vapors.[4]
Personal Protective Equipment (PPE):
The following table summarizes the required PPE for handling this compound. PPE should be selected based on a risk assessment of the specific procedures being performed.[4][5][6]
| Body Part | Required PPE | Specifications |
| Hands | Double Gloving | Two pairs of chemotherapy-rated, powder-free nitrile gloves. The outer glove should be changed immediately if contaminated. |
| Body | Protective Gown | A disposable, solid-front, back-closure gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Cuffs should be tucked under the inner glove. |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles and a full-face shield are required when there is a risk of splashes or sprays.[6][7] |
| Respiratory | Respirator | A NIOSH-certified N95 or higher respirator should be worn when handling powders outside of a containment device or when there is a risk of aerosol generation.[7] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of this compound.
3.1. Preparation and Weighing:
-
Designated Area: All handling of this compound should occur in a designated and clearly marked area.
-
Pre-Donning PPE: Before entering the designated area, don all required PPE as outlined in the table above.
-
Containment: Conduct all weighing of the powdered compound within a chemical fume hood or other ventilated enclosure.
-
Surface Protection: Use a disposable plastic-backed absorbent liner on the work surface to contain any potential spills.
-
Reconstitution: If preparing a stock solution, add the solvent slowly to the vial to avoid splashing.
3.2. Experimental Use:
-
Labeling: Clearly label all containers with the compound name, concentration, date, and hazard warnings.
-
Transport: When transporting solutions, use sealed, shatter-resistant secondary containers.
-
Avoid Contamination: Do not wear lab coats or gloves outside of the designated laboratory area.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan: Waste Management
Proper disposal of all materials contaminated with this compound is critical to prevent environmental contamination and exposure to others.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, gowns, absorbent pads, empty vials) should be placed in a designated, sealed, and labeled hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated liquid waste should be collected in a clearly labeled, leak-proof hazardous waste container. Do not pour down the drain. |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container. |
All hazardous waste must be disposed of through an approved environmental health and safety vendor in accordance with local, state, and federal regulations.[8]
Visualizations
Signaling Pathway Inhibition
Caption: Inhibition of TTK protein kinase by this compound disrupts the spindle assembly checkpoint.
Experimental Workflow
Caption: Step-by-step workflow for the safe handling of this compound.
References
- 1. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 2. Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pogo.ca [pogo.ca]
- 5. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancercareontario.ca [cancercareontario.ca]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
